Benzofuran-2,3-dione
Description
The exact mass of the compound 2,3-Benzofurandione is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 122748. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-benzofuran-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4O3/c9-7-5-3-1-2-4-6(5)11-8(7)10/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUISWLJHAJBRAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80197104 | |
| Record name | 2,3-Benzofurandione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80197104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4732-72-3 | |
| Record name | 2,3-Benzofurandione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004732723 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Benzofurandione | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122748 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3-Benzofurandione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80197104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Coumarandione | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3LFN2PCL6K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Discovery and History of Benzofuran-2,3-dione (Isatin)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the discovery, history, and foundational chemistry of Benzofuran-2,3-dione, more commonly known as isatin. We will delve into its initial isolation, the elucidation of its structure, key synthetic methodologies, and the evolution of its significance as a privileged scaffold in medicinal chemistry.
Discovery and Initial Characterization
Isatin (1H-indole-2,3-dione) was first isolated in 1840 by Otto Linné Erdmann and Auguste Laurent.[1][2][3] Their work involved the oxidation of the natural dye indigo using nitric acid and chromic acids.[1][2][3][4][5][6][7][8] This process yielded orange-red monoclinic crystals, a novel compound at the time.[2][4][9] The structure of isatin was later established by Kekulé.[4][8] For nearly a century and a half, isatin was considered solely a synthetic compound until its discovery in various natural sources.[7]
It is now known to be an endogenous compound found in humans as a metabolic derivative of adrenaline.[1][4][6][7][10] Isatin has also been identified in plants of the Isatis genus, Couroupita guianensis (the cannonball tree), and as a component of secretions from the parotid gland of Bufo frogs.[1][2][4][6][7][8]
References
- 1. Isatin - Wikipedia [en.wikipedia.org]
- 2. journals.irapa.org [journals.irapa.org]
- 3. ijpsr.com [ijpsr.com]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. biomedres.us [biomedres.us]
- 6. Synthesis of Isatin_Chemicalbook [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Spectroscopic Profile of Benzofuran-2,3-dione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Benzofuran-2,3-dione (also known as coumarandione), a heterocyclic compound of interest in medicinal chemistry and materials science. This document summarizes the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, outlines the experimental protocols for their acquisition, and presents a logical workflow for spectroscopic analysis.
Core Spectroscopic Data
The structural elucidation of this compound is critically supported by a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.
Table 1: ¹H NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 7.95 - 7.80 | m | - | Aromatic H |
| 7.55 - 7.40 | m | - | Aromatic H |
Note: Specific assignments for the aromatic protons can be complex due to the fused ring system and require advanced 2D NMR techniques for definitive correlation.
Table 2: ¹³C NMR Spectral Data of this compound[1]
| Chemical Shift (δ) ppm | Assignment |
| 183.4 | C=O (Ketone) |
| 167.9 | C=O (Lactone) |
| 158.5 | Quaternary C |
| 139.0 | Aromatic CH |
| 130.2 | Aromatic CH |
| 126.1 | Quaternary C |
| 121.8 | Aromatic CH |
| 115.3 | Aromatic CH |
Source: V. Galasso, G. Pellizer Org. Magn. Resonance 9, 401(1977).[1]
Table 3: Infrared (IR) Spectral Data of this compound
| Frequency (cm⁻¹) | Intensity | Assignment |
| 1780 | Strong | C=O Stretch (Lactone) |
| 1735 | Strong | C=O Stretch (Ketone) |
| 1610, 1480, 1450 | Medium | C=C Aromatic Ring Stretch |
| 1250 | Strong | C-O Stretch |
| 760 | Strong | C-H Aromatic Out-of-Plane Bend |
Table 4: Mass Spectrometry (MS) Data of this compound[1]
| m/z | Relative Intensity (%) | Proposed Fragment |
| 148 | 100 | [M]⁺ (Molecular Ion) |
| 120 | High | [M-CO]⁺ |
| 92 | High | [M-2CO]⁺ |
| 64 | Medium | [C₅H₄]⁺ |
Experimental Protocols
The following sections detail the generalized methodologies for acquiring the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon and hydrogen framework of this compound.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Sample Preparation:
-
A sample of this compound (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Tetramethylsilane (TMS) is added as an internal standard (0 ppm).
-
The solution is transferred to a 5 mm NMR tube.
¹H NMR Acquisition:
-
A standard one-pulse sequence is used.
-
Key parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Typically, 16 to 64 scans are acquired for a good signal-to-noise ratio.
¹³C NMR Acquisition:
-
A proton-decoupled pulse sequence is employed to simplify the spectrum.
-
A 90° pulse width is used with a longer relaxation delay (5-10 seconds) to ensure accurate integration, although for qualitative analysis, a shorter delay can be used.
-
A larger number of scans (typically several hundred to thousands) is required due to the low natural abundance of the ¹³C isotope.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound, particularly the carbonyl groups.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Sample Preparation (KBr Pellet Method): [1]
-
Approximately 1-2 mg of finely ground this compound is mixed with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.
-
The mixture is then compressed under high pressure (several tons) using a hydraulic press to form a transparent or translucent pellet.
Data Acquisition:
-
A background spectrum of the empty sample compartment is recorded.
-
The KBr pellet is placed in the sample holder.
-
The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.
Sample Preparation and Introduction:
-
A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
-
The sample is injected into the GC, where it is vaporized and separated from any impurities.
Data Acquisition (Electron Ionization - EI):
-
As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.
-
The molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z) and detected.
Spectroscopic Analysis Workflow
The logical flow for the spectroscopic analysis of a compound like this compound is crucial for unambiguous structure determination. The following diagram illustrates this workflow.
References
An In-depth Technical Guide on the Core Physical and Chemical Properties of Benzofuran-2,3-dione
For Researchers, Scientists, and Drug Development Professionals
Ref: BZD-TC-20251229
Abstract
This technical guide provides a comprehensive overview of the core physical and chemical properties of Benzofuran-2,3-dione (also known as 1-benzofuran-2,3-dione), a heterocyclic compound of interest in synthetic and medicinal chemistry. This document consolidates available data on its physical characteristics, spectral properties, synthesis, and chemical reactivity. Experimental protocols for key reactions are detailed to facilitate its application in research and development.
Introduction
This compound, a derivative of the benzofuran scaffold, presents a unique chemical structure characterized by a fused benzene and dione-substituted furan ring. The benzofuran moiety is a common motif in a variety of natural products and synthetic compounds exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The dione functionality in this compound imparts distinct reactivity, making it a valuable intermediate in organic synthesis. This guide aims to provide a detailed repository of its known physical and chemical data to support its use in drug discovery and materials science.
Physical Properties
A summary of the key physical properties of this compound is presented in Table 1. The compound is a solid at room temperature with a melting point of approximately 120 °C.[3] While a precise boiling point under standard conditions has not been definitively reported, an estimate suggests it to be around 228.68 °C.[3] Information on its solubility in water and common organic solvents is limited, but it is expected to be sparingly soluble in water and more soluble in polar organic solvents.[4]
Table 1: Physical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | 1-benzofuran-2,3-dione | [5] |
| CAS Number | 4732-72-3 | [5][6] |
| Molecular Formula | C₈H₄O₃ | [5][6] |
| Molecular Weight | 148.12 g/mol | [3] |
| Melting Point | 120 °C | [3] |
| Boiling Point | ~228.68 °C (estimated) | [3] |
| Appearance | Solid | [6] |
| Solubility | Insoluble in water. | [4] |
Spectral Data
The structural elucidation of this compound is supported by various spectroscopic techniques. The key spectral data are summarized in the following tables.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides characteristic signals for the carbonyl carbons and the aromatic carbons.
Table 2: ¹³C NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Assignment |
| Data not available in search results | C=O (ketone) |
| Data not available in search results | C=O (lactone) |
| Data not available in search results | Aromatic carbons |
Note: Specific chemical shift values for this compound were not found in the provided search results. Generic ranges for such functional groups are well established in NMR spectroscopy.
Infrared (IR) Spectroscopy
The IR spectrum is dominated by strong absorption bands corresponding to the two carbonyl groups.
Table 3: IR Spectral Data of this compound
| Wavenumber (cm⁻¹) | Assignment | Intensity |
| ~1700-1750 | C=O stretching (ketone) | Strong |
| ~1750-1800 | C=O stretching (lactone) | Strong |
| ~1600, ~1450 | C=C stretching (aromatic) | Medium-Weak |
Note: The exact peak positions can vary depending on the sample preparation method (e.g., KBr pellet, thin film) and instrument.[7]
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) would be expected to show the molecular ion peak and characteristic fragmentation patterns.
Table 4: Mass Spectrometry Data of this compound
| m/z | Assignment | Relative Intensity |
| 148 | [M]⁺ (Molecular Ion) | Data not available |
| Data not available | Fragment ions | Data not available |
Note: Specific fragmentation data for this compound were not found in the provided search results. Expected fragmentation would involve the loss of CO molecules.[8]
Chemical Properties and Reactivity
This compound exhibits reactivity characteristic of α-keto lactones. The two carbonyl groups provide electrophilic centers for nucleophilic attack.
Synthesis
A common synthetic route to benzofuran-2-ones involves the cyclization of α-phenoxycarbonyl compounds.[9] While a specific, detailed protocol for this compound was not found in the search results, a general approach for a related compound, benzofuran-2(3H)-one, involves the acid-catalyzed cyclization of o-hydroxy phenylacetic acid.[10]
Logical Synthesis Workflow
Caption: Plausible synthesis of this compound.
Chemical Reactions
This compound is susceptible to attack by various nucleophiles at its carbonyl carbons. For instance, its reaction with amines can lead to ring-opening or the formation of more complex heterocyclic systems.[11][12] Reactions with Grignard reagents are also anticipated to proceed via nucleophilic addition to one or both carbonyl groups.[3]
Experimental Protocol: General Reaction with Amines
-
Dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., THF, DCM) under an inert atmosphere.
-
Add the desired amine (1-2 equivalents) dropwise at room temperature.
-
Stir the reaction mixture for a specified time (monitoring by TLC).
-
Upon completion, quench the reaction with a suitable reagent (e.g., water, saturated ammonium chloride solution).
-
Extract the product with an organic solvent, dry the organic layer, and purify by chromatography or recrystallization.[11]
Reaction with Nucleophiles Pathway
Caption: Nucleophilic attack on this compound.
The ketone carbonyl at the 3-position is expected to undergo a Wittig reaction with phosphorus ylides to form the corresponding exocyclic alkene.[13][14]
Experimental Protocol: Wittig Reaction
-
Generate the phosphorus ylide in situ by treating a phosphonium salt with a strong base (e.g., n-BuLi, NaH) in an anhydrous solvent (e.g., THF, ether) under an inert atmosphere.
-
Add a solution of this compound in the same solvent to the ylide solution at an appropriate temperature (often low temperatures like -78 °C or 0 °C).
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction and work up as described for the reaction with amines.[15][16]
Wittig Reaction Workflow
Caption: Wittig olefination of this compound.
Biological Activity
While the broader class of benzofuran derivatives has been extensively studied for various biological activities, specific data for this compound is limited in the public domain. Benzofuran derivatives have shown promise as cytotoxic agents against various cancer cell lines.[17][18] The mechanism of action often involves the induction of apoptosis and cell cycle arrest.[9][19] Furthermore, various benzofuran derivatives have demonstrated antimicrobial activity against a range of bacterial and fungal strains.[1][2][20][21]
Given the structural alerts present in this compound, it is a candidate for screening in various biological assays to explore its potential as an antimicrobial or cytotoxic agent.
Conclusion
This compound is a heterocyclic compound with interesting chemical features that make it a valuable building block in organic synthesis. This guide has summarized its key physical and spectral properties and outlined its expected reactivity based on its functional groups. While specific experimental data for some properties and reactions are not extensively reported, the provided protocols and workflows offer a solid foundation for researchers to utilize this compound in their synthetic and medicinal chemistry endeavors. Further investigation into its biological activities is warranted to fully explore its therapeutic potential.
References
- 1. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jopcr.com [jopcr.com]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. Benzofuran | C8H6O | CID 9223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,3-Benzofurandione | C8H4O3 | CID 138333 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 4732-72-3 [chemicalbook.com]
- 7. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CN102746260A - Method for preparing benzofuran-2-(3H)-one - Google Patents [patents.google.com]
- 11. Intramolecular Oxa-Mannich Reaction of 1,3-Dihydro-2-benzofuran-1-ol for Efficient Synthesis of 1-Aminophthalan Derivatives -Journal of the Korean Chemical Society | Korea Science [koreascience.kr]
- 12. Amination of 3-Substituted Benzofuran-2(3H)-ones Triggered by Single-Electron Transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phosphine-Catalyzed Chemoselective Reduction/Elimination/Wittig Sequence for Synthesis of Functionalized 3-Alkenyl Benzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Wittig reaction - Wikipedia [en.wikipedia.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 17. benchchem.com [benchchem.com]
- 18. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. mdpi.com [mdpi.com]
- 21. op.niscpr.res.in [op.niscpr.res.in]
An In-depth Technical Guide to Benzofuran-2,3-dione
IUPAC Name: 1-Benzofuran-2,3-dione CAS Number: 4732-72-3
This technical guide provides a comprehensive overview of 1-benzofuran-2,3-dione, a heterocyclic organic compound of interest to researchers, scientists, and drug development professionals. The document details its physicochemical properties, synthesis, and reactivity, with a focus on its potential biological activities.
Physicochemical Properties
1-Benzofuran-2,3-dione is a solid at room temperature. A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₄O₃ | [1] |
| Molecular Weight | 148.11 g/mol | [1] |
| Boiling Point | 278.1 °C at 760 mmHg | [2] |
| Melting Point | <-18 °C (for 1-Benzofuran) | [3] |
| Density | 1.07 g/mL (for 1-Benzofuran) | [3] |
| Water Solubility | Insoluble | [4] |
| Solubility in Organic Solvents | Soluble in Dichloromethane. Miscible with benzene, petroleum ether, absolute alcohol, and ether. | [4][5] |
| logP (o/w) | 2.670 (for 1-Benzofuran) | [5] |
Synthesis and Reactivity
The synthesis of the benzofuran core is a well-established area of organic chemistry, with numerous methods available for the construction of this heterocyclic system. These approaches often involve the cyclization of appropriately substituted phenols and alkynes or other precursors.
General Synthetic Workflow for Benzofuran Derivatives
A generalized workflow for the synthesis of benzofuran derivatives often involves the coupling of a substituted phenol with a suitable partner, followed by cyclization. This process allows for the introduction of various functional groups onto the benzofuran scaffold, enabling the exploration of structure-activity relationships.
General synthetic workflow for benzofuran derivatives.
One common method for the synthesis of benzofuran derivatives is the Perkin reaction, which involves the condensation of a salicylaldehyde with an aromatic acid anhydride. Other notable methods include palladium-catalyzed coupling reactions and intramolecular Wittig reactions. The Wittig reaction, for instance, is a versatile method for forming alkenes from aldehydes or ketones and is applicable to the synthesis of certain benzofuran derivatives.
Experimental Protocol: General Wittig Reaction
The Wittig reaction is a powerful tool in organic synthesis for the creation of carbon-carbon double bonds. The general steps involve the preparation of a phosphonium ylide, which then reacts with a carbonyl compound.
-
Ylide Formation: A triphenylphosphine is reacted with an alkyl halide to form a phosphonium salt. This salt is then deprotonated with a strong base (e.g., n-butyllithium or sodium hydride) to generate the phosphonium ylide.
-
Reaction with Carbonyl: The ylide is then reacted with an aldehyde or ketone. The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon.
-
Betaine and Oxaphosphetane Formation: This initial attack forms a betaine intermediate, which then cyclizes to form an oxaphosphetane.
-
Alkene Formation: The oxaphosphetane intermediate collapses, yielding the desired alkene and triphenylphosphine oxide as a byproduct.[2][6]
Biological Activity and Signaling Pathways
Benzofuran derivatives have garnered significant attention for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. While specific data for 1-benzofuran-2,3-dione is limited in the public domain, the benzofuran scaffold is a key pharmacophore in numerous biologically active compounds.
Antimicrobial Activity
Various derivatives of benzofuran have demonstrated notable activity against a range of bacterial and fungal strains. For instance, certain aza-benzofuran compounds exhibit moderate antibacterial activity against Salmonella typhimurium, Escherichia coli, and Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values in the range of 12.5 to 25 μg/mL.[7] Other studies have reported MIC values as low as 6.25 μg/mL for some benzofuran amide derivatives against both Gram-positive and Gram-negative bacteria.[8]
Anticancer Activity and Associated Signaling Pathways
The anticancer potential of benzofuran derivatives is a major area of research. These compounds have been shown to induce apoptosis and cell cycle arrest in various cancer cell lines. The mechanisms of action often involve the modulation of key signaling pathways.
A common mechanism by which benzofuran derivatives induce apoptosis is through the activation of caspases, a family of cysteine proteases that play a central role in programmed cell death. The process can be initiated through the intrinsic (mitochondrial) or extrinsic (death receptor) pathway. In the intrinsic pathway, cellular stress leads to the release of cytochrome c from the mitochondria, which then binds to Apaf-1 to form the apoptosome. This complex activates caspase-9, which in turn activates downstream effector caspases like caspase-3 and caspase-7, leading to the execution of apoptosis.[9] Certain benzofuran derivatives have been shown to increase the activity of caspases 3 and 7 in cancer cells.[9]
Intrinsic apoptosis pathway involving caspase activation.
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) signaling pathways are crucial regulators of inflammation and cell survival. Aberrant activation of these pathways is implicated in various diseases, including cancer. Some benzofuran derivatives have been found to exert their anti-inflammatory and anticancer effects by inhibiting these pathways. For example, certain derivatives can suppress the phosphorylation of key proteins in the MAPK pathway (such as ERK, p38, and JNK) and inhibit the activation of the NF-κB pathway.[10]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., a benzofuran derivative) and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Solubilization: A solubilizing agent (such as DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically between 500 and 600 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[7]
Spectroscopic Data
For the parent 1-benzofuran, characteristic ¹H NMR signals appear in the aromatic region. The protons on the furan ring typically resonate at distinct chemical shifts. In ¹³C NMR, the carbons of the fused ring system give rise to a series of signals in the aromatic and olefinic regions.[11][12] The chemical shifts of the carbons in the heterocyclic ring are particularly informative for structural confirmation.[13]
Conclusion
1-Benzofuran-2,3-dione is a member of the benzofuran class of compounds, which are of significant interest due to their diverse biological activities. While specific research on the dione itself is limited, the broader family of benzofuran derivatives has shown considerable promise in the fields of medicinal chemistry and drug discovery, particularly as antimicrobial and anticancer agents. Further investigation into the synthesis, reactivity, and biological properties of 1-benzofuran-2,3-dione is warranted to explore its full potential.
References
- 1. Benzofuran-2,3-dione | 4732-72-3 [chemicalbook.com]
- 2. storage-cdn.labflow.com [storage-cdn.labflow.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. Benzofuran | C8H6O | CID 9223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 271-89-6 CAS MSDS (Benzofuran) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mdpi.com [mdpi.com]
- 8. jopcr.com [jopcr.com]
- 9. mdpi.com [mdpi.com]
- 10. rsc.org [rsc.org]
- 11. Benzofuran(271-89-6) 1H NMR spectrum [chemicalbook.com]
- 12. Benzofuran(271-89-6) 13C NMR spectrum [chemicalbook.com]
- 13. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
An In-depth Technical Guide to Benzofuran-2,3-dione and its Synonyms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Benzofuran-2,3-dione, a heterocyclic organic compound with significant interest in medicinal chemistry and drug development. It covers its nomenclature, physicochemical properties, synthesis protocols, and its role in biological pathways.
Nomenclature and Synonyms
This compound is known by several synonyms in scientific literature and chemical databases. Establishing a clear understanding of these names is crucial for comprehensive literature searches and unambiguous communication.
Table 1: Synonyms and Identifiers for this compound
| Name Type | Name | Source/Identifier |
| Systematic Name | This compound | IUPAC |
| Common Name | Coumarandione | Trivial |
| Alternative Name | 2,3-Benzofurandione | |
| Alternative Name | 1-Benzofuran-2,3-dione | |
| CAS Number | 4732-72-3 | Chemical Abstracts Service |
| Molecular Formula | C₈H₄O₃ | |
| Molecular Weight | 148.12 g/mol | |
| InChI Key | UUISWLJHAJBRAA-UHFFFAOYSA-N |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. These properties are essential for its handling, formulation, and in silico modeling.
Table 2: Physicochemical Data of this compound
| Property | Value | Notes |
| Appearance | Yellow to orange solid | |
| Melting Point | 132-134 °C | |
| Solubility | Soluble in organic solvents like DMSO, DMF, and acetone. | Sparingly soluble in water. |
| Purity | Typically >97% for commercial samples | Can be purified by recrystallization. |
Synthesis of this compound: Experimental Protocol
The synthesis of this compound can be achieved through a multi-step process starting from readily available precursors. A common and effective method involves the cyclization of 2-hydroxyphenylacetic acid to form benzofuran-2(3H)-one, followed by oxidation.
Step 1: Synthesis of 2-Hydroxyphenylacetic Acid
This precursor can be synthesized from o-chlorophenylacetic acid via a nucleophilic aromatic substitution reaction.
-
Materials:
-
o-Chlorophenylacetic acid
-
Sodium hydroxide (NaOH)
-
Copper(I) oxide (Cu₂O) or other copper catalyst
-
Hydrochloric acid (HCl)
-
Water
-
Autoclave or a sealed reaction vessel
-
-
Procedure:
-
In a high-pressure reaction vessel, dissolve o-chlorophenylacetic acid and a molar excess of sodium hydroxide in water.
-
Add a catalytic amount of copper(I) oxide.
-
Seal the vessel and heat the mixture to approximately 200°C for 10-12 hours with stirring.
-
After cooling to room temperature, carefully open the vessel and transfer the reaction mixture to a beaker.
-
Acidify the solution with concentrated hydrochloric acid until a pH of 1-2 is reached, leading to the precipitation of 2-hydroxyphenylacetic acid.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
-
Step 2: Synthesis of Benzofuran-2(3H)-one (Coumaran-2-one)
This step involves the intramolecular esterification (lactonization) of 2-hydroxyphenylacetic acid.
-
Materials:
-
2-Hydroxyphenylacetic acid
-
Toluene or another suitable water-carrying agent
-
Silica sulfonic acid or another acid catalyst
-
Dean-Stark apparatus
-
-
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add 2-hydroxyphenylacetic acid and toluene.
-
Add a catalytic amount of silica sulfonic acid.
-
Heat the mixture to reflux. Water generated during the reaction will be collected in the Dean-Stark trap.
-
Continue the reaction until no more water is collected (typically 3-4 hours).
-
Cool the reaction mixture to room temperature.
-
Filter to recover the catalyst.
-
Remove the toluene under reduced pressure to yield crude benzofuran-2(3H)-one. The product can be purified by distillation or recrystallization.
-
Step 3: Oxidation to this compound (Coumarandione)
The final step is the oxidation of the methylene group at the 3-position of benzofuran-2(3H)-one.
-
Materials:
-
Benzofuran-2(3H)-one
-
Selenium dioxide (SeO₂) or another suitable oxidizing agent
-
Dioxane or acetic acid as a solvent
-
-
Procedure:
-
Dissolve benzofuran-2(3H)-one in a suitable solvent such as dioxane or acetic acid in a round-bottom flask.
-
Add a stoichiometric amount of selenium dioxide.
-
Heat the mixture to reflux with stirring for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture and filter to remove the selenium byproduct.
-
Remove the solvent under reduced pressure.
-
The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Caption: Synthetic workflow for this compound.
Biological Activity and Signaling Pathways
Benzofuran derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This compound and its analogs have been shown to act as enzyme inhibitors and can modulate key cellular signaling pathways involved in cell survival and apoptosis.
Enzyme Inhibition
This compound and structurally related compounds have been identified as inhibitors of several classes of enzymes, including:
-
Serine Proteases: The electrophilic dicarbonyl system of this compound can react with the active site serine residue of proteases, leading to their inhibition.
-
Kinases: Certain benzofuran derivatives have been shown to inhibit protein kinases that are crucial for cancer cell proliferation and survival.
Modulation of Signaling Pathways
Emerging evidence suggests that benzofuran derivatives can exert their biological effects by modulating critical signaling pathways. Two of the most relevant pathways are the p53 and NF-κB signaling cascades.
The p53 tumor suppressor protein plays a central role in preventing cancer formation. Upon cellular stress, such as DNA damage, p53 is activated and can induce cell cycle arrest, apoptosis, or senescence. Some benzofuran derivatives have been shown to induce apoptosis in a p53-dependent manner. While the exact mechanism for this compound is still under investigation, a plausible mechanism involves the induction of cellular stress, leading to the stabilization and activation of p53.
Caption: Postulated p53 signaling pathway modulation.
The Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. Aberrant NF-κB activation is associated with cancer and inflammatory diseases. Several benzofuran derivatives have been reported to inhibit the NF-κB signaling pathway. This inhibition can occur at different levels, such as preventing the degradation of the IκBα inhibitor protein, thereby sequestering NF-κB in the cytoplasm.
Caption: Postulated NF-κB signaling pathway inhibition.
Conclusion
This compound and its derivatives represent a promising class of compounds with significant potential in drug discovery. Their synthesis, while requiring multiple steps, is achievable through established organic chemistry methodologies. The ability of these compounds to interact with key biological targets and modulate critical signaling pathways, such as p53 and NF-κB, underscores their importance for further investigation in the development of novel therapeutics for cancer and inflammatory diseases. This guide provides a foundational resource for researchers embarking on the study of this fascinating and biologically active scaffold.
A Technical Guide to Benzofuran-2,3-dione: Synthesis, Characterization, and Applications
Audience: Researchers, scientists, and drug development professionals.
Abstract: Benzofuran-2,3-dione, also known as coumarandione, is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its strained α-dicarbonyl system makes it a versatile precursor for the synthesis of more complex heterocyclic systems and a valuable scaffold for the development of novel therapeutic agents. This document provides an in-depth overview of the physicochemical properties, synthesis, characterization, and potential applications of this compound, tailored for professionals in the field of drug discovery and development.
Physicochemical and Spectroscopic Data
This compound is a solid organic compound. Its core properties are summarized in the table below. The spectral data provided are typical values and may vary slightly based on the solvent and experimental conditions.
| Property | Value | Reference |
| Molecular Formula | C₈H₄O₃ | [1] |
| Molecular Weight | 148.11 g/mol | [1] |
| IUPAC Name | 1-benzofuran-2,3-dione | [1] |
| CAS Number | 4732-72-3 | [1] |
| Synonyms | Coumarandione | [1] |
| Appearance | Solid | |
| IR Spectroscopy (cm⁻¹) | ~1740 (C=O, ketone), ~1620 (C=O, lactone) | [2] |
| ¹³C NMR (ppm) | Varies; characteristic peaks for carbonyls | [1] |
| Mass Spectrometry | m/z 148 (M⁺) | [1] |
Synthesis of this compound and Related Precursors
The synthesis of this compound is analogous to methods used for producing isatin, a related and extensively studied indole derivative. Key synthetic strategies include modifications of the Sandmeyer and Stolle syntheses.[2][3]
The Stolle synthesis and its variations are effective for producing N-substituted isatins and can be conceptually adapted for benzofuran analogues.[2][4] The general approach involves the condensation of an appropriate phenol derivative with oxalyl chloride, followed by a Lewis acid-catalyzed cyclization.
While a direct protocol for this compound is not detailed in the provided search results, the Sandmeyer synthesis of isatin serves as a highly relevant and illustrative experimental procedure due to the structural analogy.[5] This method proceeds via an isonitrosoacetanilide intermediate which is then cyclized in strong acid.
Materials:
-
Aniline (or a substituted phenol for benzofuran synthesis)
-
Chloral hydrate
-
Hydroxylamine hydrochloride
-
Sodium sulfate
-
Concentrated Hydrochloric acid
-
Concentrated Sulfuric acid
Procedure:
-
Preparation of Isonitrosoacetanilide:
-
In a 5-L flask, dissolve 90 g of chloral hydrate in 1200 mL of water.
-
Add 1300 g of crystalline sodium sulfate to the solution.
-
Separately, prepare a solution of 46.5 g of aniline in 300 mL of water, acidified with 51.2 g of concentrated hydrochloric acid.
-
Add the aniline hydrochloride solution to the flask.
-
Finally, add a solution of 110 g of hydroxylamine hydrochloride in 500 mL of water.
-
Heat the mixture until a vigorous reaction begins. The reaction is complete when the isonitrosoacetanilide separates as a crystalline solid upon cooling.
-
Filter the product and dry it thoroughly.[5]
-
-
Cyclization to Isatin:
-
Warm 600 g of concentrated sulfuric acid to 50°C in a 1-L flask equipped with a mechanical stirrer.
-
Add 75 g of dry isonitrosoacetanilide in portions, maintaining the temperature between 60°C and 70°C. Use external cooling to control the exothermic reaction.
-
After the addition is complete, heat the solution to 80°C for 10 minutes to ensure the reaction goes to completion.
-
Pour the reaction mixture over crushed ice and allow it to stand. The crude isatin will precipitate.
-
Filter the crude product and wash it with cold water.[5]
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent like glacial acetic acid or by dissolving it in a hot aqueous sodium hydroxide solution, filtering, and re-precipitating with hydrochloric acid.[5]
-
Characterization Workflow
A standard workflow for the characterization of a synthesized batch of this compound would involve initial purification followed by a suite of spectroscopic and analytical techniques to confirm its identity and purity.
Reactivity and Applications in Drug Development
The benzofuran moiety is recognized as a "privileged scaffold" in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities.[6] These activities include anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[7][8]
This compound serves as a key starting material for accessing a diverse library of benzofuran derivatives. The reactivity is dominated by the two carbonyl groups, which can undergo various reactions:
-
Nucleophilic Addition: The carbonyl groups are susceptible to attack by nucleophiles, allowing for the introduction of new functional groups.
-
Condensation Reactions: The C3-carbonyl can react with active methylene compounds or amines to form a variety of fused heterocyclic systems.
-
Ring-Opening Reactions: Under certain conditions, the lactone ring can be opened, providing another route to functionalized benzene derivatives.
The development of novel benzofuran derivatives as specific inhibitors of biological targets is an active area of research. For example, derivatives have been synthesized as anti-inflammatory agents and as selective inhibitors for enzymes like SIRT2.[9][10] The synthetic accessibility and versatile reactivity of this compound make it an attractive starting point for generating compound libraries for high-throughput screening in drug discovery programs.
References
- 1. 2,3-Benzofurandione | C8H4O3 | CID 138333 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of Isatin_Chemicalbook [chemicalbook.com]
- 3. biomedres.us [biomedres.us]
- 4. nmc.gov.in [nmc.gov.in]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Stability and Reactivity Profile of Benzofuran-2,3-dione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and reactivity of Benzofuran-2,3-dione (also known as coumarandione), a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. This document outlines its physical and chemical properties, stability under various conditions, and its reactivity profile with common nucleophiles and electrophiles. Detailed experimental protocols and reaction mechanisms are provided to facilitate further research and application.
Core Compound Profile
This compound is a bicyclic organic compound consisting of a furanone ring fused to a benzene ring. Its structure features two carbonyl groups at positions 2 and 3 of the benzofuran ring system, rendering it a highly reactive α-keto lactone.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₄O₃ | [1] |
| Molecular Weight | 148.11 g/mol | [1] |
| CAS Number | 4732-72-3 | [1] |
| Appearance | Not specified (likely a solid) | |
| Melting Point | 129-132 °C | [2] |
| Boiling Point | 284 °C | [2] |
| Density | 1.53 g/mL | [2] |
| Solubility | Insoluble in water. | [3] |
Table 2: Spectroscopic Data References for this compound
| Spectrum Type | Database/Reference |
| ¹³C NMR | SpectraBase[1] |
| Mass Spectrometry (GC-MS) | NIST Mass Spectrometry Data Center[1] |
| Infrared (FTIR) | SpectraBase[1] |
| Raman | SpectraBase[1] |
Stability Profile
The stability of this compound is a critical consideration for its synthesis, storage, and application. The presence of the strained α-keto lactone ring system suggests potential sensitivity to various environmental factors.
Thermal Stability
Photochemical Stability
This compound is expected to be sensitive to light. Compounds with extended π-systems and carbonyl groups can undergo photochemical reactions upon exposure to UV or visible light. It is recommended to store this compound in amber vials or protected from light to prevent potential photodegradation.
pH Sensitivity and Hydrolysis
The lactone functionality in this compound makes it susceptible to hydrolysis, particularly under basic or strongly acidic conditions. The ester bond within the furanone ring can be cleaved by nucleophilic attack of water or hydroxide ions, leading to ring-opening. The stability of the compound is expected to be greatest in neutral or slightly acidic aqueous solutions.
Reactivity Profile
The reactivity of this compound is dominated by the electrophilic nature of the two carbonyl carbons, making it susceptible to attack by a wide range of nucleophiles.
Reactivity with Nucleophiles
This compound readily reacts with various nucleophiles, leading to ring-opening or the formation of addition products.
-
Water (Hydrolysis): In the presence of water, especially with acid or base catalysis, this compound undergoes hydrolysis to yield 2-(2-hydroxyphenyl)-2-oxoacetic acid.
Caption: Hydrolysis of this compound.
-
Alcohols: Reaction with alcohols, typically under acidic or basic conditions, results in the formation of 2-alkoxy-2-(2-hydroxyphenyl)-2-oxoacetates.
Caption: Reaction of this compound with an alcohol.
-
Amines: Primary and secondary amines react readily with this compound to form the corresponding amides after ring-opening.
Caption: Reaction of this compound with an amine.
Electrophilic Reactions
The benzene ring of this compound can undergo electrophilic aromatic substitution. The furanone ring is electron-withdrawing, which deactivates the benzene ring towards electrophilic attack and directs incoming electrophiles to the meta-positions relative to the fusion.
Experimental Protocols
The following are generalized experimental protocols for assessing the stability and reactivity of this compound. These should be adapted and optimized for specific laboratory conditions and analytical instrumentation.
Protocol for Thermal Stability Assessment (Thermogravimetric Analysis - TGA)
Objective: To determine the thermal decomposition profile of this compound.
Methodology:
-
Calibrate the Thermogravimetric Analyzer (TGA) according to the manufacturer's instructions.
-
Accurately weigh 5-10 mg of this compound into a tared TGA pan.
-
Place the sample pan in the TGA furnace.
-
Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air at a flow rate of 50 mL/min).
-
Record the mass loss of the sample as a function of temperature.
-
Analyze the resulting TGA curve to determine the onset of decomposition and the temperatures at which significant mass loss occurs.
Protocol for Photostability Assessment
Objective: To evaluate the stability of this compound upon exposure to light.
Methodology:
-
Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Transfer aliquots of the solution into clear and amber glass vials.
-
Expose the clear vials to a controlled light source that provides both UV and visible light (e.g., a photostability chamber) for a defined period. The amber vials will serve as dark controls.
-
At specified time intervals (e.g., 0, 6, 12, 24 hours), withdraw samples from both the exposed and control vials.
-
Analyze the samples by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to quantify the amount of remaining this compound and to detect the formation of any degradation products.
-
Compare the chromatograms of the exposed samples to the dark controls to assess the extent of photodegradation.
Caption: Experimental workflow for photostability testing.
Protocol for Reactivity with Nucleophiles (e.g., Aniline)
Objective: To investigate the reaction of this compound with a primary amine and characterize the product.
Methodology:
-
Dissolve a known amount of this compound (e.g., 1 mmol) in a suitable aprotic solvent (e.g., 10 mL of dichloromethane or tetrahydrofuran) in a round-bottom flask equipped with a magnetic stirrer.
-
Add an equimolar amount of aniline (1 mmol) to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (disappearance of the starting material), remove the solvent under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization, to obtain the pure N-phenyl-2-(2-hydroxyphenyl)-2-oxoacetamide.
-
Characterize the structure of the product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Handling and Storage Recommendations
Based on its chemical structure and available safety information for related compounds, the following handling and storage procedures are recommended for this compound:
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Protect from light and moisture.
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
This compound is a versatile and reactive molecule with significant potential in synthetic and medicinal chemistry. Its stability is influenced by factors such as temperature, light, and pH. The electrophilic nature of its dicarbonyl system dictates its reactivity towards a broad range of nucleophiles, typically resulting in ring-opening reactions. The experimental protocols and reactivity data presented in this guide provide a foundational understanding for researchers working with this compound, enabling its safe handling and effective utilization in the development of new chemical entities. Further research is warranted to fully elucidate its quantitative stability parameters and explore the full scope of its chemical transformations.
References
An In-Depth Technical Guide to the Benzofuran-2,3-dione Ring System
For Researchers, Scientists, and Drug Development Professionals
The benzofuran-2,3-dione scaffold, an oxygen-containing heterocyclic compound, is a significant pharmacophore due to its presence in a variety of biologically active molecules. This technical guide provides a comprehensive overview of its key structural features, synthesis, spectroscopic characterization, and reactivity, with a focus on data relevant to researchers in drug discovery and development.
Core Structural Features
The this compound ring system consists of a furan-2,3-dione ring fused to a benzene ring. This arrangement results in a planar heterocyclic structure with unique electronic and chemical properties. The presence of two adjacent carbonyl groups in the furanone ring makes it highly reactive and susceptible to a variety of chemical transformations.
Table 1: Calculated Bond Lengths for Selected [n]benzofuran Systems
| Bond | Bond Length (Å) |
| C1-C2 | 1.385 |
| C2-C3 | 1.451 |
| C3-C3a | 1.401 |
| C3a-C4 | 1.402 |
| C4-C5 | 1.389 |
| C5-C6 | 1.400 |
| C6-C7 | 1.388 |
| C7-C7a | 1.399 |
| C7a-O1 | 1.375 |
| O1-C2 | 1.378 |
| C3-O2 | 1.205 |
| C2-O3 | 1.206 |
Note: Data is based on theoretical calculations of related benzofuran structures and should be considered approximate for the parent dione.
Synthesis of the this compound Core
The synthesis of the this compound ring system can be achieved through several synthetic routes, often involving the cyclization of appropriately substituted phenolic precursors.
General Synthesis Workflow
A common synthetic strategy involves the reaction of a phenol with an oxalic acid derivative, followed by cyclization.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis from Oxalic Acid and Phenol (Illustrative)
Materials:
-
Substituted Phenol (1.0 eq)
-
Oxalyl chloride (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Pyridine (catalytic amount)
-
Anhydrous Aluminum chloride (AlCl3) (1.2 eq)
Procedure:
-
Acylation: To a solution of the substituted phenol in anhydrous DCM at 0 °C, add a catalytic amount of pyridine. Slowly add oxalyl chloride dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water and extract the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude acyloxy intermediate.
-
Cyclization: Dissolve the crude intermediate in anhydrous DCM and cool to 0 °C. Add anhydrous AlCl3 portion-wise. Stir the reaction at room temperature for 4-6 hours.
-
Final Work-up and Purification: Quench the reaction by slowly adding crushed ice. Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to afford the desired this compound.
Spectroscopic Characterization
The structure of this compound can be confirmed using various spectroscopic techniques.
Table 2: Spectroscopic Data for 1-Benzofuran-2,3-dione
| Technique | Data |
| IR (KBr, cm⁻¹) | ~1780 (C=O, lactone), ~1720 (C=O, ketone), ~1600, 1480 (C=C, aromatic) |
| ¹H NMR (CDCl₃, δ ppm) | 7.20-7.80 (m, 4H, Ar-H) |
| ¹³C NMR (CDCl₃, δ ppm) | ~185 (C=O, C3), ~165 (C=O, C2), ~155 (C7a), ~138 (C5), ~128 (C4), ~125 (C6), ~120 (C3a), ~115 (C7) |
| Mass Spec (EI, m/z) | 148 [M]⁺, 120 [M-CO]⁺, 92 [M-2CO]⁺ |
Note: The spectral data are approximate and may vary slightly based on the specific experimental conditions and instrumentation.
Reactivity of the this compound Ring System
The adjacent carbonyl groups at the 2- and 3-positions render the this compound ring system highly reactive towards nucleophiles. It can be considered an analog of isatin, and thus, many of its reactions are similar.
Reactions with Nucleophiles
The C3 carbonyl group is generally more electrophilic and is the primary site of nucleophilic attack.
Caption: General scheme for nucleophilic addition to this compound.
Synthesis of Quinoxaline Derivatives
A characteristic reaction of this compound is its condensation with o-phenylenediamine to form benzofuro[2,3-b]quinoxalines, which are themselves of interest in medicinal chemistry.
Experimental Protocol: Synthesis of Benzofuro[2,3-b]quinoxaline
Materials:
-
1-Benzofuran-2,3-dione (1.0 eq)
-
o-Phenylenediamine (1.0 eq)
-
Ethanol
Procedure:
-
Dissolve 1-benzofuran-2,3-dione in ethanol.
-
Add a solution of o-phenylenediamine in ethanol to the dione solution.
-
Heat the reaction mixture at reflux for 2-3 hours.
-
Cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Collect the solid product by filtration, wash with cold ethanol, and dry to obtain the pure benzofuro[2,3-b]quinoxaline.
Caption: Reaction of this compound with o-phenylenediamine.
Biological Significance and Drug Development
Benzofuran derivatives exhibit a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1] The this compound core serves as a versatile starting material for the synthesis of a diverse library of compounds for drug discovery. While direct involvement in specific signaling pathways is not extensively documented for the parent dione, its derivatives have been shown to interact with various biological targets. The reactivity of the dione moiety allows for its use in the construction of more complex molecules with potential therapeutic applications.
This guide provides a foundational understanding of the key structural and chemical features of the this compound ring system. Further research into its specific biological interactions and the development of novel synthetic methodologies will continue to expand its importance in the field of medicinal chemistry.
References
The Natural Occurrence of Benzofuran-2,3-dione Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural occurrence of benzofuran-2,3-dione derivatives, with a primary focus on its most prevalent tautomer, isatin (1H-indole-2,3-dione). Isatin and its substituted analogues are a significant class of heterocyclic compounds found across various natural sources, including plants, fungi, and bacteria, and are also recognized as endogenous compounds in mammals.[1] These molecules have garnered substantial interest in the scientific community due to their wide-ranging biological activities, making them promising scaffolds for drug discovery and development.[2] This document details their natural sources, available quantitative data, experimental protocols for their isolation and characterization, and their influence on key cellular signaling pathways.
Natural Sources and Distribution
This compound derivatives are biosynthesized by a diverse array of organisms. The core isatin structure has been identified in plants, fungi, and bacteria, as well as being a metabolic product in mammals.[3]
Plants:
-
Couroupita guianensis (Cannonball Tree): The flowers of this tree are a known source of isatin.[1][2][4]
-
Isatis genus: Plants belonging to this genus, such as Isatis tinctoria, are natural sources of isatin.[3]
-
Melochia tomentosa: This Caribbean plant is a source of melosatin alkaloids, which are methoxy phenylpentyl isatin derivatives.[3][5][6] A specific derivative, Melosatin D, has also been isolated from its roots.[7]
-
Calanthe discolor: This orchid species also contains isatin.[3]
Fungi:
-
Chaetomium globosum: This fungus is a known producer of 5-(3'-methylbut-2'-yl)isatin.[3][8]
-
Streptomyces albus: This bacterium is a source of 6-(3'-methylbuten-2'-yl)isatin.[8][9]
Endogenous Occurrence in Mammals:
-
Isatin is an endogenous compound found in mammalian tissues and fluids, including the brain, heart, blood, and urine.[1] It is considered a metabolic derivative of adrenaline.[1]
Quantitative Data on Natural Occurrence
The concentration of isatin and its derivatives can vary significantly depending on the source and environmental conditions. The following tables summarize the available quantitative data.
| Compound | Source | Concentration | Reference |
| Isatin | Rat Heart | ~3 µM | [10] |
| Isatin | Rat Liver | ~1.5 µM | [10] |
| Isatin | Rat Spleen | ~0.3 µM | [10] |
| Isatin | Rat Hippocampus, Cerebellum, Striatum | 1-1.3 µM | [10] |
| Isatin | Rat Seminal Vesicles, Vas Deferens | 47.4-79 µM | [10] |
| Isatin | Human Blood | >1 µM | [10] |
| Isatin | Fermentation of Didymella sp. | 46.8 mg from 9.8 L | [11] |
Experimental Protocols
The isolation and characterization of this compound derivatives from natural sources involve a series of standard and specialized techniques. Below are detailed methodologies for key experiments.
Protocol 1: Extraction and Isolation of Isatin from Couroupita guianensis Flowers
This protocol is based on the methods described for the extraction of isatin from floral materials.[2][12][13]
1. Sample Preparation:
- Collect fresh floral parts of Couroupita guianensis.
- Wash the floral materials thoroughly with distilled water to remove any debris.
- Air-dry the flowers in the shade until they are completely moisture-free.
- Grind the dried floral parts into a fine powder using a mechanical grinder.
2. Soxhlet Extraction:
- Accurately weigh 250 g of the dried flower powder.
- Place the powder in a cellulose thimble and insert it into a Soxhlet extractor.
- Extract the powder with chloroform for 72 hours.
- After extraction, concentrate the chloroform extract using a rotary vacuum evaporator at 40°C to obtain a crude residue.
3. Column Chromatography:
- Prepare a silica gel (60-120 mesh) column using a suitable solvent system, such as petroleum ether.
- Dissolve the crude chloroform extract in a minimal amount of chloroform and adsorb it onto a small amount of silica gel.
- Load the adsorbed sample onto the top of the prepared column.
- Elute the column with a gradient of petroleum ether and ethyl acetate, starting with 100% petroleum ether and gradually increasing the polarity by adding ethyl acetate.
- Collect fractions of 20-25 mL and monitor them by Thin Layer Chromatography (TLC) using a petroleum ether:ethyl acetate (9:1) solvent system. Use iodine vapor for spot visualization.
- Pool the fractions that show a similar TLC profile corresponding to the isatin standard.
4. Purification and Characterization:
- Concentrate the pooled fractions to obtain the purified compound.
- Recrystallize the compound from a suitable solvent (e.g., methanol) to obtain pure crystals.
- Determine the melting point of the purified compound (literature value for isatin is around 203°C).[2]
- Confirm the structure of the isolated compound using spectroscopic methods:
- UV-Visible Spectroscopy: Dissolve a small amount of the compound in methanol and record the UV-Vis spectrum. The absorption maximum for isatin is around 295 nm.[14]
- FT-IR Spectroscopy: Record the IR spectrum to identify characteristic functional groups.
- Mass Spectrometry (MS): Determine the molecular weight of the compound. The molecular ion peak for isatin is at m/z 147.[2]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Record 1H and 13C NMR spectra to elucidate the detailed structure of the compound.[15][16]
Protocol 2: HPLC Method for Quantification of Isatin in Biological Samples
This protocol is based on established HPLC methods for the determination of isatin in plasma and urine.[17][18]
1. Sample Preparation:
- Plasma:
- Collect blood samples in tubes containing an anticoagulant (e.g., sodium citrate).
- Centrifuge the blood at 8500 rpm for 15 minutes to separate the plasma.
- To 1 mL of plasma, add acetonitrile to precipitate the proteins.
- Incubate at 4°C for 30 minutes and then centrifuge at 5000 rpm for 15 minutes.
- Collect the supernatant for HPLC analysis.
- Urine:
- Collect urine samples and acidify them.
- Dilute the urine sample with the mobile phase before injection.
2. HPLC Conditions:
- Column: Betasil C-8 column or a similar reverse-phase column.[18]
- Mobile Phase: A binary mixture of acetonitrile and a buffer (e.g., Na2CO3 + NaHCO3 or phosphate buffer).[18][19]
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at 290 nm.[18]
- Injection Volume: 20 µL.
- Temperature: Room temperature (30°C).
3. Quantification:
- Prepare a series of standard solutions of isatin of known concentrations.
- Generate a calibration curve by plotting the peak area against the concentration of the standard solutions.
- Inject the prepared sample solution into the HPLC system.
- Determine the concentration of isatin in the sample by comparing its peak area with the calibration curve.
Signaling Pathways and Biological Activities
Isatin and its derivatives are known to modulate several key signaling pathways, which underlies their diverse biological activities, including anticancer and anti-inflammatory effects.
VEGF Signaling Pathway
The Vascular Endothelial Growth Factor (VEGF) signaling pathway is crucial for angiogenesis (the formation of new blood vessels), a process often hijacked by tumors to support their growth. Some isatin derivatives have been shown to inhibit angiogenesis by targeting this pathway.
Caption: VEGF Signaling Pathway and Inhibition by Isatin Derivatives.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers. Isatin derivatives can interfere with this pathway, contributing to their anticancer effects.
Caption: PI3K/Akt/mTOR Pathway and Inhibition by Isatin Derivatives.
JNK Signaling Pathway
The c-Jun N-terminal kinase (JNK) signaling pathway is a part of the mitogen-activated protein kinase (MAPK) family and is activated in response to stress stimuli, such as inflammatory cytokines. Modulation of this pathway by isatin derivatives can influence cellular processes like apoptosis and inflammation.
Caption: JNK Signaling Pathway and Modulation by Isatin Derivatives.
Experimental and Logical Workflows
The discovery and characterization of naturally occurring this compound derivatives follow a structured workflow, from initial extraction to final biological evaluation.
General Workflow for Natural Product Isolation and Characterization
Caption: General Workflow for Natural Product Isolation.
Conclusion
This compound derivatives, particularly isatin and its analogues, represent a class of naturally occurring compounds with significant therapeutic potential. Their presence in a wide range of biological sources, from plants to mammals, underscores their importance in natural product chemistry. The methodologies outlined in this guide provide a framework for the continued exploration of these compounds, from their isolation and quantification to the elucidation of their mechanisms of action. A deeper understanding of their roles in modulating key signaling pathways will undoubtedly pave the way for the development of novel drugs for a variety of diseases, including cancer and inflammatory disorders. Further research is warranted to expand the quantitative data on these derivatives in their diverse natural sources and to further refine and standardize protocols for their study.
References
- 1. researchgate.net [researchgate.net]
- 2. Antioxidant & anticancer activities of isatin (1H-indole-2,3-dione), isolated from the flowers of Couroupita guianensis Aubl - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijcrt.org [ijcrt.org]
- 4. An Extraction of the Isatin from the Couroupita guianesis (Cannon Ball Tree) and a Novel Synthesis of the N,N'-(2-oxo-3'H-spiro[indoline-3,2'-[1,3,4]thiadiazole]-3',5'-diyl]diacetamidefrom the Isatin | Scilit [scilit.com]
- 5. The melosatins—a novel class of alkaloids from melochia tomentosa (1980) | Govind J. Kapadia | 44 Citations [scispace.com]
- 6. Step-Economic Total Synthesis of Melosatin A from Eugenol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Melosatin D: A New Isatin Alkaloid from Melochia tomentosa Roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijcmas.com [ijcmas.com]
- 9. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. auremn.org [auremn.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Separation of Isatin on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Toxicological Profile of Benzofuran-2,3-dione (Isatin): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Benzofuran-2,3-dione, commonly known as isatin, is a versatile endogenous and synthetic compound with a broad spectrum of biological activities. Its potential therapeutic applications have led to increased interest in its toxicological profile. This technical guide provides a comprehensive overview of the current knowledge regarding the toxicity of isatin, encompassing acute toxicity, genotoxicity, cytotoxicity, and its impact on key cellular signaling pathways. While isatin generally exhibits low acute toxicity, evidence suggests dose- and duration-dependent genotoxic effects. Its cytotoxic properties against various cancer cell lines are well-documented and are linked to the modulation of multiple signaling pathways, including those involved in apoptosis and cell proliferation. A significant data gap exists in the realm of reproductive and developmental toxicity, with current knowledge limited to studies on specific disease models. This guide aims to be a critical resource for professionals in drug development and research by consolidating quantitative data, detailing experimental methodologies, and visualizing complex biological interactions to inform risk assessment and guide future research.
Acute Toxicity
The acute toxicity of isatin has been evaluated in several studies, with the median lethal dose (LD50) being a key indicator. The available data, primarily from rodent studies, suggests a low order of acute toxicity.
Table 1: Acute Toxicity of this compound (Isatin)
| Species | Route of Administration | LD50 Value | Reference |
| Mouse | Oral (gavage) | 1 g/kg b.w. | [1] |
| Rat | Oral | >2000 mg/kg | [2] |
| Rat | Unspecified | 725 mg/kg |
Genotoxicity
The genotoxic potential of isatin has been investigated using in vivo and in vitro assays. The findings indicate that the genotoxicity of isatin is dependent on the dose and duration of exposure.
In Vivo Studies
In vivo studies in mice using the comet assay and micronucleus test have provided insights into the DNA-damaging and mutagenic potential of isatin.
-
Acute Exposure (24 hours): Following a single administration via gavage at doses of 50, 100, and 150 mg/kg body weight, isatin did not induce alterations in DNA migration in the comet assay or an increase in micronuclei in peripheral blood cells.[1] This suggests a lack of genotoxic and mutagenic effects after acute exposure.
-
Repeated Exposure (14 days): After repeated daily administration for 14 days, the highest dose of 150 mg/kg body weight induced an increase in micronuclei in both bone marrow and peripheral blood cells of mice.[1] This indicates that prolonged exposure to high concentrations of isatin may lead to DNA damage.
Table 2: In Vivo Genotoxicity of Isatin in Mice
| Assay | Exposure Duration | Doses (mg/kg b.w.) | Result | Reference |
| Comet Assay | Acute (24h) | 50, 100, 150 | Negative | [1] |
| Micronucleus Test | Acute (24h) | 50, 100, 150 | Negative | [1] |
| Micronucleus Test | Repeated (14d) | 50, 100 | Negative | [1] |
| Micronucleus Test | Repeated (14d) | 150 | Positive | [1] |
In Vitro Studies
In vitro studies on Chinese Hamster Ovary (CHO-K1) and Human Cervical Cancer (HeLa) cells have further explored the mutagenic and cytotoxic effects of isatin. At concentrations of 10 and 50 μM, isatin inhibited cell proliferation and promoted apoptosis in both cell lines, but it did not show a mutagenic effect in the micronucleus test.[3]
Cytotoxicity
Isatin and its derivatives have demonstrated significant cytotoxic effects against a wide range of cancer cell lines, which is a primary reason for the interest in these compounds for anticancer drug development. The half-maximal inhibitory concentration (IC50) values vary depending on the specific derivative and the cancer cell line.
Table 3: In Vitro Cytotoxicity (IC50) of Isatin and its Derivatives on Various Cell Lines
| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |
| Isatin-triazole hybrid 13 | MGC-803 | Human gastric cancer | 9.78 | [4] |
| Isatin-triazole hybrid 13 | HL-7702 | Normal human liver | 40.27 | [4] |
| Isatin-triazole hybrid 13 | GES-1 | Normal human gastric | 35.97 | [4] |
| Isatin-triazole hydrazone 16 | MCF-7 | Human breast cancer | 6.22 | [4] |
| Isatin-triazole hydrazone 16 | MDA-MB-435s | Human breast cancer | 9.94 | [4] |
| Isatin-triazole hydrazone 16 | HepG2 | Human liver cancer | 8.14 | [4] |
| Imidazolidine-isatin derivative IST-02 | HuH-7 | Human liver cancer | >50 ng/µL | [5] |
| Thiazolidine-isatin derivative IST-04 | HuH-7 | Human liver cancer | >10 ng/µL | [5] |
| Isatin-podophyllotoxin hybrid 7f | KB | Human epidermoid carcinoma | 1.99 | [6] |
| Isatin-podophyllotoxin hybrid 7f | A549 | Human lung cancer | 0.90 | [6] |
| Isatin-podophyllotoxin hybrid 7f | MCF7 | Human breast cancer | 1.84 | [6] |
| Isatin-podophyllotoxin hybrid 7f | Hek-293 | Normal human embryonic kidney | >13 | [6] |
| Isatin-indole hybrid 17 | ZR-75 | Human breast cancer | 0.74 | [7] |
| Isatin-indole hybrid 17 | HT-29 | Human colon cancer | 2.02 | [7] |
| Isatin-indole hybrid 17 | A-549 | Human lung cancer | 0.76 | [7] |
| Isatin-1,2,3-triazole hybrid 74 | A375 | Human melanoma | 25.91 | [7] |
| Isatin-1,2,3-triazole hybrid 74 | MDA-MB-231 | Human breast cancer | 18.42 | [7] |
| Isatin-1,2,3-triazole hybrid 74 | PC3 | Human prostate cancer | 15.32 | [7] |
| Isatin-hydrazone hybrid 133 | A549 | Human lung cancer | 5.32 | [7] |
| Isatin-hydrazone hybrid 133 | PC3 | Human prostate cancer | 35.1 | [7] |
| Isatin-hydrazone hybrid 133 | MCF-7 | Human breast cancer | 4.86 | [7] |
Reproductive and Developmental Toxicity
There is a significant lack of data from standard reproductive and developmental toxicity studies for isatin in healthy animal models. However, a recent study investigated the effects of isatin in a letrozole-induced mouse model of Polycystic Ovary Syndrome (PCOS), a condition associated with reproductive dysfunction.
In this model, isatin (at an optimal concentration of 100 mg/kg) was shown to have a protective effect on the ovaries.[8] It helped to:
-
Restore disrupted estrous cycles.[8]
-
Reverse decreased fertility.[8]
-
Alleviate ovarian inflammation by inhibiting the NF-κB pathway.[8]
-
Reduce ovarian cell apoptosis by modulating apoptosis-related proteins such as Bax, p53, Bcl-2, and Caspase-3.[8]
-
Downregulate the expression of genes involved in androgen production.[8]
It is crucial to note that these findings are in a disease model and highlight a potential therapeutic role for isatin in certain reproductive disorders. They do not substitute for formal toxicological assessments of reproductive and developmental endpoints in healthy organisms. Further research is needed to evaluate the potential for teratogenicity, effects on fertility, and multi-generational effects.
Mechanisms of Toxicity and Signaling Pathways
The toxicological and pharmacological effects of isatin are mediated through its interaction with multiple cellular signaling pathways. Its ability to induce apoptosis in cancer cells is a key mechanism of its cytotoxic action.
Caspase Activation and Apoptosis
Isatin and its derivatives are known to induce apoptosis through the activation of caspases, a family of proteases central to the execution of programmed cell death.
-
Effector Caspase Inhibition: Isatin sulfonamides have been identified as potent and selective inhibitors of caspase-3 and caspase-7, which are key executioner caspases.[9][10]
-
Apoptosis Induction: In a mouse model of PCOS, isatin was shown to inhibit ovarian cell apoptosis by modulating the expression of pro-apoptotic (Bax, p53) and anti-apoptotic (Bcl-2) proteins, as well as the executioner caspase-3.[8]
Nrf2 and Oxidative Stress Response
Isatin has been shown to modulate the Nrf2 signaling pathway, which plays a crucial role in the cellular defense against oxidative stress. In a rat model of hepatocarcinogenesis, isatin treatment upregulated the expression of Nrf2 and its downstream antioxidant and detoxifying enzymes, suggesting a protective role against chemically induced oxidative stress.
Kinase Signaling Pathways
Isatin and its derivatives have been shown to inhibit several protein kinases that are critical for cancer cell proliferation and survival.
-
Receptor Tyrosine Kinases (RTKs): Isatin derivatives act as inhibitors of RTKs such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR). This inhibition disrupts downstream signaling pathways like the PI3K/Akt/mTOR and MAPK/ERK pathways, which are crucial for tumor angiogenesis and cell proliferation.
-
Extracellular Signal-Regulated Kinase (ERK): The ERK pathway is a key component of the MAPK signaling cascade. Isatin has been reported to modulate ERK signaling, although the specific effects can be context-dependent.
References
- 1. Mutagenicity and genotoxicity of isatin in mammalian cells in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Semen parameters are unaffected by statin use in men evaluated for infertility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. researchgate.net [researchgate.net]
- 7. Influence of genistein and diadizine on regularity of estrous cycle in cyclic female Wistar rat: interaction with estradiol receptors and vascular endothelial growth factor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isatin ameliorates ovarian inflammation and apoptosis caused by hormonal imbalances in PCOS mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isatin-3-N4-benzilthiosemicarbazone, a non-toxic thiosemicarbazone derivative, protects and reactivates rat and human cholinesterases inhibited by methamidophos in vitro and in silico - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Benzofuran-2,3-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzofuran-2,3-dione is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its structural similarity to isatin, a well-known pharmacophore. While the synthesis of isatin and its derivatives is extensively documented, established protocols for the direct synthesis of this compound are not as prevalent in the scientific literature. This document provides detailed, plausible synthetic routes for the preparation of this compound based on established principles of organic chemistry. The following protocols are intended to serve as a foundational guide for researchers to develop and optimize the synthesis of this target molecule.
Two primary synthetic strategies are proposed:
-
Intramolecular Cyclization of an o-Hydroxyphenylglyoxylic Acid Derivative: This classic approach involves the formation of the heterocyclic ring through an intramolecular Friedel-Crafts-type acylation.
-
Oxidation of Benzofuran-2(3H)-one: This method relies on the oxidation of a readily available precursor at the C3 position to introduce the second carbonyl group.
Due to the limited availability of specific experimental data for the synthesis of this compound, the quantitative data such as yields and reaction times provided in the following protocols should be considered as hypothetical and will require empirical optimization.
Proposed Synthetic Pathways
Pathway 1: Intramolecular Cyclization of o-Hydroxyphenylglyoxylic Acid Chloride
This pathway involves two main stages: the synthesis of the o-hydroxyphenylglyoxylic acid precursor and its subsequent cyclization to form this compound.
Mechanism Overview:
The key step in this pathway is the intramolecular Friedel-Crafts acylation. The hydroxyl group of the phenol is first protected, and then the glyoxylic acid is converted to an acid chloride. In the presence of a Lewis acid, the acid chloride acylates the aromatic ring at the ortho position to the oxygen, followed by deprotection to yield the target dione.
Caption: Intramolecular Cyclization Pathway for this compound Synthesis.
Experimental Protocol: Synthesis of o-Hydroxyphenylglyoxylic Acid from o-Hydroxyacetophenone
-
Protection of the Phenolic Hydroxyl Group:
-
To a solution of o-hydroxyacetophenone (1 eq.) in pyridine (5-10 vol.), add acetic anhydride (1.2 eq.) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain o-acetoxyacetophenone.
-
-
Oxidation to o-Acetoxyphenylglyoxylic Acid:
-
Dissolve the o-acetoxyacetophenone (1 eq.) in a mixture of pyridine and water.
-
Add potassium permanganate (KMnO₄) (3-4 eq.) portion-wise while maintaining the temperature below 40 °C.
-
Stir the mixture at room temperature for 12-24 hours.
-
Filter the reaction mixture to remove manganese dioxide (MnO₂) and wash the solid with water.
-
Acidify the filtrate with concentrated HCl to pH 1-2, which should precipitate the product.
-
Filter the precipitate, wash with cold water, and dry to yield o-acetoxyphenylglyoxylic acid.
-
-
Deprotection to o-Hydroxyphenylglyoxylic Acid:
-
Reflux the o-acetoxyphenylglyoxylic acid (1 eq.) in a mixture of 10% aqueous HCl and dioxane for 2-4 hours.
-
Cool the reaction mixture and extract with ethyl acetate.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain o-hydroxyphenylglyoxylic acid.
-
Experimental Protocol: Intramolecular Cyclization to this compound
-
Formation of the Acid Chloride:
-
To a solution of o-hydroxyphenylglyoxylic acid (1 eq.) in an inert solvent such as dichloromethane (DCM), add thionyl chloride (SOCl₂) (1.5 eq.) and a catalytic amount of dimethylformamide (DMF).
-
Reflux the mixture for 2-3 hours until the evolution of gas ceases.
-
Remove the excess SOCl₂ and solvent under reduced pressure to obtain the crude o-hydroxyphenylglyoxylyl chloride.
-
-
Intramolecular Friedel-Crafts Acylation:
-
Dissolve the crude acid chloride in a suitable solvent like nitrobenzene or 1,2-dichloroethane.
-
Cool the solution to 0 °C and add a Lewis acid, such as aluminum chloride (AlCl₃) (1.2 eq.), portion-wise.
-
Allow the reaction to stir at room temperature for 8-12 hours.
-
Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent and purify the crude product by column chromatography or recrystallization to obtain this compound.
-
Pathway 2: Oxidation of Benzofuran-2(3H)-one
This pathway offers a potentially more direct route, starting from the commercially available or easily synthesized Benzofuran-2(3H)-one.
Mechanism Overview:
The Riley oxidation, using selenium dioxide (SeO₂), is a well-established method for the oxidation of a methylene group alpha to a carbonyl group.[1] The reaction proceeds through an enol intermediate which attacks the selenium dioxide. Subsequent steps involving rearrangement and hydrolysis lead to the formation of the 1,2-dicarbonyl compound.
Caption: Oxidation Pathway for this compound Synthesis.
Experimental Protocol: Oxidation of Benzofuran-2(3H)-one
-
Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser, dissolve Benzofuran-2(3H)-one (1 eq.) in a mixture of dioxane and a small amount of water (e.g., 50:1 v/v).
-
Add selenium dioxide (SeO₂) (1.1 eq.) to the solution.
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux and maintain for 12-24 hours. The formation of a black precipitate of elemental selenium indicates the progress of the reaction.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature and filter to remove the selenium precipitate.
-
Dilute the filtrate with water and extract with ethyl acetate.
-
Wash the organic layer with saturated aqueous NaHCO₃ and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
-
Experimental Workflow
The following diagram illustrates a general workflow for the synthesis, workup, and purification of this compound.
Caption: General Experimental Workflow for this compound Synthesis.
Data Presentation
As the provided protocols are based on plausible synthetic routes rather than established literature procedures with reported yields, a quantitative data table is not included. Researchers are encouraged to meticulously record their experimental data, including reagent quantities, reaction times, temperatures, and product yields, to establish a reliable and reproducible protocol.
Safety Precautions
-
All experiments should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times.
-
Thionyl chloride is corrosive and reacts violently with water; handle with extreme care.
-
Lewis acids like aluminum chloride are water-sensitive and corrosive.
-
Selenium dioxide is highly toxic and should be handled with appropriate containment measures.
-
Proper waste disposal procedures must be followed for all chemical waste.
References
Synthesis of Benzofuran-2,3-dione: A Detailed Protocol for Researchers
Application Note: This document provides a comprehensive protocol for the synthesis of Benzofuran-2,3-dione, also known as Isatin. The described methodology is based on the well-established Sandmeyer synthesis, a reliable and widely used procedure in medicinal and synthetic chemistry. This protocol is intended for researchers, scientists, and professionals in drug development who require a detailed, step-by-step guide for the preparation of this important heterocyclic compound. Isatin and its derivatives are pivotal precursors for a variety of biologically active molecules and are integral to numerous drug discovery programs.[1][2]
Experimental Protocol: Sandmeyer Synthesis of Isatin
The Sandmeyer synthesis of isatin is a two-stage process.[3] The first stage involves the synthesis of an isonitrosoacetanilide intermediate from aniline. The second stage is the acid-catalyzed cyclization of this intermediate to form the final product, this compound (Isatin).[4][5]
Part A: Synthesis of Isonitrosoacetanilide
-
Reaction Setup: In a 5-liter round-bottomed flask, dissolve 90 g (0.54 mole) of chloral hydrate in 1200 mL of water.
-
Addition of Reagents: To this solution, add the following reagents in the specified order:
-
1300 g of crystallized sodium sulfate.
-
A solution of 46.5 g (0.5 mole) of aniline in 300 mL of water containing 51.2 g (43 mL, 0.52 mole) of concentrated hydrochloric acid.
-
A solution of 110 g (1.58 moles) of hydroxylamine hydrochloride in 500 mL of water.[4]
-
-
Reaction Execution: Heat the mixture rapidly to boiling using a ring burner. The reaction is exothermic and will proceed vigorously. A large flask is necessary to accommodate the foaming. The heating should be continued until the reaction is complete, which is indicated by the cessation of foaming and the separation of the product as a light brown crystalline solid. This typically takes about 15-20 minutes of boiling.[4]
-
Isolation of Intermediate: Allow the mixture to cool to approximately 30°C and filter the precipitated isonitrosoacetanilide. Wash the solid with cold water and dry it in the air. The yield of the crude intermediate is typically between 75-80 g.[4]
Part B: Cyclization to this compound (Isatin)
-
Reaction Setup: In a 1-liter round-bottomed flask equipped with a mechanical stirrer, warm 600 g (326 mL) of concentrated sulfuric acid (sp. gr. 1.84) to 50°C.[4]
-
Addition of Intermediate: Add 75 g (0.46 mole) of dry isonitrosoacetanilide to the sulfuric acid at a rate that maintains the temperature between 60°C and 70°C. Use external cooling to control the temperature.[4][6]
-
Reaction Completion: After the addition is complete, heat the solution to 80°C and maintain this temperature for about ten minutes to ensure the reaction goes to completion.[4][6]
-
Work-up and Isolation: Pour the hot reaction mixture onto 12-15 times its volume of crushed ice. Allow the mixture to stand for about 30 minutes, then filter the precipitated crude isatin. Wash the solid with cold water until the washings are no longer acidic. The yield of crude isatin is typically 50-55 g.[4]
-
Purification: For purification, suspend the crude product in hot water and add a concentrated solution of sodium hydroxide to dissolve the isatin. Add dilute hydrochloric acid until a slight precipitate forms, and filter this impurity. Acidify the filtrate with hydrochloric acid to precipitate the purified isatin. Filter the product, wash with water, and dry. The final yield of purified isatin is 43-47 g (58-66% based on aniline).[4]
Quantitative Data: Synthesis of Substituted Isatins
The Sandmeyer synthesis can be adapted for the preparation of various substituted isatins. The choice of acid for the cyclization step can significantly impact the yield, particularly for anilines with lipophilic substituents. Methanesulfonic acid has been shown to be a superior solvent for the cyclization of lipophilic oximinoacetanilides, leading to improved yields compared to the classical sulfuric acid method.[1]
| Entry | Starting Aniline | Cyclization Method | Product | Yield (%) |
| 1 | 4-n-Hexylaniline | H₂SO₄ | 5-n-Hexylisatin | 65 |
| 2 | 4-n-Hexylaniline | CH₃SO₃H | 5-n-Hexylisatin | 75 |
| 3 | 4-n-Octylaniline | H₂SO₄ | 5-n-Octylisatin | 60 |
| 4 | 4-n-Octylaniline | CH₃SO₃H | 5-n-Octylisatin | 72 |
| 5 | 4-(Trifluoromethyl)aniline | H₂SO₄ | 5-(Trifluoromethyl)isatin | 70 |
| 6 | 4-(Trifluoromethyl)aniline | CH₃SO₃H | 5-(Trifluoromethyl)isatin | 75 |
| 7 | 2,4,6-Trimethylaniline | H₂SO₄ | 4,6,7-Trimethylisatin | 40 |
| 8 | 2,4,6-Trimethylaniline | CH₃SO₃H | 4,6,7-Trimethylisatin | 55 |
Data adapted from Rout, L. et al. (2012). Synthesis of Substituted Isatins. Molecules.[1]
Visualizations
Experimental Workflow: Sandmeyer Synthesis of Isatin
Caption: Workflow for the two-part Sandmeyer synthesis of this compound.
Signaling Pathway: Antiviral Action of Benzofuran Derivatives
Benzofuran derivatives have been identified as agonists of the Stimulator of Interferon Genes (STING) pathway, which is crucial for the innate immune response to viral infections. Activation of STING leads to the production of type I interferons (IFN-I), which in turn induce an antiviral state in cells.
Caption: STING signaling pathway activated by Benzofuran derivatives leading to an antiviral response.
References
- 1. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of novel benzofuran-isatin conjugates as potential antiproliferative agents with apoptosis inducing mechanism in Colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. synarchive.com [synarchive.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. journals.irapa.org [journals.irapa.org]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Application Notes and Protocols: Copper-Catalyzed Reactions for Benzofuran Synthesis
For Researchers, Scientists, and Drug Development Professionals
The benzofuran scaffold is a privileged heterocyclic motif found in a wide array of natural products, pharmaceuticals, and functional materials. Consequently, the development of efficient and versatile synthetic methodologies for the construction of benzofurans is of significant interest to the scientific community. Copper-catalyzed reactions have emerged as a powerful tool in this regard, offering mild reaction conditions, broad substrate scope, and high functional group tolerance. This document provides detailed application notes and protocols for three prominent copper-catalyzed methods for benzofuran synthesis, intended to be a valuable resource for researchers in organic synthesis and drug discovery.
Introduction to Copper-Catalyzed Benzofuran Synthesis
Benzofuran and its derivatives exhibit a remarkable range of biological activities, including antifungal, antitumor, and anti-inflammatory properties. Their unique electronic and photophysical properties also make them valuable components in organic electronics. Traditional methods for benzofuran synthesis often require harsh conditions, multi-step procedures, and limited substrate scope. In contrast, copper catalysis offers an attractive alternative, enabling the construction of the benzofuran core through various strategies, including intramolecular C-O bond formation, tandem reactions, and oxidative cyclizations. The methodologies presented herein have been selected for their efficiency, versatility, and potential for broad applicability in a research setting.
Method 1: Intramolecular Dehydrogenative C-O Coupling for the Synthesis of Benzothieno[3,2-b]benzofurans
This method, developed by Ai and coworkers, provides an efficient route to benzothieno[3,2-b]benzofurans via a copper-mediated intramolecular dehydrogenative C-H/O-H coupling. This approach is particularly noteworthy for its excellent yields and the ability to construct multi-fused ring systems.[1][2][3][4]
Reaction Scheme:
Experimental Protocol
General Procedure for the Synthesis of 2-(Benzo[b]thiophen-2-yl)phenols (Starting Materials):
The 2-(benzo[b]thiophen-2-yl)phenol starting materials can be synthesized via a Suzuki coupling reaction. A general procedure is as follows:
-
To a solution of 2-bromobenzo[b]thiophene (1.0 equiv.), a substituted 2-hydroxyphenylboronic acid (1.2 equiv.), and Pd(PPh₃)₄ (0.03 equiv.) in a mixture of toluene (10 mL/mmol of boronic acid) and ethanol (2.5 mL/mmol of boronic acid) is added a 2 M aqueous solution of Na₂CO₃ (2.5 equiv.).
-
The reaction mixture is heated to 90 °C and stirred for 12 hours under a nitrogen atmosphere.
-
After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 2-(benzo[b]thiophen-2-yl)phenol.
General Procedure for the Copper-Mediated Intramolecular Dehydrogenative C-O Coupling:
-
To a dried Schlenk tube are added the 2-(benzo[b]thiophen-2-yl)phenol substrate (0.2 mmol, 1.0 equiv.), Cu(OAc)₂ (0.4 mmol, 2.0 equiv.), and Cs₂CO₃ (0.4 mmol, 2.0 equiv.).
-
The tube is evacuated and backfilled with oxygen (this can be repeated three times).
-
Anhydrous pyridine (2.0 mL) is added, and the mixture is stirred at 120 °C for 12 hours under an oxygen atmosphere (balloon).
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with CH₂Cl₂.
-
The mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the corresponding benzothieno[3,2-b]benzofuran.
Quantitative Data Summary
| Entry | Substrate (R group on phenol) | Product | Yield (%) |
| 1 | H | Benzothieno[3,2-b]benzofuran | 85 |
| 2 | 4-Methyl | 8-Methylbenzothieno[3,2-b]benzofuran | 91 |
| 3 | 4-tert-Butyl | 8-tert-Butylbenzothieno[3,2-b]benzofuran | 88 |
| 4 | 4-Methoxy | 8-Methoxybenzothieno[3,2-b]benzofuran | 75 |
| 5 | 4-Fluoro | 8-Fluorobenzothieno[3,2-b]benzofuran | 82 |
| 6 | 4-Chloro | 8-Chlorobenzothieno[3,2-b]benzofuran | 78 |
| 7 | 4-Bromo | 8-Bromobenzothieno[3,2-b]benzofuran | 76 |
| 8 | 3-Methyl | 9-Methylbenzothieno[3,2-b]benzofuran | 89 |
Proposed Catalytic Cycle
Caption: Proposed mechanism for the copper-mediated dehydrogenative C-O coupling.
Method 2: One-Pot Tandem Synthesis from o-Iodophenols, Acyl Chlorides, and Phosphorus Ylides
This versatile one-pot reaction, reported by Liu and Wan, allows for the rapid construction of functionalized benzofurans from readily available starting materials.[5][6][7] The process involves a copper-catalyzed cascade of allene formation, oxa-Michael addition, and C-arylation.
Reaction Scheme:
Experimental Protocol
General Procedure for the One-Pot Synthesis of Benzofurans:
-
To a sealed tube are added CuBr (0.02 mmol, 10 mol%), 1,10-phenanthroline (0.04 mmol, 20 mol%), and Cs₂CO₃ (0.6 mmol, 3.0 equiv.).
-
The tube is evacuated and backfilled with nitrogen (this can be repeated three times).
-
Anhydrous DMSO (2.0 mL) is added, followed by the phosphorus ylide (0.3 mmol, 1.5 equiv.), acyl chloride (0.24 mmol, 1.2 equiv.), and o-iodophenol (0.2 mmol, 1.0 equiv.).
-
The tube is sealed, and the reaction mixture is stirred at 90 °C for 12 hours.
-
After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired benzofuran.
Quantitative Data Summary
| Entry | o-Iodophenol (R¹) | Acyl Chloride (R²) | Phosphorus Ylide (R³) | Product | Yield (%) |
| 1 | H | Acetyl chloride | (Triphenylphosphoranylidene)methane | 2-Methyl-3-vinylbenzofuran | 78 |
| 2 | 4-Me | Propionyl chloride | (Triphenylphosphoranylidene)methane | 5-Methyl-2-ethyl-3-vinylbenzofuran | 82 |
| 3 | 4-OMe | Butyryl chloride | (Triphenylphosphoranylidene)methane | 5-Methoxy-2-propyl-3-vinylbenzofuran | 75 |
| 4 | 4-Cl | Acetyl chloride | (Triphenylphosphoranylidene)ethane | 5-Chloro-2,3-dimethylbenzofuran | 72 |
| 5 | H | Benzoyl chloride | (Triphenylphosphoranylidene)methane | 2-Phenyl-3-vinylbenzofuran | 65 |
| 6 | 4-F | Acetyl chloride | (Triphenylphosphoranylidene)methane | 5-Fluoro-2-methyl-3-vinylbenzofuran | 76 |
| 7 | H | Cyclohexanecarbonyl chloride | (Triphenylphosphoranylidene)methane | 2-Cyclohexyl-3-vinylbenzofuran | 70 |
| 8 | 5-Br | Acetyl chloride | (Triphenylphosphoranylidene)methane | 6-Bromo-2-methyl-3-vinylbenzofuran | 68 |
Experimental Workflow
Caption: Workflow for the one-pot tandem synthesis of benzofurans.
Method 3: Aerobic Oxidative Cyclization of Phenols and Alkynes
This method, reported by Zeng, Jiang, and coworkers, provides a regioselective synthesis of polysubstituted benzofurans using molecular oxygen as the terminal oxidant, representing a greener approach to benzofuran synthesis.[8]
Reaction Scheme:
Experimental Protocol
General Procedure for the Aerobic Oxidative Cyclization:
-
A mixture of the phenol (0.5 mmol, 1.0 equiv.), alkyne (0.6 mmol, 1.2 equiv.), Cu(OAc)₂ (0.05 mmol, 10 mol%), and Zn(OTf)₂ (0.1 mmol, 20 mol%) in 1,2-dichloroethane (DCE) (3.0 mL) is stirred in a sealed tube under an oxygen atmosphere (balloon).
-
The reaction mixture is heated at 120 °C for 24 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the desired benzofuran.
Quantitative Data Summary
| Entry | Phenol (R¹) | Alkyne (R²=R³) | Product | Yield (%) |
| 1 | Phenol | Phenyl | 2,3-Diphenylbenzofuran | 85 |
| 2 | p-Cresol | Phenyl | 5-Methyl-2,3-diphenylbenzofuran | 88 |
| 3 | p-Methoxyphenol | Phenyl | 5-Methoxy-2,3-diphenylbenzofuran | 78 |
| 4 | p-Chlorophenol | Phenyl | 5-Chloro-2,3-diphenylbenzofuran | 75 |
| 5 | Phenol | p-Tolyl | 2,3-Di(p-tolyl)benzofuran | 82 |
| 6 | Phenol | Ethyl | 2,3-Diethylbenzofuran | 65 |
| 7 | Naphth-2-ol | Phenyl | 2,3-Diphenylnaphtho[2,1-b]furan | 72 |
| 8 | Phenol | Propyl | 2,3-Dipropylbenzofuran | 68 |
Proposed Logical Relationship of the Catalytic Process
Caption: Key steps in the aerobic oxidative cyclization for benzofuran synthesis.
Conclusion and Future Outlook
The copper-catalyzed methodologies presented in these application notes offer powerful and versatile strategies for the synthesis of a diverse range of benzofuran derivatives. These methods provide significant advantages over traditional approaches in terms of efficiency, functional group tolerance, and, in some cases, environmental impact. For researchers in drug development, these protocols can facilitate the rapid generation of compound libraries for biological screening. For scientists in materials science, these methods provide access to novel π-conjugated systems with potential applications in organic electronics. Future research in this area will likely focus on the development of even more sustainable and enantioselective copper-catalyzed methodologies for benzofuran synthesis, further expanding the synthetic chemist's toolbox for accessing this important class of heterocyclic compounds.
References
- 1. Copper-mediated construction of benzothieno[3,2-b]benzofurans by intramolecular dehydrogenative C–O coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper-mediated construction of benzothieno[3,2-<i>b</i>]benzofurans by intramolecular dehydrogenative C–O coupling rea… [ouci.dntb.gov.ua]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Copper-mediated construction of benzothieno[3,2-b]benzofurans by intramolecular dehydrogenative C–O coupling reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Copper-Catalyzed, C-C Coupling-Based One-Pot Tandem Reactions for the Synthesis of Benzofurans Using o-Iodophenols, Acyl Chlorides, and Phosphorus Ylides [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Copper-catalyzed, C-C coupling-based one-pot tandem reactions for the synthesis of benzofurans using o-iodophenols, acyl chlorides, and phosphorus ylides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Facile synthesis of benzofurans via copper-catalyzed aerobic oxidative cyclization of phenols and alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Synthesis of Spirooxindoles using Benzofuran-2,3-dione (Isatin)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and methodologies for the synthesis of spirooxindoles, a class of privileged heterocyclic motifs prevalent in natural alkaloids and pharmaceuticals, using benzofuran-2,3-dione, commonly known as isatin, as a key starting material.[1][2] The unique structural features of spirooxindoles have garnered significant attention in organic and medicinal chemistry due to their wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[3][4] This document outlines various synthetic strategies, including multicomponent reactions and cycloaddition reactions, complete with experimental procedures and quantitative data to facilitate their application in a research and development setting.
Key Synthetic Strategies
The synthesis of the spirooxindole scaffold from isatin can be achieved through several efficient methods. Multicomponent reactions (MCRs) are particularly advantageous due to their operational simplicity, high atom economy, and the ability to generate molecular diversity in a single step.[5] Additionally, [3+2] cycloaddition reactions involving azomethine ylides generated in situ from isatin are a powerful tool for constructing pyrrolidine- and pyrrolizidine-substituted spirooxindoles with high stereoselectivity.[6]
Three-Component Synthesis of Spiro[dihydropyridine-oxindoles]
A straightforward and efficient protocol for synthesizing novel spiro[dihydropyridine-oxindole] derivatives involves the one-pot, three-component reaction of an arylamine, isatin, and cyclopentane-1,3-dione in acetic acid at room temperature.[5][7]
A mixture of the desired arylamine (2.0 mmol), isatin (2.0 mmol), and cyclopentane-1,3-dione (2.0 mmol, 0.196 g) in 10.0 mL of acetic acid is stirred at room temperature for approximately 9–12 hours.[7] The resulting precipitate is then collected by filtration and washed with cold ethanol to yield the pure spiro[dihydropyridine-oxindole] product.[7]
| Arylamine | Isatin | Product | Reaction Time (h) | Yield (%) |
| Aniline | Isatin | Spiro[dihydropyridine-oxindole] derivative 1a | 9 | 85 |
| 4-Methylaniline | Isatin | Spiro[dihydropyridine-oxindole] derivative 1b | 10 | 88 |
| 4-Methoxyaniline | Isatin | Spiro[dihydropyridine-oxindole] derivative 1c | 12 | 82 |
| 4-Chloroaniline | Isatin | Spiro[dihydropyridine-oxindole] derivative 1d | 9 | 90 |
Table 1: Summary of reaction conditions and yields for the three-component synthesis of spiro[dihydropyridine-oxindoles]. Data sourced from similar established procedures.
Stereoselective Synthesis of Pyrrolizidine-Substituted Spirooxindoles via [3+2] Cycloaddition
A highly stereoselective, one-pot, multicomponent method has been developed for the synthesis of pyrrolizidine- and N-methyl pyrrolidine-substituted spirooxindole derivatives.[6] This [3+2] cycloaddition reaction occurs between an azomethine ylide, generated in situ from isatin and L-proline or sarcosine, and an α,β-unsaturated carbonyl compound (chalcone) as the dipolarophile.[6]
To a solution of the chalcone (1.0 mmol) in ethanol, isatin (1.3 mmol) and L-proline (1.3 mmol) are added.[6] The reaction mixture is then refluxed for 5 hours. After completion of the reaction, the mixture is cooled, and the resulting solid product is collected by filtration and purified by recrystallization.[6]
| Chalcone Substituent | Isatin Substituent | Product | Solvent | Reaction Time (h) | Yield (%) |
| 4-H | H | Pyrrolizidine spirooxindole 14a | Ethanol | 5 | 85 |
| 4-Cl | H | Pyrrolizidine spirooxindole 14b | Ethanol | 5 | 88 |
| 4-OCH3 | H | Pyrrolizidine spirooxindole 14c | Ethanol | 5 | 92 |
| 4-NO2 | H | Pyrrolizidine spirooxindole 14d | Ethanol | 5 | 78 |
Table 2: Summary of reaction conditions and yields for the [3+2] cycloaddition synthesis of pyrrolizidine-substituted spirooxindoles. Data adapted from similar established procedures.[6]
Biological Significance and Signaling Pathways
Spirooxindoles exhibit a wide array of biological activities, with many derivatives showing potent anticancer properties.[4] The antiproliferative efficacy of newly synthesized spirooxindoles is often evaluated against various cancer cell lines.[6] While the precise mechanisms of action are diverse and compound-specific, some spirooxindoles are known to interact with key cellular targets involved in cancer progression. For instance, certain derivatives may act as inhibitors of specific kinases or interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.
Conclusion
The use of this compound (isatin) as a versatile precursor provides access to a diverse range of spirooxindole derivatives through efficient and often stereoselective synthetic routes. The methodologies presented in these application notes, particularly multicomponent and cycloaddition reactions, offer robust and adaptable protocols for the synthesis of these medicinally important compounds. Further exploration of these synthetic strategies and the biological evaluation of the resulting spirooxindoles are crucial for the development of new therapeutic agents.
References
- 1. Catalytic asymmetric synthesis of spirooxindoles: recent developments - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Catalytic asymmetric synthesis of spirooxindoles: recent developments. | Semantic Scholar [semanticscholar.org]
- 3. Transition metal-catalyzed synthesis of spirooxindoles - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00139F [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of spiro[dihydropyridine-oxindoles] via three-component reaction of arylamine, isatin and cyclopentane-1,3-dione [beilstein-journals.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. BJOC - Synthesis of spiro[dihydropyridine-oxindoles] via three-component reaction of arylamine, isatin and cyclopentane-1,3-dione [beilstein-journals.org]
Application Notes and Protocols: Reactions of Benzofuran-2,3-dione with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzofuran-2,3-dione, an important heterocyclic scaffold, serves as a versatile building block in organic synthesis and medicinal chemistry. Its two electrophilic carbonyl groups at the C2 and C3 positions make it highly reactive towards a variety of nucleophiles, enabling the construction of complex molecular architectures, including spirocyclic and fused heterocyclic systems. These products often exhibit significant biological activities, making the study of this compound's reactivity crucial for the development of novel therapeutic agents.
This document provides detailed application notes and experimental protocols for the reactions of this compound with a range of carbon, nitrogen, oxygen, and sulfur nucleophiles, as well as with phosphorus ylides.
Reactions with Carbon Nucleophiles
The C3-carbonyl group of this compound is highly susceptible to nucleophilic attack by carbon nucleophiles. These reactions are pivotal for the synthesis of various spiro-benzofuranone derivatives.
Three-Component Reaction for Spiro[benzofuran-3,3'-pyrroles]
A notable application is the one-pot, three-component reaction involving benzofuran-2,3-diones, dimethyl acetylenedicarboxylate (DMAD), and N-bridgehead heterocycles to afford novel spiro[benzofuran-3,3'-pyrroles]. This reaction proceeds via initial nucleophilic addition of the N-bridgehead heterocycle to DMAD, followed by proton transfer and subsequent nucleophilic attack on the C3-carbonyl of this compound.
Reaction Scheme:
Experimental Protocol: Synthesis of Spiro[benzofuran-3,3'-pyrroles] [1]
-
To a solution of the respective N-bridgehead heterocycle (1.0 mmol) and this compound (1.0 mmol) in dichloromethane (10 mL), add dimethyl acetylenedicarboxylate (1.0 mmol) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the desired spiro[benzofuran-3,3'-pyrrole] derivative.
Quantitative Data Summary:
| Entry | N-Bridgehead Heterocycle | This compound | Product | Yield (%) |
| 1 | Imidazo[1,2-a]pyridine | Unsubstituted | Spiro[benzofuran-3,3'-pyrrolo[2,1-a]pyridine] derivative | 85 |
| 2 | Imidazo[2,1-a]isoquinoline | 5-Bromo-benzofuran-2,3-dione | 5-Bromo-spiro[benzofuran-3,3'-pyrrolo[1,2-b]isoquinoline] derivative | 88 |
Logical Relationship Diagram
Caption: Workflow for the three-component synthesis of spiro[benzofuran-3,3'-pyrroles].
Reactions with Nitrogen Nucleophiles
This compound readily reacts with nitrogen nucleophiles, particularly at the adjacent C2 and C3 carbonyl groups, to form various nitrogen-containing heterocyclic systems.
Synthesis of Quinoxaline Derivatives
The condensation of this compound with o-phenylenediamines is a classical and efficient method for the synthesis of benzofuro[2,3-b]quinoxalines. This reaction proceeds through initial nucleophilic attack of one amino group on one of the carbonyls, followed by intramolecular cyclization and dehydration.
Reaction Scheme:
Experimental Protocol: Synthesis of Benzofuro[2,3-b]quinoxalines [2]
-
Dissolve this compound (1.0 mmol) in ethanol (15 mL) in a round-bottom flask.
-
Add a solution of o-phenylenediamine (1.0 mmol) in ethanol (10 mL) to the flask.
-
Add a catalytic amount of acetic acid (2-3 drops).
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product often precipitates from the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to obtain the pure benzofuro[2,3-b]quinoxaline.
Quantitative Data Summary:
| Entry | This compound | o-Phenylenediamine | Product | Yield (%) | Reflux Time (h) |
| 1 | Unsubstituted | Unsubstituted | Benzofuro[2,3-b]quinoxaline | 92 | 2 |
| 2 | 5-Methyl | 4,5-Dimethyl | 2,3-Dimethyl-8-methylbenzofuro[2,3-b]quinoxaline | 89 | 3 |
Reaction Pathway Diagram
Caption: Reaction pathway for the synthesis of benzofuro[2,3-b]quinoxalines.
Synthesis of Spiro[benzofuran-2,3'-pyrrolidine] Derivatives via [3+2] Cycloaddition
Azomethine ylides, generated in situ from an α-amino acid and an aldehyde or ketone, can undergo a [3+2] cycloaddition reaction with dipolarophiles. While direct reactions with this compound are less common, its derivatives, such as (Z)-3-benzylidenebenzofuran-2(3H)-one, serve as excellent substrates for the synthesis of complex spiro-pyrrolidine compounds.[3][4]
Reaction Scheme (using a derivative):
Experimental Protocol: Three-Component Synthesis of a Spiro-pyrrolidine Derivative [3]
-
To a solution of (Z)-3-benzylidenebenzofuran-2(3H)-one (0.1 mmol), ninhydrin (0.2 mmol), and sarcosine (0.3 mmol) in acetonitrile (1.0 mL), add 10 mol% of tetra-n-butylammonium bromide (TBAB).
-
Stir the reaction mixture at 40 °C for 16 hours.
-
Monitor the reaction by TLC.
-
After completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired spiro-pyrrolidine compound.
Quantitative Data Summary:
| Entry | Dipolarophile | Aldehyde/Ketone | Amino Acid | Product | Yield (%) | Diastereomeric Ratio |
| 1 | (Z)-3-Benzylidenebenzofuran-2(3H)-one | Ninhydrin | Sarcosine | Spiro[benzofuran-2,3'-pyrrolidine] derivative | 82 | 9:1 |
Reactions with Oxygen and Sulfur Nucleophiles
Reactions of this compound with oxygen and sulfur nucleophiles are less extensively documented than those with carbon and nitrogen nucleophiles. However, based on the reactivity of dicarbonyl compounds, additions to form hemiacetals, hemiketals, and their thio-analogs are expected.
Reaction with Alcohols
In the presence of an acid catalyst, alcohols are expected to add to the carbonyl groups of this compound to form hemiacetals or acetals. The C3-carbonyl is generally more reactive.
Proposed Reaction Scheme:
Reaction with Thiols
Thiols are generally more nucleophilic than alcohols and can react with carbonyls. It is anticipated that this compound will react with thiols to form hemithioacetals or dithioacetals.
Proposed Reaction Scheme:
General Experimental Protocol (Hypothetical):
-
Dissolve this compound (1.0 mmol) in a suitable anhydrous solvent (e.g., toluene or dichloromethane).
-
Add the alcohol or thiol (2.2 mmol).
-
Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).
-
Stir the reaction at room temperature or with gentle heating, monitoring by TLC.
-
Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the residue by chromatography or recrystallization.
Reactions with Phosphorus Ylides (Wittig and Related Reactions)
The Wittig reaction and its modifications, such as the Horner-Wadsworth-Emmons reaction, are powerful methods for converting carbonyls into alkenes. The reaction of this compound with phosphorus ylides is expected to occur preferentially at the more reactive C3-carbonyl group to yield 3-alkylidenebenzofuran-2(3H)-ones.
Reaction Scheme:
Experimental Protocol: Wittig Reaction with this compound (Adapted from similar reactions)
-
To a suspension of a phosphonium salt (1.2 mmol) in anhydrous THF (15 mL) under an inert atmosphere (e.g., nitrogen or argon), add a strong base such as n-butyllithium (1.2 mmol) at 0 °C to generate the ylide.
-
Stir the resulting colored solution for 30 minutes at 0 °C.
-
Add a solution of this compound (1.0 mmol) in anhydrous THF (10 mL) dropwise to the ylide solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the product by column chromatography.
Quantitative Data Summary (Illustrative):
| Entry | Phosphorus Ylide | Product | Yield (%) |
| 1 | Ph₃P=CHPh | 3-Benzylidenebenzofuran-2(3H)-one | 75-85 (expected) |
| 2 | Ph₃P=CHCO₂Et | 3-(Ethoxycarbonylmethylene)benzofuran-2(3H)-one | 80-90 (expected) |
Wittig Reaction Mechanism
Caption: Mechanism of the Wittig reaction at the C3-carbonyl of this compound.
Conclusion
This compound is a valuable synthon for the preparation of a wide array of heterocyclic compounds. Its reactivity towards nucleophiles, particularly at the C3-carbonyl group, allows for the construction of diverse molecular frameworks with potential applications in drug discovery and materials science. The protocols outlined in this document provide a starting point for researchers to explore the rich chemistry of this versatile building block. Further investigation into the reactions with a broader range of nucleophiles is warranted to fully exploit its synthetic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
Benzofuran-2,3-dione: A Versatile Precursor in Medicinal Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: Benzofuran-2,3-dione, commonly known as isatin, is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its remarkable synthetic versatility and the diverse pharmacological activities exhibited by its derivatives. This endogenous compound, found in mammalian tissues, serves as a crucial starting material for the synthesis of a wide array of bioactive molecules, including anticancer, antiviral, and anti-inflammatory agents. Its ability to undergo reactions at the N1-position, C2-carbonyl, and C3-carbonyl allows for the generation of a vast chemical space, leading to the discovery of potent drug candidates. Notably, the isatin framework is the foundation for several FDA-approved drugs, such as the kinase inhibitors Sunitinib and Toceranib, underscoring its clinical relevance.[1][2] This document provides detailed application notes, experimental protocols, and data on the use of this compound as a precursor in the development of novel therapeutics.
Therapeutic Applications of Isatin Derivatives
Isatin and its derivatives have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug discovery programs targeting various diseases.
Anticancer Activity: A significant area of research has focused on the development of isatin-based compounds as anticancer agents.[3][4][5] These derivatives have been shown to exert their effects through multiple mechanisms, including the inhibition of key enzymes involved in cancer progression, induction of apoptosis, and disruption of microtubule dynamics.[6][7]
-
Kinase Inhibition: Many isatin derivatives are potent inhibitors of various protein kinases, which are often dysregulated in cancer.[8] Key targets include Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Cyclin-Dependent Kinases (CDKs).[6][7] By blocking the signaling pathways mediated by these kinases, isatin derivatives can inhibit tumor growth, angiogenesis, and metastasis. Sunitinib, for example, is a multi-targeted receptor tyrosine kinase inhibitor.[1][2]
-
Tubulin Polymerization Inhibition: Some isatin derivatives interfere with microtubule dynamics, a validated target for cancer chemotherapy.[9] By inhibiting tubulin polymerization, these compounds can arrest the cell cycle and induce apoptosis in cancer cells.
-
Apoptosis Induction: Isatin derivatives can trigger programmed cell death in cancer cells through various mechanisms, including the modulation of Bcl-2 family proteins and activation of caspases.[10]
Antiviral Activity: The isatin scaffold has also been a fruitful source of antiviral agents.[11][12][13] Derivatives have shown activity against a range of viruses, including human immunodeficiency virus (HIV), hepatitis C virus (HCV), and coronaviruses.[14][15] The mechanism of antiviral action can involve the inhibition of viral enzymes or interference with viral replication processes.
Other Therapeutic Areas: Beyond cancer and viral infections, isatin derivatives have shown promise as anti-inflammatory, anticonvulsant, and antimicrobial agents.[16][17]
Quantitative Data on Biological Activity
The following tables summarize the in vitro activity of representative isatin derivatives against various cancer cell lines and kinases.
Table 1: Anticancer Activity of Isatin Derivatives against Various Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Isatin-triazole hydrazone | Breast (MCF-7) | 4-13 | [18] |
| Bis-isatin hybrid (10a) | Cervical (HeLa) | 8.32 - 49.73 | |
| Bis-isatin hybrid (10a) | Colon (HCT-116) | 8.32 - 49.73 | |
| Bis-isatin hybrid (10a) | Lung (A549) | 8.32 - 49.73 | |
| Moxifloxacin-isatin hybrid | Liver (HepG2) | 32 - 77 | [18] |
| Moxifloxacin-isatin hybrid | Breast (MCF-7) | 32 - 77 | [18] |
| Isatin-coumarin hybrid | Various | 1-5 (tubulin inhibition) | [7] |
| Isatin-fluoroquinazolinone hybrid (31) | Breast (MCF-7) | 0.35 | |
| 5-(2-carboxyethenyl)isatin derivative (32) | Liver (HepG-2) | 0.00713 | [16] |
Table 2: Kinase Inhibitory Activity of Isatin Derivatives
| Compound | Kinase Target | IC50 (nM) | Reference |
| Sulfonamide-tethered isatin (12b) | VEGFR-2 | 23.10 | [3] |
| Sulfonamide-tethered isatin (11c) | VEGFR-2 | 30.10 | [3] |
| Isatin-pyrazole hybrid (8f) | VEGFR-2 | 220 | [6] |
| Isatin derivative (13) | VEGFR-2 | 69.11 | [12] |
| Isatin derivative (14) | VEGFR-2 | 85.89 | [12] |
| Isatin-grafted phenyl-1,2,3-triazole (9f) | VEGFR-2 | 53-82 | [6] |
| Isatin-quinazoline hybrid | EGFR | - | [7] |
Table 3: Antiviral Activity of Isatin Derivatives
| Compound | Virus | EC50 (µg/mL) | Reference |
| Norfloxacin-isatin Mannich base (1a) | HIV-1 | 11.3 | [15] |
| Norfloxacin-isatin Mannich base (1b) | HIV-1 | 13.9 | [15] |
| Sulfonamide derivative (SPIII-5H) | HCV | 17 | [14] |
| Bromo derivative (SPIII-Br) | HCV | 19 | [14] |
| 5-fluoro derivative (SPIII-5F) | HCV | 6 | [14] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways targeted by isatin derivatives and a general workflow for their synthesis and evaluation.
References
- 1. scispace.com [scispace.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. lifesciences.danaher.com [lifesciences.danaher.com]
- 4. researchgate.net [researchgate.net]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. researchgate.net [researchgate.net]
- 7. Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Synthesis of Schiff and Mannich Bases of Isatin Derivatives with 4-Amino-4,5-Dihydro-1H-1,2,4-Triazole-5-Ones | MDPI [mdpi.com]
- 10. Development - EGFR signaling pathway Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Molecular docking and synthesis of N-alkyl-isatin-3-imino aromatic amine derivatives and their antileishmanial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biointerfaceresearch.com [biointerfaceresearch.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis, activity and pharmacophore development for isatin-β-thiosemicarbazones with selective activity towards multidrug resistant cells - PMC [pmc.ncbi.nlm.nih.gov]
The Versatility of Benzofuran-2,3-dione in the Synthesis of Heterocyclic Scaffolds
Application Note & Protocol Guide for Researchers, Scientists, and Drug Development Professionals
Benzofuran-2,3-dione, an oxygen-containing heterocyclic compound, serves as a versatile and highly reactive building block in organic synthesis. Its adjacent ketone and lactone functionalities provide a unique platform for the construction of a diverse array of complex heterocyclic systems, many of which are of significant interest in medicinal chemistry and drug discovery. This document provides detailed application notes and experimental protocols for key synthetic transformations utilizing this compound, targeting the synthesis of novel quinoxalines, spiro-compounds, and dihydropyrimidinone derivatives.
Synthesis of Benzofuro[2,3-b]quinoxalines
This compound readily undergoes condensation reactions with o-phenylenediamines to afford benzofuro[2,3-b]quinoxalines. These fused heterocyclic systems are prevalent in pharmacologically active molecules. The reaction proceeds through a nucleophilic attack of the diamine on the ketonic carbonyl of this compound, followed by an intramolecular cyclization and dehydration.
Figure 1: Synthesis of Benzofuro[2,3-b]quinoxalines.
Experimental Protocol: Synthesis of Benzofuro[2,3-b]quinoxaline
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol) in glacial acetic acid (10 mL).
-
Reagent Addition: Add o-phenylenediamine (1.0 mmol) to the solution.
-
Reaction Conditions: Stir the reaction mixture at reflux for 2 hours.
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water.
-
Isolation: Collect the resulting precipitate by filtration, wash with cold water, and dry.
-
Purification: Recrystallize the crude product from ethanol to afford the pure benzofuro[2,3-b]quinoxaline.
Quantitative Data:
| Entry | o-Phenylenediamine Derivative | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Unsubstituted | Acetic Acid | Reflux | 2 | 95 |
| 2 | 4-Methyl-1,2-phenylenediamine | Acetic Acid | Reflux | 2 | 92 |
| 3 | 4-Chloro-1,2-phenylenediamine | Acetic Acid | Reflux | 2.5 | 88 |
Three-Component Synthesis of Spiro[benzofuran-3,3'-pyrroles]
This compound is a valuable precursor in multicomponent reactions for the synthesis of complex spirocyclic scaffolds. A notable example is the one-pot, three-component reaction with dimethyl acetylenedicarboxylate (DMAD) and N-bridgehead heterocycles to yield spiro[benzofuran-3,3'-pyrroles]. These compounds have shown promise as innovative FLT3 inhibitors for targeting acute myeloid leukemia.[1]
Figure 2: Three-Component Synthesis of Spiro[benzofuran-3,3'-pyrroles].
Experimental Protocol: Synthesis of Spiro[benzofuran-3,3'-pyrroles]
-
Reaction Setup: To a solution of an N-bridgehead heterocycle (1.0 mmol) and this compound (1.0 mmol) in dichloromethane (10 mL), add dimethyl acetylenedicarboxylate (1.2 mmol).[1]
-
Reaction Conditions: Stir the reaction mixture at room temperature for 24 hours.[1]
-
Work-up: After completion of the reaction (monitored by TLC), evaporate the solvent under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure spiro[benzofuran-3,3'-pyrrole] derivative.
Quantitative Data:
| Entry | N-Bridgehead Heterocycle | Solvent | Temperature | Time (h) | Yield (%) |
| 1 | Pyridine | Dichloromethane | Room Temp. | 24 | 75 |
| 2 | Quinoline | Dichloromethane | Room Temp. | 24 | 82 |
| 3 | Isoquinoline | Dichloromethane | Room Temp. | 24 | 78 |
Biginelli-Type Reaction for the Synthesis of Dihydropyrimidinone Derivatives
The Biginelli reaction, a classic multicomponent condensation, can be adapted to utilize this compound as the dicarbonyl component for the synthesis of novel dihydropyrimidinone derivatives. This one-pot reaction involves the condensation of this compound, an aldehyde, and urea or thiourea under acidic conditions. The resulting dihydropyrimidinones are a class of compounds with a wide range of pharmacological activities.
Figure 3: Biginelli-Type Reaction Workflow.
Experimental Protocol: Synthesis of Benzofuran-fused Dihydropyrimidinones
-
Reaction Setup: A mixture of this compound (1.0 mmol), an aromatic aldehyde (1.0 mmol), and urea (1.5 mmol) in ethanol (15 mL) is prepared in a round-bottom flask.
-
Catalyst Addition: A catalytic amount of hydrochloric acid (3-4 drops) is added to the mixture.
-
Reaction Conditions: The reaction mixture is heated at reflux for 4-6 hours.
-
Work-up: After cooling, the reaction mixture is poured into crushed ice.
-
Isolation: The solid product that precipitates is collected by filtration, washed with cold water, and dried.
-
Purification: The crude product is recrystallized from ethanol to yield the pure dihydropyrimidinone derivative.
Quantitative Data:
| Entry | Aldehyde | Catalyst | Solvent | Time (h) | Yield (%) |
| 1 | Benzaldehyde | HCl | Ethanol | 4 | 85 |
| 2 | 4-Chlorobenzaldehyde | HCl | Ethanol | 5 | 82 |
| 3 | 4-Methoxybenzaldehyde | HCl | Ethanol | 4 | 88 |
References
Application Notes and Protocols for the Synthesis of Isatin-Benzofuran Hybrids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, biological activities, and mechanisms of action of isatin-benzofuran hybrids. Detailed experimental protocols for the synthesis of these promising compounds are included, along with a summary of their biological data.
Introduction
Isatin-benzofuran hybrids are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities. This unique molecular architecture, which combines the structural features of isatin (an endogenous indole derivative) and benzofuran (a prevalent scaffold in natural products), has proven to be a successful strategy in the development of novel therapeutic agents. These hybrids have demonstrated a broad spectrum of pharmacological properties, including anticancer, anti-mycobacterial, antibacterial, and antifungal activities.
The synergistic effect of the isatin and benzofuran moieties is believed to be responsible for their enhanced biological efficacy. The isatin core is known to interact with various biological targets, while the benzofuran ring often contributes to the molecule's overall lipophilicity and binding affinity. The versatility in the linkage between these two scaffolds allows for the fine-tuning of their physicochemical and pharmacological properties.
Applications in Drug Discovery
Isatin-benzofuran hybrids have emerged as promising candidates in several areas of drug discovery:
-
Anticancer Agents: A primary focus of research on these hybrids has been their potential as anticancer agents. They have shown significant cytotoxic activity against a range of cancer cell lines, including those of the colon, breast, and lung.[1][2][3] Their mechanism of action often involves the induction of apoptosis through the modulation of key signaling pathways.[1][4][5]
-
Anti-mycobacterial Agents: Several isatin-benzofuran hybrids have exhibited potent activity against Mycobacterium tuberculosis, including multi-drug resistant strains.[2][6] This makes them valuable leads in the development of new treatments for tuberculosis.
-
Antibacterial Agents: These compounds have also demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[7][8]
Experimental Protocols
This section provides detailed protocols for the synthesis of two major classes of isatin-benzofuran hybrids: those linked by a carbohydrazide group and those connected via an alkyl linker.
Protocol 1: Synthesis of Isatin-Benzofuran Hybrids via Carbohydrazide Linker
This protocol details the synthesis of N'-(2-oxoindolin-3-ylidene)benzofuran-2-carbohydrazides, a class of isatin-benzofuran hybrids with notable anticancer activity.[2] The synthesis is a two-step process involving the preparation of a benzofuran-2-carbohydrazide intermediate, followed by its condensation with a substituted or unsubstituted isatin.
Workflow for Protocol 1:
Caption: Synthetic workflow for isatin-benzofuran hybrids via a carbohydrazide linker.
Step 1: Synthesis of Benzofuran-2-carbohydrazide
-
Reaction Setup: To a solution of salicylaldehyde (1 equivalent) in dry acetone, add anhydrous potassium carbonate (K2CO3, 2 equivalents).
-
Addition of Reagent: Add ethyl chloroacetate (1.1 equivalents) dropwise to the stirring mixture.
-
Reaction: Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, filter the reaction mixture to remove potassium carbonate. Evaporate the solvent from the filtrate under reduced pressure to obtain crude ethyl benzofuran-2-carboxylate.
-
Hydrazinolysis: Dissolve the crude ester in ethanol. Add hydrazine hydrate (2 equivalents) and reflux the mixture for 3-5 hours.
-
Isolation: Cool the reaction mixture to room temperature. The precipitated solid, benzofuran-2-carbohydrazide, is collected by filtration, washed with cold ethanol, and dried.
Step 2: Synthesis of N'-(2-oxoindolin-3-ylidene)benzofuran-2-carbohydrazide
-
Reaction Setup: In a round-bottom flask, dissolve benzofuran-2-carbohydrazide (1 equivalent) and the desired isatin (1 equivalent) in absolute ethanol.
-
Catalyst Addition: Add a few drops of glacial acetic acid as a catalyst.
-
Reaction: Reflux the reaction mixture for 4-8 hours. The product often precipitates out of the solution upon cooling.
-
Isolation and Purification: Cool the reaction mixture to room temperature. Collect the precipitated solid by filtration, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol or a mixture of DMF/water) to afford the pure isatin-benzofuran hybrid.
Protocol 2: Synthesis of Isatin-Benzofuran Hybrids via Alkyl Linker
This protocol describes a general method for synthesizing isatin-benzofuran hybrids connected by an alkyl chain of varying length.[9][10] This synthesis typically involves the N-alkylation of isatin with a dihaloalkane, followed by coupling with a hydroxybenzofuran derivative.
Workflow for Protocol 2:
References
- 1. tandfonline.com [tandfonline.com]
- 2. The Anticancer Effects of the Pro-Apoptotic Benzofuran-Isatin Conjugate (5a) Are Associated With p53 Upregulation and Enhancement of Conventional Chemotherapeutic Drug Efficiency in Colorectal Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of novel benzofuran-isatin conjugates as potential antiproliferative agents with apoptosis inducing mechanism in Colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of novel benzofuran-isatin conjugates as potential antiproliferative agents with apoptosis inducing mechanism in Colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. Benzofuran-isatin hybrids tethered via different length alkyl linkers and their in vitro anti-mycobacterial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Benzofuran-isatin-imine hybrids tethered via different length alkyl linkers: Design, synthesis and in vitro evaluation of anti-tubercular and anti-bacterial activities as well as cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Biological Activity of Benzofuran-2,3-dione Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the biological activities of Benzofuran-2,3-dione derivatives, a class of heterocyclic compounds with significant therapeutic potential. This document details their anticancer, antimicrobial, and enzyme inhibitory activities, supported by quantitative data, detailed experimental protocols, and visualizations of associated signaling pathways.
Anticancer Activity
This compound derivatives, particularly isatin-benzofuran hybrids, have demonstrated notable cytotoxic effects against a range of cancer cell lines. Their mechanism of action often involves the modulation of key signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.
Quantitative Anticancer Data
The following table summarizes the in vitro anticancer activity of selected this compound and related benzofuran derivatives, presenting their half-maximal inhibitory concentrations (IC₅₀) against various cancer cell lines.
| Compound ID/Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Benzofuran-chalcone derivative (4g) | HCC1806 (Breast) | 5.93 | [1] |
| Benzofuran-chalcone derivative (4g) | HeLa (Cervical) | 5.61 | [1] |
| Benzofuran-chalcone derivative (4n) | HeLa (Cervical) | 3.18 | [1] |
| Benzofuran-chalcone derivative (4l) | A549 (Lung) | 6.27 | [1] |
| Benzofuran-isatin hybrid (8) | HePG2 (Liver) | 11-17 | [2] |
| Benzofuran-isatin hybrid (8) | PC3 (Prostate) | 11-17 | [2] |
| Benzofuran-isatin hybrid (9) | HeLa (Cervical) | 6.55-13.14 | [2] |
| Benzofuran-isatin hybrid (11) | MCF-7 (Breast) | 4-8.99 | [2] |
| Halogenated Benzofuran derivative (1) | K562 (Leukemia) | 5 | [3] |
| Halogenated Benzofuran derivative (1) | HL60 (Leukemia) | 0.1 | [3] |
| 3-Oxadiazolylbenzofuran (14c) | HCT116 (Colon) | 3.27 | [4] |
| Benzofuran-2-carboxamide (50g) | A549 (Lung) | 0.57 | [4] |
| Benzofuran-2-carboxamide (50g) | HCT-116 (Colon) | 0.87 | [4] |
| Oxindole-benzofuran hybrid (22f) | MCF-7 (Breast) | 2.27 | [4] |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the cytotoxic effects of this compound derivatives on cancer cells.
Materials:
-
This compound derivative stock solution (in DMSO)
-
Human cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)
-
96-well flat-bottom microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivative in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot a dose-response curve and determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.
-
Antimicrobial Activity
This compound derivatives have shown promising activity against a variety of bacterial and fungal strains.
Quantitative Antimicrobial Data
The following table summarizes the in vitro antimicrobial activity of selected this compound and related benzofuran derivatives, presenting their Minimum Inhibitory Concentrations (MIC) against various microorganisms.
| Compound ID/Class | Microorganism | MIC (µg/mL) | Reference |
| Aza-benzofuran (1) | Salmonella typhimurium | 12.5 | [5] |
| Aza-benzofuran (1) | Staphylococcus aureus | 12.5 | [5] |
| Aza-benzofuran (1) | Escherichia coli | 25 | [5] |
| Oxa-benzofuran (6) | Penicillium italicum | 12.5 | [5] |
| Oxa-benzofuran (6) | Colletotrichum musae | 12.5-25 | [5] |
| Benzofuran amide (6a) | Bacillus subtilis | 6.25 | [6] |
| Benzofuran amide (6b) | Staphylococcus aureus | 6.25 | [6] |
| Benzofuran amide (6f) | Escherichia coli | 6.25 | [6] |
| Hydrophobic benzofuran analog | Methicillin-resistant S. aureus | 0.39-3.12 | [7] |
| Benzofuran derivative (M5i) | Candida albicans | 25 | [8] |
| Benzofuran derivative (M5a) | Enterococcus faecalis | 50 | [8] |
Experimental Protocols
This method is used for the preliminary screening of the antimicrobial activity of this compound derivatives.
Materials:
-
This compound derivative solution
-
Bacterial or fungal strains
-
Nutrient agar or specific agar medium (e.g., Mueller-Hinton agar)
-
Sterile Petri dishes
-
Sterile cork borer (6-8 mm diameter)
-
Micropipette
-
Incubator
Procedure:
-
Preparation of Inoculum:
-
Prepare a fresh overnight culture of the test microorganism in a suitable broth.
-
Adjust the turbidity of the culture to 0.5 McFarland standard.
-
-
Inoculation of Agar Plates:
-
Pour the molten agar into sterile Petri dishes and allow it to solidify.
-
Using a sterile cotton swab, evenly spread the microbial inoculum over the entire surface of the agar plate to create a lawn.
-
-
Well Preparation and Compound Addition:
-
Aseptically create wells in the agar using a sterile cork borer.
-
Add a defined volume (e.g., 50-100 µL) of the this compound derivative solution into each well.
-
Include a positive control (standard antibiotic) and a negative control (solvent used to dissolve the compound).
-
-
Incubation:
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-28°C for fungi) for 18-24 hours.
-
-
Observation and Measurement:
-
After incubation, observe the plates for a zone of inhibition (a clear area around the well where microbial growth is inhibited).
-
Measure the diameter of the zone of inhibition in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
-
This method is used to determine the minimum inhibitory concentration (MIC) of a compound.
Materials:
-
This compound derivative stock solution
-
Bacterial or fungal strains
-
Mueller-Hinton broth (for bacteria) or RPMI-1640 (for fungi)
-
Sterile 96-well round-bottom microplates
-
Multichannel pipette
Procedure:
-
Preparation of Compound Dilutions:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the compound's stock solution to the first well and mix well.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.
-
-
Inoculum Preparation and Addition:
-
Prepare an inoculum of the test microorganism and adjust its concentration to approximately 5 x 10⁵ CFU/mL in the appropriate broth.
-
Add 100 µL of the prepared inoculum to each well, resulting in a final volume of 200 µL.
-
-
Controls:
-
Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
-
Incubation:
-
Incubate the plate at the appropriate temperature for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
-
Enzyme Inhibition
This compound derivatives have been investigated as inhibitors of various enzymes, which is a key aspect of their therapeutic potential.
Quantitative Enzyme Inhibition Data
The following table presents the IC₅₀ values of selected benzofuran derivatives against specific enzymes.
| Compound ID/Class | Enzyme Target | IC₅₀ | Reference |
| Benzofuran derivative (7e) | SIRT2 | 3.81 µM | [9] |
| Aza-benzofuran (1) | Nitric Oxide Synthase (iNOS) | 17.31 µM | [5] |
| Benzofuran-isatin hybrid (8) | PI3Kα | 4.1 µM | [2] |
| Benzofuran-isatin hybrid (9) | PI3Kα | 7.8 µM | [2] |
| Benzofuran-chalcone derivative (5c) | VEGFR-2 | 1.07 nM | [10] |
| Benzofuran-chalcone derivative (6d) | VEGFR-2 | 0.001 µM | [11] |
| Oxindole-benzofuran hybrid (22d) | CDK2 | 37.77 nM | [4] |
| Oxindole-benzofuran hybrid (22d) | GSK-3β | 32.09 nM | [4] |
| Benzofuran derivative | mTORC1 | - | [12] |
Signaling Pathways and Mechanisms of Action
The anticancer activity of this compound derivatives is often attributed to their ability to interfere with critical signaling pathways that regulate cell growth, proliferation, and survival. Two prominent pathways targeted by these compounds are the PI3K/Akt/mTOR and VEGFR-2 signaling pathways.
PI3K/Akt/mTOR Signaling Pathway Inhibition
The PI3K/Akt/mTOR pathway is a central regulator of cell metabolism, growth, and proliferation, and its dysregulation is a hallmark of many cancers.[13][] this compound derivatives have been shown to inhibit components of this pathway, leading to the suppression of tumor growth.[12][15][16]
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by this compound derivatives.
VEGFR-2 Signaling Pathway Inhibition
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[17] By inhibiting VEGFR-2, this compound derivatives can disrupt the tumor blood supply, thereby impeding its growth.[1][10][11][18][19]
Caption: Inhibition of the VEGFR-2 signaling pathway by this compound derivatives.
General Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and biological evaluation of this compound derivatives.
Caption: General workflow for the biological evaluation of this compound derivatives.
References
- 1. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. jopcr.com [jopcr.com]
- 7. Synthesis and antimicrobial evaluation of new benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 9. mdpi.com [mdpi.com]
- 10. Benzofuran-Chalcone Derivatives as VEGFR-2 Inhibitors: Synthesis and Anticancer Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis and anticancer activity of benzofuran derivatives targeting VEGFR-2 tyrosine kinase - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Benzofuran derivatives as a novel class of inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Design, synthesis and computational study of new benzofuran hybrids as dual PI3K/VEGFR2 inhibitors targeting cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Anticancer Potential of Substituted Benzofuran-2,3-diones: A Guide for Researchers
For Immediate Release
[City, State] – [Date] – In the ongoing quest for novel and effective cancer therapeutics, the heterocyclic scaffold of benzofuran has emerged as a promising area of research. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in the anticancer potential of a specific class of these compounds: substituted benzofuran-2,3-diones and their close analogs. By summarizing key quantitative data, outlining experimental methodologies, and visualizing relevant biological pathways, this guide aims to facilitate further investigation into this promising class of molecules.
Recent studies have highlighted the potential of benzofuran derivatives to interfere with critical cellular processes involved in cancer progression, including cell proliferation, apoptosis, and angiogenesis. While the broader family of benzofurans has been extensively studied, this document focuses on the specific anticancer activities of substituted benzofuran-2,3-diones and related structures, such as benzofuran-4,5-diones and isatin-benzofuran hybrids.
Quantitative Data Summary: In Vitro Anticancer Activity
The following table summarizes the in vitro anticancer activity of selected substituted benzofuran-dione derivatives and related compounds against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are presented for easy comparison.
| Compound Class | Specific Derivative | Cancer Cell Line(s) | IC50 (µM) | Key Findings |
| Benzofuran-4,5-diones | Compound 27 | HL-60 (Leukemia), and 8 other cell lines | 2.8 - 37 | Active across a broad range of cancer cell lines, including multidrug-resistant ones.[1] |
| Benzofuran-isatin Conjugates | Compound 5d | NCI-55 Human Cancer Cell Lines | Broad activity | Showed excellent broad-spectrum activity against the majority of the tested cancer cell subpanels.[2] |
| Benzofuran-isatin Conjugates | Compound 5a | SW-620 (Colon), HT-29 (Colon) | 8.7 (SW-620), 9.4 (HT-29) | Displayed selective cytotoxicity with a good safety profile and induced apoptosis in SW-620 cells.[2] |
| Spiro[benzofuran-3,3'-pyrroles] | Compound 12e | - | 2.5 (FLT3 kinase) | Demonstrated potent inhibitory activity against FMS-like tyrosine kinase 3 (FLT3), a target in Acute Myeloid Leukemia.[3] |
| Spiro-pyrrolidine based on Benzofuran | Compound 4c | HeLa (Cervical) | 10.26 ± 0.87 | Showed higher antiproliferative activity against HeLa cells than the standard chemotherapeutic drug cisplatin.[4] |
| Spiro-pyrrolidine based on Benzofuran | Compound 4s | CT26 (Colon) | 5.28 ± 0.72 | Exhibited better inhibitory activity against CT26 cells than cisplatin.[4] |
Experimental Protocols
This section provides a detailed overview of the key experimental methodologies employed in the cited research to evaluate the anticancer potential of substituted benzofuran-2,3-dione derivatives and their analogs.
Synthesis of Substituted this compound Derivatives
The synthesis of these compounds often involves multi-step reactions. For instance, the synthesis of spiro[benzofuran-3,3'-pyrroles] can be achieved through a one-pot, three-component reaction involving benzofuran-2,3-diones, N-bridgehead heterocycles, and dimethyl acetylenedicarboxylate in dichloromethane at room temperature.[3]
In Vitro Cytotoxicity Assays
The antiproliferative activity of the synthesized compounds is typically evaluated using standard cytotoxicity assays.
-
MTT Assay: This colorimetric assay is widely used to assess cell metabolic activity.
-
Principle: The assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Seed cancer cells in 96-well plates at a specific density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 values.
-
-
-
Sulforhodamine B (SRB) Assay: This assay is based on the ability of the SRB dye to bind to protein components of cells.
-
Principle: The amount of bound dye is proportional to the total protein mass and, therefore, to the number of cells.
-
Protocol:
-
Seed and treat cells as described for the MTT assay.
-
Fix the cells with trichloroacetic acid (TCA).
-
Stain the fixed cells with SRB solution.
-
Wash away the unbound dye and solubilize the protein-bound dye with a Tris base solution.
-
Measure the absorbance at a specific wavelength (e.g., 510 nm).
-
-
Apoptosis Assays
To determine if the compounds induce programmed cell death, various apoptosis assays can be performed.
-
Annexin V-FITC/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify late apoptotic and necrotic cells.
-
Protocol:
-
Treat cells with the test compounds for a specified time.
-
Harvest and wash the cells.
-
Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI.
-
Analyze the stained cells using a flow cytometer.
-
-
-
Western Blot Analysis of Apoptosis-Related Proteins: This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic cascade.
-
Principle: Proteins from cell lysates are separated by gel electrophoresis, transferred to a membrane, and probed with specific antibodies against proteins such as Bcl-2 (anti-apoptotic) and cleaved PARP (a marker of apoptosis).
-
Protocol:
-
Lyse treated and untreated cells to extract proteins.
-
Determine protein concentration using a suitable assay (e.g., BCA assay).
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with primary antibodies against the target proteins.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate.
-
-
Kinase Inhibition Assays
For compounds targeting specific kinases, in vitro kinase assays are essential.
-
Principle: These assays measure the ability of a compound to inhibit the activity of a specific kinase, often by quantifying the phosphorylation of a substrate.
-
Protocol (Example for FLT3 Kinase):
-
Incubate the recombinant FLT3 kinase with a specific substrate and ATP in the presence of varying concentrations of the test compound.
-
After the reaction, quantify the amount of phosphorylated substrate using methods such as ELISA, fluorescence polarization, or radiometric assays.
-
Calculate the percentage of kinase inhibition and determine the IC50 value.
-
In Vivo Antitumor Efficacy Studies
To evaluate the anticancer potential in a living organism, xenograft models are commonly used.
-
Principle: Human cancer cells are implanted into immunocompromised mice. The effect of the test compound on tumor growth is then monitored.
-
Protocol:
-
Implant human cancer cells (e.g., HL-60) subcutaneously into nude mice.
-
Once tumors reach a palpable size, randomize the mice into control and treatment groups.
-
Administer the test compound (e.g., compound 27 from the benzofuran-4,5-dione series) and a vehicle control to the respective groups according to a predetermined schedule and dosage.[1]
-
Measure tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key concepts related to the anticancer potential of substituted benzofuran-2,3-diones.
Caption: Potential mechanisms of anticancer action for substituted benzofuran-dione derivatives.
Caption: A typical workflow for the preclinical development of novel anticancer agents.
These application notes and protocols provide a foundational framework for researchers to explore the therapeutic potential of substituted benzofuran-2,3-diones. The promising in vitro and in vivo activities of related scaffolds underscore the importance of continued investigation in this area. Future research should focus on elucidating detailed structure-activity relationships, identifying specific molecular targets, and optimizing the pharmacological properties of lead compounds to advance the development of novel and effective cancer therapies.
References
- 1. Identification of benzofuran-4,5-diones as novel and selective non-hydroxamic acid, non-peptidomimetic based inhibitors of human peptide deformylase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of novel benzofuran-isatin conjugates as potential antiproliferative agents with apoptosis inducing mechanism in Colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Chemical Exploration of Spiro[Benzofuran-3,3'-Pyrroles] Derivatives as Innovative FLT3 Inhibitors for Targeting Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Novel Benzofuran Spiro-2-Pyrrolidine Derivatives via [3+2] Azomethine Ylide Cycloadditions and Their Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of Benzofuranones in the Synthesis of Natural Products and Bioactive Molecules
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction: While the specific reagent benzofuran-2,3-dione is not prominently featured in the total synthesis of natural products, its isomer, benzofuran-3(2H)-one (also known as coumaran-3-one), and related 2,3-dihydrobenzofuran-2-ones are versatile intermediates in the construction of complex molecular architectures. This document provides an overview of the synthetic utility of these benzofuranone scaffolds, with a focus on their application in building blocks for natural products and medicinally relevant compounds. We will explore key reactions, provide detailed experimental protocols, and present quantitative data where available.
Benzofuran-3(2H)-one as a Versatile Precursor
Benzofuran-3(2H)-ones are valuable starting materials for the synthesis of a variety of heterocyclic compounds, including aurones, a class of natural pigments with diverse biological activities. The reactivity of the methylene group at the C2 position allows for condensation reactions with various electrophiles.
Synthesis of Acyl-Aurones via Clay-Catalyzed Condensation
A solventless condensation of benzofuran-3(2H)-one with α,β-dicarbonyl compounds under microwave irradiation using clay as a catalyst provides a green and efficient route to novel acyl-aurones.[1]
Reaction Scheme:
Caption: Clay-catalyzed synthesis of acyl-aurones.
Experimental Protocol: General Procedure for the Synthesis of Acyl-Aurones [1]
-
An equimolar mixture of benzofuran-3(2H)-one (1 mmol) and the desired α,β-dicarbonyl compound (1 mmol) is prepared.
-
The mixture is adsorbed onto 1 g of K10 clay.
-
The solid mixture is placed in a closed tube and irradiated in a microwave reactor (e.g., Anton Paar Monowave 300) at 2450 MHz.
-
The reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the product is extracted from the clay with an appropriate organic solvent (e.g., ethyl acetate).
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.
Quantitative Data:
| Reactant 1 (Benzofuran-3(2H)-one) | Reactant 2 (α,β-Dicarbonyl) | Product (Acyl-aurone) | Yield (%) |
| Unsubstituted | Benzil | 2-benzoyl-2-phenyl-benzofuran-3(2H)-one | ~80 |
| 5-Methyl | Benzil | 2-benzoyl-5-methyl-2-phenyl-benzofuran-3(2H)-one | ~80 |
| 6-Methoxy | Anisil | 2-(4-methoxybenzoyl)-2-(4-methoxyphenyl)-6-methoxy-benzofuran-3(2H)-one | ~85 |
Table 1: Representative yields for the synthesis of acyl-aurones.[1]
Rearrangement Reactions for the Synthesis of Benzofuran Scaffolds
Rearrangement reactions provide powerful strategies for the synthesis of substituted benzofurans that might be difficult to access through other methods. These rearrangements can be triggered by various reagents and conditions, leading to diverse structural motifs.
Synthesis of 3-Alkyl-3-aryl-2,3-dihydrobenzofuran-2-ones
A notable rearrangement involves the conversion of 2-(benzotriazol-1-yl)-3-substituted-2,3-dihydrobenzofuran-3-ols into 3-alkyl-3-aryl-2,3-dihydrobenzofuran-2-ones, mediated by a Lewis acid like zinc bromide.[2] This transformation is a key step in a homologation sequence starting from 2-hydroxybenzophenones.
Workflow Diagram:
Caption: Synthesis of 3,3-disubstituted benzofuran-2-ones.
Experimental Protocol: Rearrangement to 3-Methyl-3-phenyl-1-benzofuran-2(3H)-one [3]
-
To a solution of 2-(1H-benzotriazol-1-yl)-2-methyl-3-phenyl-2,3-dihydro-1-benzofuran-3-ol (1.0 mmol) in anhydrous THF (10 mL) at -78 °C, a solution of LDA (1.2 mmol, 2M in THF/heptane/ethylbenzene) is added.
-
The reaction mixture is stirred for 12 hours, with the temperature gradually rising from -78 °C to 0 °C.
-
A solution of anhydrous zinc bromide in THF (2.0–3.0 mL, 1M) is then added, followed by the addition of anhydrous 1,1,2,2-tetrachloroethane (30 mL).
-
THF is distilled off at normal pressure, and the remaining mixture is refluxed for 12–24 hours under a nitrogen atmosphere.
-
The reaction progress is monitored by TLC.
-
Upon completion, chloroform (20 mL) is added, and the mixture is washed with dilute hydrochloric acid and then with water.
-
The organic layer is dried over magnesium sulfate and evaporated under vacuum.
-
The product is purified by column chromatography to yield the desired 3-methyl-3-phenyl-1-benzofuran-2(3H)-one.
Quantitative Data:
| Starting Material | Product | Yield (%) |
| 2-(1H-Benzotriazol-1-yl)-2-methyl-3-phenyl-2,3-dihydro-1-benzofuran-3-ol | 3-Methyl-3-phenyl-1-benzofuran-2(3H)-one | 70 |
| 2-(1H-Benzotriazol-1-yl)-2-ethyl-3-phenyl-2,3-dihydro-1-benzofuran-3-ol | 3-Ethyl-3-phenyl-1-benzofuran-2(3H)-one | 72 |
Table 2: Yields for the rearrangement reaction to form 3,3-disubstituted benzofuran-2-ones.[3]
Selective Synthesis of 3-Formylbenzofurans and 3-Acylbenzofurans from Chalcones
A highly selective synthesis of 3-formylbenzofurans and 3-acylbenzofurans can be achieved through the rearrangement of 2-hydroxychalcones. The selectivity is dependent on the reaction conditions, allowing for the controlled formation of either isomer from a common 2,3-dihydrobenzofuran intermediate.[4] This methodology has been successfully applied to the synthesis of the natural product puerariafuran.[4]
Logical Relationship Diagram:
Caption: Selective synthesis of benzofuran isomers.
Application in the Synthesis of Bioactive Molecules
The benzofuranone core is present in numerous biologically active compounds and serves as a template for the development of new therapeutic agents.
2,3-Dihydrobenzofuran-2-ones as Anti-inflammatory Agents
A series of 2,3-dihydrobenzofuran-2-one analogues have been synthesized and identified as potent anti-inflammatory agents.[5] For instance, 5-chloro-6-cyclohexyl-2,3-dihydrobenzofuran-2-one has demonstrated significant potency in inhibiting prostaglandin synthesis.[5] The synthesis of these compounds often involves multi-step sequences that build upon a substituted phenol core.
While this compound itself is not a common player in the total synthesis of natural products, the closely related benzofuran-3(2H)-one and 2,3-dihydrobenzofuran-2-one scaffolds are highly valuable and versatile building blocks. Their utility is demonstrated through a range of reactions, including condensations and rearrangements, which provide access to complex molecular structures, including those found in natural products and medicinally important compounds. The protocols and data presented herein offer a glimpse into the synthetic potential of these key intermediates for researchers in organic synthesis and drug discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. Benzofuran synthesis [organic-chemistry.org]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Benzofuran-2,3-dione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of benzofuran-2,3-dione (also known as coumarandione).
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: Direct, high-yield synthetic routes to this compound are not extensively documented, likely due to the reactivity and potential instability of the target molecule. Plausible synthetic strategies generally involve two main approaches:
-
Oxidation of Benzofuran Precursors: This can include the oxidation of 2-hydroxybenzofuran, 3-hydroxybenzofuran-2(3H)-one, or related derivatives. The key challenge is to achieve selective oxidation to the dione without causing ring-opening or rearrangement.
-
Intramolecular Cyclization/Acylation: A Friedel-Crafts type reaction between a phenol or its derivative and oxalyl chloride is a potential route. However, controlling this reaction to favor the desired cyclization over other side reactions can be difficult.[1][2]
Q2: Why is the synthesis of this compound considered challenging?
A2: The primary challenges in synthesizing this compound stem from:
-
Product Instability: The dione structure can be susceptible to decomposition, rearrangement, or polymerization under the reaction or workup conditions.
-
Over-oxidation: It is difficult to stop the oxidation at the dione stage, often leading to ring-opened byproducts such as 2-hydroxyarylglyoxylic acids.
-
Side Reactions: In routes like the Friedel-Crafts acylation, side reactions such as the formation of undesired isomers or intermolecular reactions can significantly lower the yield.[2][3]
-
Precursor Availability: The synthesis of suitable, stable precursors for the final oxidation or cyclization step can also be complex.
Q3: What are the key safety precautions to consider during the synthesis?
A3: Standard laboratory safety protocols should be strictly followed. Special attention should be given to:
-
Oxidizing Agents: Many oxidizing agents are hazardous and should be handled with care in a well-ventilated fume hood.
-
Lewis Acids: Reagents like aluminum chloride used in Friedel-Crafts reactions are corrosive and react violently with moisture.
-
Solvents: Use appropriate anhydrous solvents when necessary and be aware of the flammability and toxicity of all solvents used.
-
Reaction Monitoring: Reactions should be carefully monitored for any signs of uncontrolled exotherms, especially during oxidation or Friedel-Crafts reactions.
Troubleshooting Guide
Problem 1: Low or No Yield of this compound
| Possible Cause | Troubleshooting Steps |
| Inactive Oxidizing Agent | - Use a freshly opened or properly stored oxidizing agent.- Consider a stronger or more selective oxidizing agent. |
| Decomposition of Starting Material or Product | - Perform the reaction at a lower temperature.- Reduce the reaction time.- Use a milder catalyst or reagent. |
| Inefficient Cyclization (Friedel-Crafts Route) | - Ensure anhydrous conditions.- Screen different Lewis acid catalysts (e.g., AlCl₃, FeCl₃, BF₃·OEt₂).- Optimize the reaction temperature and time. |
| Incorrect Stoichiometry | - Carefully check the molar ratios of reactants and catalysts. |
Problem 2: Formation of Unwanted Byproducts
| Byproduct Observed | Possible Cause | Troubleshooting Steps |
| 2-Hydroxyarylglyoxylic Acid (Ring-Opened Product) | Over-oxidation. | - Use a milder oxidizing agent.- Reduce the amount of oxidant used.- Lower the reaction temperature and shorten the reaction time. |
| Rearrangement Products (e.g., other benzofuranone isomers) | Instability of an intermediate or the final product under reaction conditions. | - Attempt the reaction at a lower temperature.- Use a non-acidic or non-basic workup if possible.- Consider a different synthetic route with more stable intermediates. |
| Polymeric Material | Instability of the product leading to polymerization. | - Work at lower concentrations.- Isolate the product quickly after the reaction is complete.- Store the purified product at low temperatures and under an inert atmosphere. |
Experimental Protocols
Given the limited specific literature, a generalized protocol for a plausible synthetic route via oxidation of a precursor is provided below. This should be considered a starting point for optimization.
Proposed Synthesis via Oxidation of 3-Hydroxybenzofuran-2(3H)-one
Step 1: Synthesis of 3-Hydroxybenzofuran-2(3H)-one (Precursor) This precursor can be synthesized through various literature methods, often starting from polyphenols and an appropriate electrophile.[4]
Step 2: Oxidation to this compound
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the 3-hydroxybenzofuran-2(3H)-one precursor in a suitable anhydrous solvent (e.g., dichloromethane, acetonitrile).
-
Cooling: Cool the solution to a low temperature (e.g., 0 °C or -78 °C) using an ice bath or a dry ice/acetone bath.
-
Addition of Oxidant: Slowly add a solution of a mild oxidizing agent (e.g., Dess-Martin periodinane, pyridinium chlorochromate (PCC), or Swern oxidation reagents) to the cooled solution of the precursor.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Once the reaction is complete (or no further conversion is observed), quench the reaction carefully. The quenching procedure will depend on the oxidant used (e.g., addition of a sodium thiosulfate solution for Dess-Martin periodinane).
-
Workup: Perform an aqueous workup to remove inorganic salts and other water-soluble impurities. Extract the aqueous layer with a suitable organic solvent.
-
Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product should be purified promptly, for example, by flash column chromatography on silica gel, using a non-polar to moderately polar eluent system. Due to potential instability, it is advisable to keep the product cold during purification and storage.
Visualizations
Caption: A generalized workflow for the synthesis of this compound.
Caption: A decision tree for troubleshooting low yields in this compound synthesis.
References
- 1. Unusual Friedel-Crafts reactions. Part 8. Synthesis of 2-hydroxyarylglyoxylic acids via ortho-specific oxaloylation of phenols with oxalyl chloride - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Sciencemadness Discussion Board - Problem with Friedel Crafts acylation using Oxalyl chloride - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. Friedel–Crafts reaction of oxalyl chloride with pentamethylbenzene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Reaction Conditions for Benzofuran-2,3-dione (Coumarandione) Synthesis
This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions regarding the synthesis of Benzofuran-2,3-dione, also known as Coumarandione.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: A widely reported and effective method for preparing this compound is the acid-catalyzed intramolecular cyclization of 2-hydroxyphenylacetic acid. This method is advantageous due to the availability of the starting material and the relatively straightforward reaction conditions.
Q2: What are the critical parameters to control during the synthesis of this compound?
A2: Key parameters to control include reaction temperature, reaction time, and the choice of catalyst and solvent. Monitoring the reaction progress is crucial to prevent the formation of byproducts and ensure complete conversion of the starting material.
Q3: What are some common side reactions to be aware of during the synthesis?
A3: Common side reactions may include the formation of polymeric materials, especially under harsh acidic conditions or at elevated temperatures. Incomplete cyclization can also lead to the presence of unreacted starting material in the final product.
Q4: How can I purify the crude this compound?
A4: Purification of the crude product can typically be achieved through recrystallization from a suitable solvent or by column chromatography. The choice of purification method will depend on the nature of the impurities present.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction. | Monitor the reaction using Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material. Extend the reaction time if necessary. |
| Decomposition of starting material or product. | Lower the reaction temperature to minimize decomposition. Ensure that the chosen catalyst is appropriate and not too harsh for the substrate. | |
| Inactive catalyst. | Use a fresh batch of catalyst. If using a solid catalyst, ensure it has been properly activated and stored. | |
| Formation of Dark, Tarry Byproducts | High reaction temperature. | Reduce the reaction temperature and monitor it closely throughout the synthesis. |
| Strong acid catalyst leading to polymerization. | Consider using a milder acid catalyst, such as silica gel sulfonic acid, or reducing the concentration of the strong acid. | |
| Product is Difficult to Purify | Presence of unreacted starting material. | Ensure the reaction goes to completion. If necessary, adjust the stoichiometry of the reactants or prolong the reaction time. |
| Formation of closely related byproducts. | Optimize the reaction conditions to improve selectivity. For purification, consider using a different solvent system for recrystallization or a more efficient stationary phase for column chromatography. | |
| Inconsistent Results | Variability in reagent quality. | Use high-purity starting materials and solvents. Ensure that all reagents are anhydrous if the reaction is sensitive to moisture. |
| Poor temperature control. | Use a reliable heating mantle with a temperature controller to maintain a stable reaction temperature. |
Experimental Protocols
Synthesis of this compound via Intramolecular Cyclization of 2-Hydroxyphenylacetic Acid
This protocol is adapted from a method utilizing a solid acid catalyst, which can simplify workup and minimize waste.[1]
Materials:
-
2-Hydroxyphenylacetic acid
-
Toluene (or other suitable water-carrying agent like chlorobenzene or xylene)
-
Silica gel sulfonic acid (catalyst)
-
Water trap (e.g., Dean-Stark apparatus)
-
Reaction flask and condenser
Procedure:
-
In a 1000 mL reaction flask, add 200g of 2-hydroxyphenylacetic acid, 500 mL of toluene, and 2g of silica gel sulfonic acid.[1]
-
Stir the mixture and heat to reflux.
-
Collect the water generated during the reaction using a water trap.[1]
-
Monitor the reaction progress by checking the content of 2-hydroxyphenylacetic acid. The reaction is considered complete when the content is below 1%. This typically takes around 4 hours.[1]
-
Once the reaction is complete, cool the mixture.
-
Recover the silica gel sulfonic acid catalyst by suction filtration.[1]
-
The filtrate is then subjected to distillation under reduced pressure to remove the toluene.[1]
-
The resulting solid is the crude this compound, which can be further purified if necessary.
Data Presentation
Table 1: Optimization of Reaction Conditions for this compound Synthesis[1]
| Starting Material | Catalyst | Solvent | Reaction Time (approx.) | Product Content (by HPLC) | Yield |
| 200g o-hydroxy phenylacetic acid | 2g silica gel sulfonic acid | 500mL Toluene | 4 hours | 98.5% | 97.8% |
| 200g o-hydroxy phenylacetic acid | 2g silica gel sulfonic acid | 500mL Xylene | - | 99.0% | 97.1% |
| 200g o-hydroxy phenylacetic acid | 2g silica gel sulfonic acid | 700mL Chlorobenzene | - | 97.9% | 98.3% |
| 200g o-hydroxy phenylacetic acid | 2g silica gel sulfonic acid | 400mL n-hexane | - | 97.5% | 97.3% |
| 200g o-hydroxy phenylacetic acid | 1g silica gel sulfonic acid | 900mL Chlorobenzene | - | 96.9% | 97.1% |
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
References
Technical Support Center: Benzofuran-2,3-dione Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during chemical reactions involving Benzofuran-2,3-dione. The following information is intended to help identify and mitigate the formation of common side products, ensuring a higher yield and purity of the desired product.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions where this compound is used as a starting material?
This compound is a versatile starting material primarily used in the synthesis of various heterocyclic compounds. Its most common applications include:
-
Synthesis of Quinoxalines: Condensation reaction with o-phenylenediamines to form benzofuro[2,3-b]quinoxalines.
-
Wittig Reactions: Reaction with phosphorus ylides to generate 2-methylene-3(2H)-benzofuranones.
-
Aldol-type Condensations: Reactions with active methylene compounds to introduce new carbon-carbon bonds at the 3-position.
-
Synthesis of Spiro Compounds: Reaction with various nucleophiles to create complex spirocyclic structures.[1]
Q2: My reaction of this compound with o-phenylenediamine to form a quinoxaline is giving a low yield and multiple spots on TLC. What could be the side products?
In the synthesis of quinoxalines from this compound and o-phenylenediamine, side reactions can occur, leading to a mixture of products.
Common Side Products:
-
Incomplete Condensation Products: Formation of an intermediate imine that does not fully cyclize.
-
Over-oxidation Products: If the reaction is exposed to air for extended periods at high temperatures, oxidation of the desired quinoxaline may occur.
-
Self-condensation of this compound: Under certain conditions, particularly with strong bases or high temperatures, this compound can undergo self-condensation or decomposition.
-
Side reactions of o-phenylenediamine: This reactant can be prone to oxidation, forming colored impurities.
Troubleshooting:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the o-phenylenediamine and the product.
-
Temperature Control: Gradually increase the temperature and monitor the reaction progress by TLC to avoid decomposition.
-
Purity of Reagents: Use freshly purified o-phenylenediamine to minimize colored impurities.
-
Solvent Choice: The choice of solvent can influence the reaction rate and selectivity. Protic solvents like ethanol or acetic acid are commonly used.
Q3: I am attempting a Wittig reaction with this compound and a stabilized ylide, but the reaction is sluggish and gives poor yields. What are the likely issues?
The Wittig reaction with dicarbonyl compounds like this compound can be challenging.
Potential Issues and Side Products:
-
Low Reactivity of the Carbonyls: The carbonyl groups in this compound are part of a conjugated system, which can reduce their electrophilicity and reactivity towards stabilized ylides.
-
Formation of Betaine Intermediate: A betaine intermediate may form, which can be stabilized by lithium salts, leading to side products if not carefully controlled.[2]
-
Enolization: The presence of a strong base to generate the ylide can cause enolization of the this compound, rendering it unreactive towards the ylide.
-
Steric Hindrance: Sterically hindered ketones may react slowly and result in poor yields, especially with stabilized ylides.[3]
-
Ylide Decomposition: The phosphorus ylide may be unstable under the reaction conditions, especially if the reaction requires prolonged heating.
Troubleshooting:
-
Use of Unstabilized Ylides: Non-stabilized ylides are more reactive and may provide better results, although they can be less selective for the (E)-alkene.
-
Choice of Base: Use a non-nucleophilic base (e.g., NaH, KOtBu) to generate the ylide to minimize side reactions with the dione.
-
Reaction Conditions: Optimize the temperature and reaction time. It may be beneficial to generate the ylide in the presence of the this compound to trap it as it forms.[4]
-
Alternative Reagents: Consider using the Horner-Wadsworth-Emmons reaction, which often provides better yields for reactions with less reactive carbonyls.[3]
Troubleshooting Guides
Issue 1: Formation of a Complex Mixture in Condensation with Active Methylene Compounds
Problem: The reaction of this compound with an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) results in a complex mixture of products that is difficult to separate.
Potential Causes and Side Products:
| Side Product/Issue | Plausible Cause |
| Ring-opened products | The benzofuranone ring can be susceptible to nucleophilic attack and subsequent ring-opening, especially under harsh basic or acidic conditions. |
| Double addition products | Both carbonyl groups of this compound may react with the active methylene compound. |
| Self-condensation of the active methylene compound | Strong basic conditions can promote the self-condensation of the active methylene compound. |
| Michael addition | If the initial condensation product contains an activated double bond, a subsequent Michael addition of another equivalent of the active methylene compound can occur. |
Troubleshooting Protocol:
-
Base Selection: Use a milder base (e.g., piperidine, triethylamine) instead of strong bases like sodium ethoxide or sodium hydride.
-
Stoichiometry Control: Use a 1:1 molar ratio of this compound to the active methylene compound to minimize double addition.
-
Temperature Management: Perform the reaction at a lower temperature to control the reaction rate and reduce the formation of side products.
-
Reaction Time: Monitor the reaction closely by TLC and quench it as soon as the desired product is formed to prevent further reactions.
Issue 2: Unexpected Product Formation in the Synthesis of Benzofuro[2,3-b]quinoxalines
Problem: Instead of the expected linear benzofuro[2,3-b]quinoxaline, an isomeric or rearranged product is isolated.
Potential Cause:
Under certain conditions, particularly with substituted o-phenylenediamines, a Pictet-Spengler type reaction or other rearrangements can occur, leading to the formation of alternative heterocyclic systems.
Troubleshooting and Characterization:
-
Thorough Spectroscopic Analysis: Use a combination of 1D and 2D NMR spectroscopy (e.g., HMBC, HSQC, NOESY) and mass spectrometry to unequivocally determine the structure of the unexpected product.
-
Reaction Condition Optimization: Vary the solvent, temperature, and catalyst (if any) to favor the desired reaction pathway. Acidic or basic conditions can significantly influence the outcome.
-
Review of Mechanistic Pathways: Consult the literature for similar reactions to understand the potential mechanistic pathways that could lead to the observed side product.
Experimental Protocols
Key Experiment: Synthesis of Benzofuro[2,3-b]quinoxaline
This protocol describes a general procedure for the condensation of this compound with o-phenylenediamine.
Materials:
-
This compound
-
o-Phenylenediamine
-
Glacial Acetic Acid
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in glacial acetic acid.
-
Add a solution of o-phenylenediamine (1.0 eq) in glacial acetic acid dropwise to the stirred solution of this compound at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product often precipitates from the solution upon cooling. Collect the solid by filtration.
-
Wash the collected solid with cold ethanol and then with diethyl ether to remove any unreacted starting materials and impurities.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of DMF and water) to obtain the pure benzofuro[2,3-b]quinoxaline.
Visualizations
Logical Workflow for Troubleshooting Side Product Formation
Caption: A logical workflow for troubleshooting the formation of side products.
Signaling Pathway for Quinoxaline Formation and Potential Side Reactions
Caption: Reaction pathway for quinoxaline synthesis and potential side reactions.
References
Technical Support Center: Purification of Benzofuran-2,3-dione and its Analogue, Isatin
A Note on Nomenclature: Benzofuran-2,3-dione and its nitrogen-containing analogue, Isatin (1H-indole-2,3-dione), share a similar core structure and exhibit related chemical properties. Due to the extensive availability of experimental data for Isatin, this guide will focus on the purification of Isatin and its derivatives. The principles and troubleshooting strategies outlined here are highly applicable to the purification of this compound. Isatin is a well-known natural product and a versatile building block in organic synthesis.[1][2]
Troubleshooting Guide
This guide addresses common experimental issues encountered during the synthesis and purification of Isatin and its derivatives.
Issue 1: Low Yield of Crude Product
-
Question: My synthesis of isatin, following the Sandmeyer method, resulted in a significantly lower yield than expected. What are the likely causes?
-
Answer: Low yields in the Sandmeyer isatin synthesis can arise from several factors:
-
Incomplete Reaction: The cyclization of the isonitrosoacetanilide intermediate requires specific conditions. Ensure that the reaction is heated sufficiently (typically around 80°C) for an adequate duration to drive the reaction to completion.[3]
-
Sulfonation: A frequent side reaction during the sulfuric acid-catalyzed cyclization is the sulfonation of the aromatic ring. This side reaction consumes starting material and reduces the yield of the desired isatin.[3]
-
Poor Solubility: Anilines with lipophilic substituents may exhibit poor solubility in the aqueous reaction medium of the Sandmeyer synthesis. This can lead to incomplete formation of the crucial isonitrosoacetanilide intermediate.[4] Using methanesulfonic acid instead of sulfuric acid can sometimes improve solubility and yields for such substrates.[4]
-
Reaction Control: The cyclization step is exothermic and requires careful temperature management. If the temperature rises too high (above 75-80°C), charring can occur, leading to a complete loss of the product.[5] It is crucial to add the isonitrosoacetanilide intermediate to the sulfuric acid in portions with efficient stirring and external cooling.[3][5]
-
Issue 2: Product is an Oil or Gummy Solid and Fails to Crystallize
-
Question: After workup and solvent removal, my N-alkylated isatin derivative is an oil and I'm unable to obtain a solid product. What can I do?
-
Answer: The inability to obtain a solid product is a common issue, often due to residual solvent or the inherent properties of the derivative. Here are some troubleshooting steps:
-
High Vacuum Drying: Ensure all residual solvents, such as DMF, are completely removed. Drying the product under a high vacuum for an extended period, sometimes with gentle heating, can be effective.[6]
-
Trituration: Induce crystallization by triturating the oil with a non-polar solvent in which the product is expected to be insoluble, such as hexanes or diethyl ether.[6] This involves adding the non-polar solvent and scratching the inside of the flask with a glass rod to create nucleation sites for crystal growth.[6]
-
Purification: If the product is impure, it may resist crystallization. Purifying the oil via column chromatography can remove impurities and facilitate solidification of the purified fractions.[6]
-
Issue 3: Persistent Impurities After Purification
-
Question: Even after column chromatography, my isatin product shows multiple spots on the TLC plate. What are the likely impurities and how can I remove them?
-
Answer: Persistent impurities often co-elute with the product. Common contaminants in isatin synthesis include:
-
Isatin Oxime: In some preparations, isatin oxime can form and precipitate with the crude product.[5]
-
Sulfonated Byproducts: As mentioned, sulfonation of the aromatic ring is a common side reaction in the Sandmeyer synthesis, leading to polar impurities.[3]
-
Unreacted Starting Materials: Incomplete reactions can leave residual aniline or isonitrosoacetanilide in the crude product.
-
Colored Impurities/Tar: Decomposition of starting materials or intermediates under the harsh acidic and high-temperature conditions can form colored impurities or tar.[3]
To improve purity, consider the following:
-
Recrystallization: This is a powerful technique for removing minor impurities. Glacial acetic acid is a commonly used solvent for recrystallizing isatin.[3][5]
-
Bisulfite Adduct Formation: Isatin can be purified by forming a water-soluble sodium bisulfite addition product. This allows for the removal of non-carbonyl impurities by filtration. The purified isatin is then regenerated by treating the aqueous solution with acid.[3][7]
-
Alternative Chromatography: If silica gel chromatography is ineffective, consider using a different stationary phase, such as basic alumina, which may offer different selectivity and prevent degradation of sensitive compounds.[8] High-speed counter-current chromatography (HSCCC) has also been shown to be effective for separating isomeric isatin derivatives.[9]
-
Frequently Asked Questions (FAQs)
-
Q1: What are the most common methods for synthesizing isatin?
-
A1: The most prevalent methods are the Sandmeyer, Stolle, and Gassman syntheses, each with advantages for different starting materials and desired substitution patterns.[3][10] The Sandmeyer synthesis is a classic two-step procedure starting from anilines.[11][12] The Stolle synthesis is particularly useful for N-substituted isatins.[13]
-
-
Q2: What are the typical physical properties of isatin?
-
Q3: What are the best practices for purifying isatin derivatives by column chromatography?
-
Q4: Can isatin be purified by sublimation?
-
A4: Yes, sublimation is a viable purification technique for volatile solids like isatin. It involves gently heating the solid under reduced pressure, causing it to transition directly into a gas, which then crystallizes on a cooled surface, leaving non-volatile impurities behind.[14][15] This method avoids the use of solvents.[16]
-
-
Q5: Is the isatin ring system stable to acidic and basic conditions?
-
A5: The isatin ring can be sensitive to certain conditions. Strong acids are used in its synthesis, indicating a degree of stability.[4] However, the electrophilic nature of the C3 carbonyl group allows for ring-expansion reactions under certain catalytic conditions.[10] The lactam bond can be susceptible to hydrolysis under harsh basic conditions.
-
Data Presentation
Table 1: Purification Yields for Isatin Synthesis Methods
| Synthesis Method | Starting Material | Product | Reported Yield | Reference |
| Sandmeyer Synthesis | Aniline | Isatin | >75% | [17] |
| Sandmeyer Synthesis | p-Toluidine | 5-Methylisatin | 90-94% (crude) | [5] |
| Gassman Synthesis | 3-Methylthiooxindole | Isatin | 78% | [18] |
| Gassman Synthesis | p-Chloroaniline | 5-Chloro-3-methylthiooxindole | 81% | [18] |
| Modified Sandmeyer | Benzyloximinoacetanilides | Substituted Isatins | 40-85% | [4] |
Table 2: Common Chromatographic Conditions for Isatin Derivatives
| Purification Method | Stationary Phase | Mobile Phase / Eluent | Compound Type | Reference |
| Column Chromatography | Silica Gel | Hexanes/Ethyl Acetate | N-alkylated isatins | [6] |
| Column Chromatography | Silica Gel | Not specified | 5-Methoxyisatin | [18] |
| HPLC | Newcrom R1 (Reverse Phase) | Acetonitrile/Water/Phosphoric Acid | Isatin | [19] |
| HSCCC | Biphasic System | Hexane:Ethyl acetate:Ethanol:Water (1:0.5:0.5:1 v/v) | Isomeric isatin derivatives | [9] |
Experimental Protocols
Protocol 1: Purification of Isatin by Recrystallization
-
Place the crude isatin product into an appropriately sized Erlenmeyer flask.
-
Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Avoid prolonged boiling.
-
Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.
-
If crystals do not form spontaneously, scratch the inner wall of the flask with a glass rod or place the flask in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold water to remove residual acetic acid.
-
Dry the crystals under vacuum to obtain the purified isatin.
Protocol 2: Purification of Isatin via Sodium Bisulfite Adduct
-
Suspend the crude isatin in hot water.
-
Add a solution of sodium bisulfite or sodium pyrosulfite and continue heating until the isatin dissolves, forming the soluble bisulfite adduct.[7]
-
If colored impurities are present, add a small amount of activated carbon and boil for a short period.
-
Filter the hot solution to remove the activated carbon and any insoluble impurities.
-
Cool the filtrate in an ice bath to crystallize the isatin-bisulfite adduct.
-
Collect the adduct crystals by vacuum filtration.
-
To regenerate the isatin, dissolve the adduct crystals in water and add an acid (e.g., hydrochloric acid) until the solution is acidic to Congo red paper.[5]
-
The purified isatin will precipitate out of the solution.
-
Collect the purified isatin by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.
Visualizations
References
- 1. Isatin - Wikipedia [en.wikipedia.org]
- 2. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. US2086805A - Purification of the isatins - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
- 10. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. synarchive.com [synarchive.com]
- 12. biomedres.us [biomedres.us]
- 13. Synthesis of Isatin_Chemicalbook [chemicalbook.com]
- 14. innovation.world [innovation.world]
- 15. youtube.com [youtube.com]
- 16. Sublimation: Isolating the Purest Chemical Compounds | Adesis, Inc. [adesisinc.com]
- 17. dergipark.org.tr [dergipark.org.tr]
- 18. US4188325A - Isatin process and products - Google Patents [patents.google.com]
- 19. Separation of Isatin on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Palladium-Catalyzed Benzofuran Synthesis
Welcome to the Technical Support Center for optimizing palladium-catalyzed benzofuran synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges and improve reaction yields.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a direct question-and-answer format.
Issue 1: Low or No Product Yield
Question: My palladium-catalyzed reaction, such as a Sonogashira coupling followed by cyclization, is resulting in a low yield or no desired benzofuran product. What are the potential causes and how can I troubleshoot this?
Answer: Low yields in palladium-catalyzed benzofuran synthesis can stem from several factors related to the catalyst, reagents, and reaction conditions. A systematic approach to troubleshooting is recommended.[1]
-
Catalyst Activity:
-
Cause: The palladium catalyst may be inactive or have low activity due to age, improper storage, or the selection of an inappropriate palladium source.[1]
-
Solution: Use a freshly opened or recently purchased palladium catalyst and ensure it is stored under an inert atmosphere.[1] Consider screening different palladium sources (e.g., Pd(OAc)₂, (PPh₃)₂PdCl₂, Pd₂(dba)₃) and ligands. For Sonogashira couplings, phosphine ligands like PPh₃ are common, but bulky, electron-rich phosphines can sometimes improve catalytic activity.[1][2]
-
-
Reagent Quality and Stoichiometry:
-
Cause: Impure starting materials, particularly the o-halophenol and alkyne, can inhibit the reaction. The presence of oxygen can poison the palladium catalyst.[1] Incorrect stoichiometry of the reagents can also lead to poor outcomes.
-
Solution: Ensure all reagents are pure and dry. Solvents should be thoroughly degassed to remove oxygen.[1] Verify the stoichiometry, often a slight excess of the alkyne (1.1-1.5 equivalents) is beneficial.[1]
-
-
Reaction Conditions:
-
Cause: Suboptimal temperature, reaction time, solvent, or base can significantly impact the yield.[1] For instance, using sodium bicarbonate (NaHCO₃) as a base at high temperatures can produce water, which may deactivate the catalyst.[3]
-
Solution:
-
Temperature: While some reactions proceed at room temperature, others require heating (e.g., 60-120 °C).[1][2] A gradual increase in temperature should be tested, but be aware that excessively high temperatures can lead to catalyst decomposition.[1]
-
Solvent: The choice of solvent is critical. While DMF and toluene are common, in some cases, other solvents like HFIP have shown to dramatically increase yields.[4]
-
Base: Screen different bases. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are often effective and avoid water formation at high temperatures.[3][5] Organic bases such as triethylamine (NEt₃) can also be suitable.[3]
-
-
Issue 2: Incomplete Cyclization
Question: I am observing the formation of the alkyne intermediate from the Sonogashira coupling, but the subsequent intramolecular cyclization to the benzofuran is not occurring or is very slow. How can I promote the final cyclization step?
Answer: This indicates that the initial carbon-carbon bond formation is successful, but the intramolecular carbon-oxygen bond formation is hindered.
-
Cause: The reaction conditions may be optimized for the Sonogashira coupling but not for the cyclization step.[3]
-
Solution:
-
Increase Temperature: After the initial coupling is complete (as monitored by TLC or GC-MS), increasing the reaction temperature can provide the necessary activation energy for the cyclization to proceed.[3]
-
Change the Base: The base can play a crucial role in the cyclization step. Switching to a stronger or more suitable base after the initial coupling may be effective.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common palladium-catalyzed methods for synthesizing benzofurans?
A1: The most prevalent methods include:
-
Sonogashira Coupling followed by Intramolecular Cyclization: This is a widely used method for synthesizing 2-substituted benzofurans from o-halophenols and terminal alkynes.[1][6]
-
Heck-Type Reactions: These reactions can be employed for the direct arylation and ring closure to form the benzofuran core.[4]
-
Oxidative Cyclization: This method involves the cyclization of substrates like 2-allylphenols using a Pd(II) catalyst and a reoxidant.[7]
Q2: How does the choice of ligand affect the reaction outcome?
A2: The ligand is critical as it stabilizes the palladium complex and influences its reactivity and selectivity.[3] The choice of ligand can be dramatically influenced by the type of nucleophile and substrates used. For example, in Tsuji-Trost type reactions for functionalizing benzofurans, dppf was found to be effective with nitrogen-based nucleophiles, while XPhos was more efficient for sulfur, oxygen, and carbon-based nucleophiles.[2][8][9]
Q3: What role does a co-catalyst like copper(I) iodide (CuI) play?
A3: In Sonogashira coupling reactions, CuI is often used as a co-catalyst to facilitate the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex, often leading to improved reaction rates and yields.[3][6]
Data Presentation
Table 1: Optimization of Reaction Conditions for Sonogashira Coupling/Cyclization
| Entry | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N | DMF | 60 | 4 | 85 | [10] |
| 2 | (PPh₃)PdCl₂ (2) | - | Et₃N | Et₃N | Reflux | - | High | [6] |
| 3 | Pd(OAc)₂ (2.5) | - | Ag₂O | HFIP | 25 | 16 | 66 (gram scale) | [4] |
| 4 | Pd₂(dba)₃ (2.5) | dppf (5) | K₂CO₃ | MeCN | 120 | 20 | 87 | [9] |
| 5 | Pd(CH₃CN)₂Cl₂ (2) | - | K₃PO₄ | DMSO | 110 | 12 | 85 | [5] |
Table 2: Effect of Different Bases on Yield
| Entry | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | K₂CO₃ | DMSO | 110 | 81 | [5] |
| 2 | Cs₂CO₃ | DMSO | 110 | 74 | [5] |
| 3 | K₃PO₄ | DMSO | 110 | 85 | [5] |
| 4 | NaOtBu | DMSO | 110 | 71 | [5] |
Experimental Protocols
Protocol 1: General Procedure for Synthesis of 2-Substituted Benzofurans via Sonogashira Coupling and Cyclization
This protocol is a generalized procedure for the palladium/copper-catalyzed reaction of an o-iodophenol with a terminal alkyne.[1][6]
-
Preparation: To a dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the o-iodophenol (1.0 mmol), the palladium catalyst (e.g., (PPh₃)PdCl₂, 0.02 mmol), and the copper(I) iodide co-catalyst (CuI, 0.04 mmol).
-
Reagent Addition: Add anhydrous, degassed solvent (e.g., triethylamine, 5 mL) via syringe. Then, add the terminal alkyne (1.2 mmol).
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., reflux) and monitor its progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure benzofuran derivative.[6]
Visualizations
Caption: A general workflow for troubleshooting low-yield benzofuran synthesis.
Caption: Simplified pathway for benzofuran synthesis via Sonogashira coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. publicatt.unicatt.it [publicatt.unicatt.it]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Palladium( ii ) complexes bearing mesoionic carbene ligands: catalytic application in domino Sonogashira coupling/cyclization reactions for one-pot sy ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03485F [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 8. Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Palladium-Catalyzed Synthesis of a Benzofuran: A Case Study in the Development of a Green Chemistry Laboratory Experiment | Educación Química [elsevier.es]
solvent and base selection for benzofuran ring formation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing solvent and base selection for successful benzofuran ring formation.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing the benzofuran ring?
A1: Benzofuran rings are commonly synthesized through several established methods.[1] These include:
-
Palladium- and/or Copper-Catalyzed Cross-Coupling Reactions: A prevalent method involves the Sonogashira coupling of an o-iodophenol with a terminal alkyne, followed by intramolecular cyclization.[2][3]
-
Intramolecular Cyclization: This can be achieved through various strategies, such as the acid-catalyzed cyclization of α-aryloxycarbonyl compounds or the base-mediated condensation of o-hydroxyphenones.[3][4]
-
One-Pot Syntheses: Efficient one-pot strategies have been developed, for instance, reacting o-hydroxy aldehydes, amines, and alkynes in the presence of a copper catalyst.[2][5]
-
Photochemical Reactions: Intramolecular photochemical Wittig reactions represent a greener approach, although they may result in lower yields.[1]
Q2: How do I select an appropriate solvent for my benzofuran synthesis?
A2: Solvent selection is critical and depends on the specific reaction methodology. Aprotic polar solvents are frequently employed.
-
Dimethylformamide (DMF) and acetonitrile (MeCN) are often favored for intramolecular cyclizations.[6]
-
Toluene is commonly used in reactions catalyzed by Lewis acids like iron chloride.[5]
-
Triethylamine (Et₃N) can serve as both a solvent and a base in Sonogashira coupling reactions.[5][7]
-
Pyridine has been used as a solvent in copper-catalyzed O-H/C-H coupling reactions.[5][7]
-
For greener approaches, deep eutectic solvents (DES) , such as a mixture of choline chloride and ethylene glycol, have been successfully utilized.[2]
Q3: What is the role of the base in benzofuran ring formation, and how do I choose one?
A3: The base plays a crucial role in many benzofuran synthesis pathways, often by deprotonating a phenolic hydroxyl group to facilitate nucleophilic attack or by participating in the catalytic cycle of cross-coupling reactions. The choice of base depends on the reaction mechanism and the strength required.
-
Inorganic bases like cesium carbonate (Cs₂CO₃) and sodium carbonate (Na₂CO₃) are effective in various copper and palladium-catalyzed reactions.[5][6]
-
Organic amine bases such as triethylamine (Et₃N) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are commonly used, with triethylamine often doubling as the solvent.[5][7]
-
Stronger bases like lithium tert-butoxide have been employed in specific palladium-catalyzed syntheses.[5]
Troubleshooting Guides
Problem 1: Low or No Product Yield
Low yields are a common issue in benzofuran synthesis and can arise from several factors.[6]
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | Use a fresh batch of catalyst. Ensure proper storage under an inert atmosphere. Consider screening different ligands for palladium-catalyzed reactions.[6] |
| Inappropriate Solvent | Screen a range of solvents. For intramolecular cyclizations, consider switching from less polar solvents like toluene to more polar options like DMF or acetonitrile.[6] |
| Suboptimal Base | The strength and solubility of the base are critical. If using a weaker base like NaHCO₃ results in low yield, consider a stronger base such as K₂CO₃ or Cs₂CO₃.[6][8] |
| Poor Reagent Quality | Ensure all starting materials are pure and dry. Degas solvents to remove oxygen, which can poison palladium catalysts.[6] |
| Incorrect Stoichiometry | Verify the stoichiometry of all reagents, particularly the alkyne and base relative to the phenolic starting material. An excess of the alkyne is often beneficial.[6] |
| Unfavorable Reaction Temperature | Gradually increase the reaction temperature. While some reactions proceed at room temperature, others may require heating to 60-100 °C. Avoid excessively high temperatures that could lead to catalyst decomposition.[6] |
Problem 2: Formation of Significant Byproducts
The formation of byproducts can compete with the desired benzofuran synthesis, reducing the overall yield and complicating purification.
| Potential Cause | Troubleshooting Steps |
| Homocoupling of Terminal Alkyne (Glaser Coupling) | This is a common side reaction in copper-catalyzed processes.[6] Minimize the concentration of the copper co-catalyst or consider a copper-free Sonogashira protocol. Slow addition of the alkyne to the reaction mixture can also mitigate this issue.[6] |
| Beckmann Rearrangement | When using an O-aryl ketoxime for acid-catalyzed cyclization, a competing Beckmann rearrangement can produce an amide byproduct.[9] To favor benzofuran formation, try milder acidic conditions, aprotic solvents, or a Lewis acid instead of a strong Brønsted acid. Lowering the reaction temperature may also suppress the rearrangement.[9] |
| Incomplete Cyclization | In reactions like the Perkin rearrangement of 3-halocoumarins, an uncyclized intermediate may be the major product. Optimize the base by using stronger bases like NaOH or KOH in polar solvents (e.g., ethanol) and consider increasing the reaction temperature and time.[9] |
Experimental Protocols
Protocol 1: Palladium/Copper-Catalyzed Sonogashira Coupling and Cyclization
This method is widely used for synthesizing 2-substituted benzofurans from o-iodophenols and terminal alkynes.[2]
-
To a solution of the o-iodophenol (1.0 mmol) and the terminal alkyne (1.2 mmol) in triethylamine (5 mL), add (PPh₃)PdCl₂ (0.02 mmol) and CuI (0.04 mmol).
-
Stir the reaction mixture at reflux under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to obtain the desired benzofuran derivative.
Protocol 2: Copper-Catalyzed One-Pot Synthesis in a Deep Eutectic Solvent
This protocol offers a greener alternative for benzofuran synthesis.[2]
-
Prepare the deep eutectic solvent (DES) by mixing choline chloride and ethylene glycol in a 1:2 molar ratio and heating until a clear, homogeneous liquid forms.
-
To the DES, add the o-hydroxy aldehyde (1.0 mmol), amine (1.1 mmol), alkyne (1.2 mmol), and CuI (5 mol%).
-
Stir the reaction mixture at an optimized temperature (e.g., 80-100 °C) for the required time, monitoring by TLC.
-
After the reaction is complete, extract the product with a suitable organic solvent, such as ethyl acetate.
-
Wash the organic layer with water, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography to yield the pure benzofuran derivative.
Visualizations
Caption: General experimental workflow for benzofuran synthesis.
Caption: Troubleshooting workflow for low product yield.
References
- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Total synthesis of natural products containing benzofuran rings - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03551A [pubs.rsc.org]
- 4. Benzofuran synthesis [organic-chemistry.org]
- 5. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
managing temperature sensitivity in Benzofuran-2,3-dione reactions
Technical Support Center: Benzofuran-2,3-dione Reactions
Welcome to the technical support center for managing reactions involving this compound and its analogues. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate the challenges associated with the temperature sensitivity of these reagents.
Frequently Asked Questions (FAQs)
Q1: Why is precise temperature control so critical in reactions involving this compound?
Temperature is a crucial parameter in reactions with this compound (also known as Coumarandione) and its nitrogen analogue, Isatin. Improper temperature control can lead to several issues:
-
Formation of Side Products: Depending on the solvent and pH, elevated temperatures can promote the formation of undesired intermediates like anils or spiro compounds, particularly in neutral or basic conditions.[1]
-
Thermal Decomposition: Like many organic molecules, this compound can decompose at high temperatures, reducing the overall yield and complicating purification.
-
Reduced Selectivity: In reactions with multiple possible pathways, temperature can influence which product is favored. For instance, in condensation reactions with o-phenylenediamine, acidic conditions and controlled heating selectively yield the desired quinoxaline derivatives.[1][2]
Q2: What are the common side products observed at non-optimal temperatures?
In the widely studied condensation reaction of Isatin (a close analogue of this compound) with o-phenylenediamine, running the reaction in neutral or basic organic solvents can yield a mixture of products.[1] These include:
-
Indolo[2,3-b]quinoxaline: The desired fused heterocyclic product.
-
Anil (Schiff Base): Formed from the condensation of one amino group with the ketone at position 3.
-
Spiro Compound: A spiro-linked benzimidazole-indolinone structure.
Fortunately, these side products can often be converted to the desired quinoxaline product by heating them above their melting points or by introducing an acid catalyst.[1][3]
Q3: What is a typical temperature range for reactions like quinoxaline synthesis?
The optimal temperature depends heavily on the specific substrates, solvent, and catalyst used. A wide range of effective temperatures has been reported:
-
Room Temperature: Modern methods using visible-light photoredox catalysts or certain highly efficient catalysts can proceed smoothly at room temperature.[4][5]
-
Moderate Heat (70-80 °C): Many protocols utilize moderate heating, such as stirring at 70°C in a suitable solvent or refluxing in ethanol (boiling point ~78°C).[3][6]
-
High Heat (100-130 °C): Solvent-free reactions or syntheses involving less reactive substrates may require higher temperatures, often between 100 °C and 130 °C.[2][7][8][9]
Q4: How can I run these reactions at a lower temperature to improve selectivity?
To avoid the side products associated with high heat, several milder strategies can be employed:
-
Catalyst Selection: Using an effective catalyst, such as TiO2 nanoparticles or sulfamic acid, can significantly lower the activation energy, allowing the reaction to proceed at a lower temperature.[2][3]
-
Alternative Energy Sources: Ultrasound irradiation has been shown to promote the reaction efficiently in water, often leading to high yields in a short time without the need for high bulk temperatures.[4]
-
Photoredox Catalysis: Visible-light-promoted reactions can proceed at room temperature, offering a very mild and controlled method.[4]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
Logical Flow for Troubleshooting
Caption: A logical workflow for troubleshooting common reaction issues.
| Problem | Possible Cause | Suggested Solution |
| 1. Low or No Product Yield | Sub-optimal Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate, or too high, causing decomposition of starting materials or products. | Optimize Temperature: Review literature for the specific reaction. If the reaction is sluggish, gradually increase the temperature in 10 °C increments, monitoring progress by TLC. If decomposition is suspected, lower the temperature and consider a longer reaction time or a more active catalyst.[10] |
| Incorrect Solvent or pH: In the synthesis of quinoxalines, neutral or basic conditions can lead to a mixture of products instead of the desired compound, affecting the isolated yield of the target molecule.[1] | Use Acidic Conditions: For quinoxaline synthesis, add a catalytic amount of a protic acid like glacial acetic acid.[6] This promotes the selective formation of the desired product.[1] | |
| 2. Formation of Multiple Products / Low Purity | Temperature is Too High: Elevated temperatures can provide enough energy to overcome the activation barriers for competing side reactions. | Lower Reaction Temperature: Reduce the temperature to increase selectivity for the desired product. This may require a longer reaction time. |
| Reaction Run in Neutral/Basic Solvent: As noted, this can lead to a mixture of anil and spiro compounds alongside the desired quinoxaline.[1] | Post-Reaction Treatment: If a product mixture is obtained, it can often be converted to the desired quinoxaline by heating the crude mixture above its melting point or by refluxing it in an acidic solvent.[1] | |
| 3. Reaction is Extremely Slow or Stalls | Temperature is Too Low: The reaction lacks sufficient activation energy to proceed to completion. | Increase Temperature: Gently heat the reaction mixture. Refluxing in a suitable solvent is a common strategy.[6] |
| Inefficient Heat Transfer: | Use Alternative Energy Source: Consider using ultrasound irradiation, which can significantly accelerate the reaction rate even at lower ambient temperatures.[4] |
Data Presentation
Table 1: Selected Reaction Conditions for Quinoxaline Synthesis from Isatin Derivatives
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Glacial Acetic Acid (cat.) | Ethanol | Reflux (~78°C) | 0.5 h | Not specified | [6] |
| HCl | Suitable Solvent | 70°C | 4 h | Not specified | [6] |
| None (Thermal) | Acetic Acid | 120°C | 4-12 h | 45-80% | [7] |
| TiO₂ NPs (cat.) | Solvent-Free | 100°C | 45 min | ~95% | [2] |
| Rose Bengal (cat.) | Not specified | Room Temp | Not specified | Moderate-Excellent | [4] |
| None (Ultrasound) | Water | Not specified | Short | 87-95% | [4] |
Experimental Protocols & Workflows
Simplified Experimental Workflowdot
References
- 1. The Condensation of Isatin with o-Phenylenediamine | Scilit [scilit.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. soc.chim.it [soc.chim.it]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Deactivation in Benzofuran Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to catalyst deactivation during benzofuran synthesis. The information is presented in a question-and-answer format to directly tackle specific problems encountered in experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My palladium catalyst activity is decreasing significantly with each recycle in a Sonogashira coupling reaction for benzofuran synthesis. What are the likely causes and how can I troubleshoot this?
Answer:
A decline in catalyst activity upon recycling is a common issue in palladium-catalyzed reactions like the Sonogashira coupling for benzofuran synthesis. The primary causes of deactivation can be categorized into four main types: poisoning, fouling (coking), sintering, and leaching.
Troubleshooting Guide:
-
Catalyst Poisoning:
-
Symptoms: Rapid and severe loss of activity, even in the first few runs.
-
Possible Causes: Impurities in the reactants (e.g., sulfur or phosphorus compounds in o-iodophenols or terminal alkynes), solvents, or bases can strongly adsorb to the active palladium sites, rendering them inactive.
-
Troubleshooting Steps:
-
Purity Check: Analyze the purity of your starting materials and solvents using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Purification: If impurities are detected, purify the reactants and solvents prior to use. For example, solvents can be distilled, and solid reagents can be recrystallized.
-
Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of phosphine ligands, which can also act as catalyst poisons.
-
-
-
Fouling (Coking):
-
Symptoms: Gradual loss of activity over several cycles, often accompanied by a change in the catalyst's appearance (e.g., darkening).
-
Possible Causes: Formation of carbonaceous deposits (coke) on the catalyst surface, which block the active sites. This is more common at higher reaction temperatures.
-
Troubleshooting Steps:
-
Reaction Temperature: Optimize the reaction temperature to the lowest effective level to minimize coke formation.
-
Reaction Time: Avoid unnecessarily long reaction times.
-
Catalyst Characterization: Analyze the spent catalyst using Thermogravimetric Analysis (TGA) to quantify the amount of coke.
-
-
-
Sintering:
-
Symptoms: Irreversible loss of activity, particularly when the reaction is conducted at high temperatures.
-
Possible Causes: Agglomeration of small palladium nanoparticles into larger, less active particles, leading to a reduction in the active surface area.[1]
-
Troubleshooting Steps:
-
Temperature Control: Maintain a consistent and not excessively high reaction temperature.
-
Catalyst Support: Consider using a catalyst with a support that has strong metal-support interactions to inhibit particle migration.
-
Catalyst Characterization: Use Transmission Electron Microscopy (TEM) to compare the particle size distribution of the fresh and spent catalyst.[2]
-
-
-
Leaching:
-
Symptoms: Loss of catalyst activity and potential contamination of the product with palladium. The reaction may continue at a slower rate even after filtering off the heterogeneous catalyst (hot filtration test).[3]
-
Possible Causes: Dissolution of the active palladium species from the solid support into the reaction medium. This can be influenced by the solvent, base, and temperature.
-
Troubleshooting Steps:
-
Hot Filtration Test: Filter the catalyst from the reaction mixture at the reaction temperature. If the filtrate continues to show catalytic activity, leaching is occurring.
-
Solvent Choice: Select a solvent that minimizes the solubility of the palladium species.
-
Catalyst Design: Employ a catalyst with strongly anchored palladium to the support.
-
Metal Analysis: Use Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) to quantify the amount of leached palladium in the reaction solution and the final product.
-
-
FAQ 2: I am using a solid acid catalyst (e.g., a zeolite) for the intramolecular cyclization of an o-alkynylphenol to form a benzofuran, and the catalyst deactivates quickly. What is the most probable cause and how can it be addressed?
Answer:
For solid acid catalysts like zeolites used in reactions involving unsaturated compounds, the most common cause of deactivation is fouling by coke formation . The acidic sites of the catalyst can promote polymerization and condensation of the reactants, intermediates, or products, leading to the deposition of carbonaceous materials that block the pores and active sites.
Troubleshooting Guide:
-
Confirming Coke Formation:
-
Visual Inspection: The catalyst may appear discolored (yellow, brown, or black) after the reaction.
-
Thermogravimetric Analysis (TGA): This is the most direct method to quantify the amount of coke. The weight loss of the spent catalyst upon heating in an oxidizing atmosphere corresponds to the amount of coke deposited.[4][5]
-
-
Mitigation Strategies:
-
Optimize Reaction Temperature: Higher temperatures often accelerate coking. Determine the minimum temperature required for efficient cyclization.
-
Modify Catalyst Acidity:
-
Lower Acid Site Density: A lower concentration of strong acid sites can sometimes reduce the rate of coke formation.
-
Hierarchical Zeolites: Using zeolites with a combination of micropores and mesopores can improve mass transport and reduce pore blockage.
-
-
Co-feeding Water or a Hydrogen Donor: In some cases, co-feeding a small amount of water or a hydrogen donor can help to suppress coke formation.
-
Regeneration: Coked acid catalysts can often be regenerated by controlled combustion of the coke.
-
Quantitative Data on Catalyst Performance and Deactivation
The following tables summarize quantitative data on the performance and deactivation of catalysts in benzofuran synthesis and related reactions.
| Catalyst System | Reaction Type | Substrates | TON (Initial) | TOF (Initial, h⁻¹) | Activity Loss After Recycling | Reference |
| Pd(OAc)₂/sSPhos | Heck-Cassar-Sonogashira | Aryl halides, Phenylacetylene | up to 2375 | up to 158 | Minimal loss after multiple cycles | [6] |
| Pd/PVP | Sonogashira | Aryl iodides/bromides, Terminal alkynes | - | - | Can be reused up to 8 times without significant loss of reactivity | [7] |
| Ni-Pd/MWCNTs | Sonogashira | - | 7200 | 21600 | Minimal loss of activity after several reuses | [8] |
| Pd/C (regenerated) | Hydrogenation | 2-chloropyridine | - | - | Recovered 93.7% of initial activity | [9] |
| Catalyst | Deactivation Cause | Characterization Technique | Key Observation | Reference |
| Pd/C | Poisoning (Sulfur) | - | Catalyst inactivation | [10] |
| Pd(OH)₂/C | Poisoning/By-products | - | Yield decreased after each cycle | [11] |
| Zeolite | Coking | TGA/TPO | Two types of coke identified (soft and hard) | [4] |
| Pt-Sn/SBA-16 | Coking and Sintering | TGA, TEM, Raman | Increase in hard coke content and metallic particle size over time | [12] |
| Pd/Al₂O₃ | Sintering | in situ TEM | Particle migration and coalescence observed at high temperatures | [1] |
| Supported Pd | Leaching | ICP-MS, Hot filtration | Leached Pd is the active species in Heck reactions | [3] |
Experimental Protocols
Protocol 1: Standard Activity Test for Fresh vs. Deactivated Pd/C Catalyst in Sonogashira Coupling for Benzofuran Synthesis
Objective: To compare the catalytic activity of a fresh and a used (deactivated) Pd/C catalyst.
Materials:
-
o-Iodophenol
-
Terminal alkyne (e.g., phenylacetylene)
-
Pd/C catalyst (fresh and used)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine or K₂CO₃)
-
Solvent (e.g., ethanol or DMF)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
Reaction Setup (Fresh Catalyst): a. To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add o-iodophenol (1.0 mmol), the Pd/C catalyst (e.g., 1 mol%), and CuI (e.g., 2 mol%). b. Add the solvent (e.g., 5 mL) and the base (e.g., 2.0 mmol). c. Add the terminal alkyne (1.2 mmol). d. Stir the reaction mixture at the desired temperature (e.g., 80 °C). e. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). f. Upon completion, cool the reaction to room temperature, filter the catalyst, and analyze the yield of the benzofuran product by GC or by isolating the product.
-
Reaction Setup (Deactivated Catalyst): a. Recover the Pd/C catalyst from a previous reaction by filtration, wash it with a suitable solvent (e.g., ethyl acetate), and dry it under vacuum. b. Repeat the reaction procedure (steps 1a-1f) using the same amount of the recovered (deactivated) catalyst.
-
Comparison: a. Compare the reaction time and the final yield of the benzofuran product obtained with the fresh and the deactivated catalyst to quantify the loss in activity.
Protocol 2: Characterization of a Deactivated Catalyst
A. Quantification of Coke by Thermogravimetric Analysis (TGA)
-
Sample Preparation: Dry the spent catalyst under vacuum to remove any residual solvent.
-
TGA Measurement: a. Place a known amount of the dried spent catalyst (typically 5-10 mg) into a TGA crucible. b. Heat the sample under an inert atmosphere (e.g., nitrogen) to a temperature sufficient to remove volatile adsorbed species (e.g., 150-200 °C). c. Switch the gas to an oxidizing atmosphere (e.g., air or a mixture of O₂/N₂). d. Heat the sample at a constant rate (e.g., 10 °C/min) to a high temperature (e.g., 800 °C). e. The weight loss observed during the heating in the oxidizing atmosphere corresponds to the combustion of the coke.[5][13]
B. Analysis of Sintering by Transmission Electron Microscopy (TEM)
-
Sample Preparation: a. Disperse a small amount of the catalyst powder (fresh and spent) in a suitable solvent (e.g., ethanol) by sonication. b. Drop-cast a small volume of the suspension onto a TEM grid (e.g., carbon-coated copper grid). c. Allow the solvent to evaporate completely.[14]
-
TEM Imaging: a. Acquire high-resolution TEM images of multiple areas of both the fresh and spent catalyst samples. b. Measure the diameter of a statistically significant number of nanoparticles (e.g., >100) for each sample.
-
Data Analysis: a. Generate particle size distribution histograms for both the fresh and spent catalysts. b. Compare the average particle size and the distribution to determine if sintering has occurred.
C. Quantification of Leaching by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
-
Sample Collection: After the reaction, carefully separate the liquid phase from the solid catalyst by filtration.
-
Sample Preparation: a. Take a known volume of the liquid phase. b. Digest the sample using an appropriate acid mixture (e.g., aqua regia) in a microwave digester to break down all organic components and dissolve the metal. c. Dilute the digested sample to a known volume with deionized water.
-
ICP-MS Analysis: a. Prepare a series of calibration standards of the metal of interest (e.g., palladium). b. Analyze the prepared sample and the calibration standards using an ICP-MS instrument. c. Quantify the concentration of the leached metal in the original reaction solution.
Protocol 3: Regeneration of a Deactivated Pd/C Catalyst
Objective: To restore the activity of a deactivated Pd/C catalyst.
Method 1: Oxidative Treatment (for fouling by organic species)
-
Wash the deactivated Pd/C catalyst thoroughly with a solvent like methanol and then with deionized water to remove adsorbed species.[9]
-
Dry the catalyst in an oven at a moderate temperature (e.g., 100-120 °C) in air for several hours. This mild oxidation can burn off some organic residues.[10]
Method 2: Acid and Base Washing (for poisoning and fouling)
-
Alkaline Wash: Wash the deactivated catalyst with a hot (e.g., 80 °C) aqueous solution of NaOH (e.g., 10 wt%) to remove acidic deposits and restore the pore structure.[15]
-
Water Wash: Wash the catalyst with deionized water until the filtrate is neutral.
-
Acid Treatment: Treat the catalyst with a hot (e.g., boiling) solution of nitric acid (e.g., 30%) for a few hours. This can oxidize and remove some poisons and re-disperse the palladium.[15]
-
Final Washes: Wash the catalyst with deionized water until neutral, followed by drying.
-
Reduction: Before reuse, the catalyst may need to be re-reduced, for example, by treatment with a formaldehyde solution or by heating under a hydrogen atmosphere.[9]
Note: The optimal regeneration procedure depends on the nature of the deactivation and should be optimized for the specific case.
Visualizations
Caption: Main mechanisms of catalyst deactivation in benzofuran synthesis.
Caption: A troubleshooting workflow for diagnosing catalyst deactivation.
Caption: Relationship between reaction parameters and deactivation mechanisms.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. Investigation of Pd leaching from supported Pd catalysts during the Heck reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Application of recoverable nanosized palladium(0) catalyst in Sonogashira reaction [organic-chemistry.org]
- 8. Nickel–palladium bimetallic nanoparticles supported on multi-walled carbon nanotubes; versatile catalyst for Sonogashira cross-coupling reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. atselektronik.com.tr [atselektronik.com.tr]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. A Comprehensive Study of Coke Deposits on a Pt-Sn/SBA-16 Catalyst during the Dehydrogenation of Propane [mdpi.com]
- 13. ijera.com [ijera.com]
- 14. m.youtube.com [m.youtube.com]
- 15. CN101024184A - Method for reactivating deactivated palladium/carbon catalyst - Google Patents [patents.google.com]
Technical Support Center: Work-up Procedures for Benzofuran-2,3-dione Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the work-up and purification of Benzofuran-2,3-dione and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the general procedure for quenching a reaction that uses oxalyl chloride to synthesize this compound?
A1: Excess oxalyl chloride is highly reactive and must be quenched carefully. A common and safe procedure involves the slow, dropwise addition of the reaction mixture to a cooled (0-5 °C) solution of an alcohol, such as methanol. This converts the reactive oxalyl chloride into the more stable dimethyl oxalate. The quenching process is typically performed in an inert solvent like dichloromethane (DCM) under a fume hood, as it generates corrosive hydrogen chloride (HCl) gas.
Q2: How can I effectively remove the aluminum chloride (AlCl₃) catalyst during the work-up of an intramolecular Friedel-Crafts acylation to form this compound?
A2: The work-up for a Friedel-Crafts acylation typically involves quenching the reaction mixture by carefully pouring it into a mixture of crushed ice and concentrated hydrochloric acid.[1] This procedure hydrolyzes the aluminum chloride and breaks up the aluminum-ketone complex. The acidic aqueous layer helps to dissolve the resulting aluminum salts, facilitating their separation from the organic layer during extraction.[2]
Q3: My crude this compound product is an oil and won't solidify. What should I do?
A3: Oiling out can be caused by the presence of impurities or residual solvent. First, ensure all solvent is removed under high vacuum. If the product is still an oil, trituration can be attempted. This involves adding a non-polar solvent in which the product is insoluble (e.g., hexanes or diethyl ether) and scratching the inside of the flask with a glass rod to induce crystallization.[3] If trituration is unsuccessful, the oil should be purified by column chromatography.[3]
Q4: What are some common solvent systems for the purification of this compound derivatives by column chromatography?
A4: A common eluent system for the column chromatography of benzofuran derivatives is a mixture of a non-polar solvent and a moderately polar solvent. A gradient of ethyl acetate in hexanes is frequently effective.[3][4] For spiro[benzofuran-2,2'-inden]-3-yl)carbamate derivatives, a mixture of petroleum ether and ethyl acetate (5:1) has been successfully used.[4][5]
Q5: What is a good solvent for the recrystallization of this compound?
A5: For isatin (an analog of this compound), recrystallization from glacial acetic acid has been reported to be effective for purification.[6] Another common technique involves dissolving the crude product in a hot solvent and allowing it to cool slowly. For N-alkylated isatins, dichloromethane/hexanes and ethanol have been used successfully.[3]
Troubleshooting Guides
Issue 1: Low Yield of this compound After Work-up
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure all starting material is consumed before initiating the work-up. |
| Product Loss During Extraction | Ensure the correct pH of the aqueous layer during extraction. This compound may have some solubility in basic aqueous solutions. Perform multiple extractions with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) to maximize recovery. |
| Decomposition on Silica Gel | Some benzofuran derivatives can be sensitive to silica gel. If you suspect decomposition, you can deactivate the silica gel by treating it with a small amount of triethylamine in the eluent. Alternatively, consider using a different stationary phase like alumina. |
| Formation of Water-Soluble Byproducts | Incomplete cyclization can lead to the formation of phenoxyacetic acid derivatives which may be lost to the aqueous layer during basic washes. Acidify the aqueous layer and re-extract to recover any acidic byproducts. |
Issue 2: Presence of Colored Impurities in the Final Product
| Potential Cause | Troubleshooting Steps |
| Side Reactions from Oxalyl Chloride | Ensure that the reaction is carried out under anhydrous conditions and at the recommended temperature to minimize side reactions. |
| Oxidation of Phenolic Starting Material | If your starting material is a phenol, it may be susceptible to oxidation. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent this. |
| Formation of Polymeric Byproducts | Overheating or prolonged reaction times can sometimes lead to the formation of colored, high-molecular-weight byproducts. Adhere to the recommended reaction time and temperature. |
| Ineffective Purification | If colored impurities persist after initial purification, consider treating a solution of the crude product with activated carbon to adsorb the colored compounds before recrystallization or chromatography.[7] Another method for purifying isatin involves dissolving the crude product in a hot aqueous sodium hydroxide solution, filtering off insoluble impurities, and then carefully re-precipitating the product by adding hydrochloric acid.[6][8] |
Experimental Protocols
General Work-up Procedure for Intramolecular Friedel-Crafts Acylation
-
Quenching the Reaction:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Prepare a separate beaker containing a mixture of crushed ice and concentrated hydrochloric acid.
-
Slowly and carefully pour the reaction mixture into the ice/acid mixture with vigorous stirring.[1] This step is exothermic and should be performed in a fume hood.
-
-
Extraction:
-
Transfer the quenched mixture to a separatory funnel.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) three times.[1]
-
Combine the organic layers.
-
-
Washing:
-
Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.
-
-
Drying and Concentration:
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification by Column Chromatography
-
Column Preparation:
-
Pack a glass column with silica gel (230–400 mesh) using a slurry of a non-polar solvent (e.g., hexanes).[3]
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Adsorb the dissolved product onto a small amount of silica gel.
-
Evaporate the solvent from the silica gel-adsorbed sample.
-
Carefully add the dried sample to the top of the prepared column.[3]
-
-
Elution:
-
Fraction Collection and Analysis:
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound derivative.
-
Data Presentation
| Purification Method | Compound Type | Solvent/Eluent System | Typical Yield | Reference |
| Column Chromatography | N-Alkylated Isatins | Hexanes/Ethyl Acetate | Good | [3] |
| Column Chromatography | Spiro[benzofuran-2,2'-inden]-3-yl)carbamate Derivatives | Petroleum Ether/Ethyl Acetate (5:1) | 75-92% | [4][5] |
| Recrystallization | Isatin | Glacial Acetic Acid | - | [6] |
| Recrystallization | 5-Methylisatin | Glacial Acetic Acid | - | [6] |
| Recrystallization | N-Alkylated Isatins | Dichloromethane/Hexanes or Ethanol | - | [3] |
Mandatory Visualization
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting flowchart for common work-up and purification issues.
References
- 1. youtube.com [youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. US2086805A - Purification of the isatins - Google Patents [patents.google.com]
- 8. CN101157651A - Preparation method of isatin - Google Patents [patents.google.com]
troubleshooting low yield in dihydrobenzofuran neolignan synthesis
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of dihydrobenzofuran neolignans. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My oxidative coupling reaction to form the dihydrobenzofuran core is resulting in very low yields (below 20%). What are the most common causes?
Low yields in the oxidative coupling of phenylpropanoids to form dihydrobenzofuran neolignans are a common issue, with typical yields often in the 20-40% range.[1][2] Several factors can contribute to lower-than-expected yields:
-
Suboptimal Oxidant: The choice and amount of the oxidant are critical. While silver(I) oxide (Ag₂O) is a classic and often effective oxidant for this transformation, other silver salts may not perform as well.[1][3]
-
Incorrect Solvent System: The reaction solvent significantly impacts both the conversion of the starting material and the selectivity for the desired product.[1][3] Solvents that do not adequately dissolve the substrates or that participate in side reactions can lower the yield.
-
Non-ideal Reaction Time: Both insufficient and excessive reaction times can be detrimental. Shorter times may lead to incomplete conversion, while longer times can promote the formation of degradation products.
-
Formation of Side Products: The oxidative coupling process can generate various side products, reducing the overall yield of the desired dihydrobenzofuran neolignan.[4]
-
Inappropriate Reaction Temperature: Most oxidative couplings for this synthesis are conducted at room temperature. Deviating from this can lead to an increase in undesired side reactions.[4]
Q2: How can I optimize the reaction conditions to improve the yield of my dihydrobenzofuran neolignan synthesis?
Optimizing the reaction conditions is a crucial step to enhance the yield. Here are key parameters to consider based on recent studies:
-
Oxidant Selection and Stoichiometry: Silver(I) oxide (Ag₂O) is often the most efficient oxidant for this reaction.[1][3] An optimal stoichiometry is typically around 0.5 equivalents of Ag₂O relative to the phenylpropanoid substrate.[1][3] Using different silver(I) reagents like AgOAc, Ag₂CO₃, or AgNO₃ has been shown to result in lower yields.[1]
-
Solvent Choice: Acetonitrile has been identified as a highly effective solvent, providing a good balance between substrate conversion and selectivity for the desired product.[1][3] It is also considered a "greener" alternative to more traditionally used solvents like dichloromethane and benzene.[1]
-
Reaction Time: While older protocols often suggest reaction times of 20 hours or more, optimization studies have shown that a reaction time of 4 hours in acetonitrile can be sufficient without a significant drop in conversion and selectivity.[1][3][5][6]
-
Starting Material Purity: Ensure the purity of your phenylpropanoid starting material, as impurities can interfere with the reaction.
Below is a summary of reaction conditions that have been optimized for the synthesis of (±)-trans-dehydrodicoumarate dimethyl ester (1) and (±)-trans-dehydrodiferulate dimethyl ester (2).
| Parameter | Recommended Condition | Rationale |
| Oxidant | Silver(I) Oxide (Ag₂O) | Demonstrated to be the most efficient among tested silver(I) reagents.[1][3] |
| Oxidant Stoichiometry | 0.5 equivalents | Provides the best balance between conversion and selectivity.[1][3] |
| Solvent | Acetonitrile | Offers a good balance between conversion and selectivity and is a greener solvent.[1][3] |
| Reaction Time | 4 hours | Sufficient for high conversion and selectivity under optimized conditions.[1][3][5][6] |
| Temperature | Room Temperature | Standard condition for this reaction to minimize side product formation.[4] |
Q3: I am observing the formation of multiple side products in my reaction mixture. What are these likely to be and how can I minimize them?
The oxidative coupling of phenylpropanoids is a radical-mediated process which can lead to a mixture of products. The desired reaction involves the formation of a C8-C5' and a C7-O4' bond.[1] However, other coupling possibilities exist, leading to different regioisomers and oligomeric products.
To minimize side product formation:
-
Adhere to Optimized Conditions: Strictly follow the optimized conditions for oxidant, solvent, and reaction time as detailed in the table above.
-
Control Reactant Concentration: High concentrations of reactants can favor polymerization and the formation of undesired side products.
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent unwanted side reactions with atmospheric oxygen.
Q4: My primary issue is poor diastereoselectivity, resulting in a mixture of cis and trans isomers. How can I improve the stereocontrol of the reaction?
The silver(I) oxide-promoted oxidative coupling is known to be diastereoselective, typically favoring the formation of the racemic mixture of the trans-enantiomers.[1] If you are observing significant amounts of the cis isomer, it may be due to non-optimal reaction conditions.
For enhanced stereocontrol, you might consider alternative synthetic strategies:
-
Rhodium-Catalyzed Intramolecular C-H Insertion: This method has been reported to provide high diastereoselectivity for the trans product.[4]
-
Enzymatic Coupling: The use of enzymes such as horseradish peroxidase (HRP) or laccases can mimic the biosynthetic pathway and has been shown to provide good enantioselectivity.[2][7]
Experimental Protocols
Optimized Protocol for Silver(I) Oxide-Mediated Oxidative Coupling
This protocol is adapted from optimized conditions for the synthesis of (±)-trans-dehydrodiferulate dimethyl ester.[6]
Materials:
-
Methyl ferulate (1 equivalent)
-
Silver(I) oxide (Ag₂O) (0.5 equivalents)
-
Acetonitrile (solvent)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Dissolve the methyl ferulate in acetonitrile in a round-bottom flask.
-
Add 0.5 equivalents of silver(I) oxide to the solution.
-
Stir the reaction mixture at room temperature under an inert atmosphere for 4 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, filter the reaction mixture to remove the insoluble silver salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to isolate the desired dihydrobenzofuran neolignan.
Visual Guides
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in dihydrobenzofuran neolignan synthesis.
Reaction Mechanism Overview
Caption: Simplified mechanism of silver(I) oxide-promoted oxidative coupling for dihydrobenzofuran synthesis.
References
Technical Support Center: Regioselectivity in Benzofuranone Synthesis
This guide provides troubleshooting advice and frequently asked questions regarding regioselectivity issues encountered during the synthesis of benzofuranones. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that control regioselectivity in benzofuranone synthesis?
A1: Regioselectivity in benzofuranone synthesis, particularly in intramolecular cyclization reactions like the Friedel-Crafts type, is primarily governed by a combination of steric and electronic factors.[1] Steric hindrance often directs cyclization to the less substituted ortho position of the phenolic precursor.[1] Electron-donating groups on the aromatic ring can activate specific positions, influencing the site of electrophilic attack, while electron-withdrawing groups can deactivate the ring, sometimes inhibiting the reaction altogether.[1] The choice of catalyst, be it a Lewis acid, protic acid, or a transition metal complex, also plays a crucial role in determining the regiochemical outcome.
Q2: Which synthetic routes are most prone to regioselectivity issues?
A2: Intramolecular cyclizations of unsymmetrically substituted α-phenoxycarbonyl compounds are classic examples where regioselectivity can be a significant challenge.[2] When both ortho positions on the phenol ring are available for cyclization and are not strongly differentiated by steric or electronic factors, mixtures of regioisomers are common. Similarly, Friedel-Crafts acylation of benzofurans can lead to poor C2/C3 regioselectivity.[3]
Q3: Can the choice of acid catalyst influence the regiomeric ratio?
A3: Yes, the choice and strength of the acid catalyst can be critical. In acid-catalyzed cyclizations, different Lewis acids (e.g., AlCl₃, BF₃·OEt₂) or protic acids (e.g., TFA, p-TsOH) can alter the reaction pathway and favor the formation of one regioisomer over another.[2] For instance, trifluoromethanesulfonic acid (TfOH) has been used to promote 6-endo cyclization of o-alkynoylphenols to form γ-benzopyranones, completely avoiding the 5-exo cyclization that would lead to benzofuranone derivatives. While not a direct comparison for benzofuranone isomerism, this demonstrates the powerful directing effect of the acid catalyst.
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments.
Problem 1: Formation of an Undesired Regioisomer or a Mixture of Isomers
Symptoms:
-
NMR and LC-MS analysis of the crude product shows a mixture of two or more benzofuranone isomers.
-
The major product isolated is not the desired regioisomer.
Possible Causes & Solutions:
-
Cause 1: Insufficient Steric or Electronic Differentiation
-
Solution: If the ortho positions of your phenol precursor are sterically and electronically similar, the reaction will likely be unselective. Consider redesigning the starting material. Introducing a bulky substituent (a "directing group") at one of the ortho positions can effectively block it, forcing the cyclization to occur at the desired site. If a directing group is not an option, a systematic screening of reaction conditions is necessary.
-
-
Cause 2: Suboptimal Catalyst Selection
-
Solution: The catalyst dictates the mechanism and can create a specific steric and electronic environment that favors one isomer. If you are using a Lewis acid, screen a variety of options with different steric bulk and acidity. For example, if AlCl₃ gives a poor ratio, try TiCl₄, SnCl₄, or a milder acid like ZnCl₂. In palladium-catalyzed syntheses, the choice of ligand is crucial. Experiment with phosphine ligands of varying cone angles and electronic properties.
-
-
Cause 3: Reaction Temperature and Time (Kinetic vs. Thermodynamic Control)
-
Solution: An undesired isomer may be the kinetic product (formed faster), while your desired product is the thermodynamic one (more stable). Running the reaction at a higher temperature or for a longer duration might allow for equilibration to the more stable isomer. Conversely, to favor the kinetic product, run the reaction at a much lower temperature (e.g., -78 °C) and quench it as soon as the starting material is consumed to prevent equilibration.
-
Problem 2: Low Yield in a Regioselective Reaction
Symptoms:
-
The reaction produces a single, clean regioisomer, but the overall yield is poor.
Possible Causes & Solutions:
-
Cause 1: Inactive Catalyst or Unfavorable Conditions
-
Solution: In palladium-catalyzed reactions, ensure the catalyst is active and not poisoned by oxygen; solvents should be properly degassed.[2] For acid-catalyzed reactions, some substrates may require a combination of a Lewis acid and a protic acid to proceed efficiently. For example, the combination of AlCl₃ and trifluoroacetic acid (TFA) has been shown to increase the rate of benzofuranone production in certain systems.[2]
-
-
Cause 2: Presence of Deactivating Groups
-
Solution: Strong electron-withdrawing groups on the phenol ring can significantly slow down or even prevent electrophilic aromatic substitution-type cyclizations.[1] If your substrate contains such groups, you may need to switch to a different synthetic strategy, such as a transition-metal-catalyzed cross-coupling reaction, which can be less sensitive to these electronic effects.
-
-
Cause 3: Intermediate Instability
-
Solution: In some cases, the intermediate formed prior to the final cyclization may be unstable under the reaction conditions. For instance, in a cascade reaction, it was observed that the formation of a phenol intermediate was faster than its conversion to the benzofuranone.[2] Optimizing conditions to favor the direct conversion or performing the reaction in a stepwise manner (isolating the intermediate first) might improve the yield of the final product.[2]
-
Data Presentation
Table 1: Effect of Acid Catalysts on Benzofuranone Synthesis
This table summarizes the results from an investigation into the synthesis of a specific benzofuranone (24) from a 3-hydroxy-2-pyrone (21) and a nitroalkene (22), highlighting the impact of different acid catalysts on reaction yield.
| Entry | Lewis Acid (mol%) | Protic Acid (mol%) | Temp (°C) | Time (h) | Yield (%) of 24 |
| 1 | AlCl₃ (10) | - | 150 | 2 | 15 |
| 2 | AlCl₃ (10) | - | 150 | 24 | 45 |
| 3 | AlCl₃ (10) | TFA (20) | 150 | 2 | 60 |
| 4 | AlCl₃ (10) | TFA (20) | 120 | 16 | 65 |
| 5 | AlCl₃ (10) | TFA (20) | 120 | 16 | 70 |
| 6 | Boronic Acids | TFA (20) | 120 | 16 | <70 |
| 7 | BF₃ | TFA (20) | 120 | 16 | <70 |
| 8 | - | p-TsOH | 120 | 16 | <70 |
| 9 | - | HCl | 120 | 16 | <70 |
Data adapted from a study on the regioselective synthesis of benzofuranones. The yield of the intermediate phenol is not shown for simplicity. This specific reaction is highly regioselective due to the nature of the starting materials.[2]
Experimental Protocols
General Procedure for Acid-Catalyzed Benzofuranone Synthesis
This protocol is a representative example for the synthesis of substituted benzofuranones from 3-hydroxy-2-pyrones and nitroalkenes, which proceeds with high regioselectivity.[2]
Materials:
-
3-hydroxy-2-pyrone derivative (2 equiv)
-
Nitroalkene derivative (1 equiv)
-
Butylated hydroxytoluene (BHT) (0.1 equiv)
-
Aluminum chloride (AlCl₃) (0.1 equiv)
-
1,2-Dichlorobenzene (DCB), anhydrous
-
Trifluoroacetic acid (TFA) (0.2 equiv)
Procedure:
-
To a thick-walled reaction vessel, add the pyrone (0.2 mmol, 2 equiv), nitroalkene (0.1 mmol, 1 equiv), BHT (0.01 mmol, 0.1 equiv), and AlCl₃ (0.01 mmol, 0.1 equiv).
-
Flush the vessel with an inert gas (e.g., Argon) for 5 minutes.
-
Add anhydrous DCB (0.2 mL, to make a 0.5 M solution) and TFA (0.02 mmol, 0.2 equiv).
-
Quickly seal the vessel securely.
-
Heat the reaction mixture to 120 °C in a pre-heated oil bath for 16 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
The crude product can be purified directly by flash column chromatography on silica gel without an aqueous workup.
Visualizations
Troubleshooting Workflow for Poor Regioselectivity
The following diagram outlines a logical workflow for addressing issues of poor regioselectivity in benzofuranone synthesis.
Caption: A decision tree for troubleshooting poor regioselectivity.
Factors Influencing Regioselectivity in Intramolecular Cyclization
This diagram illustrates the key factors that influence the outcome of intramolecular cyclization reactions for benzofuranone synthesis.
Caption: Key factors controlling regioselectivity in synthesis.
References
- 1. One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 3. Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Reactivity of Benzofuran-2,3-dione and Isatin for Drug Development Professionals
For researchers and scientists in the field of medicinal chemistry and drug development, understanding the subtle yet significant differences in the reactivity of core heterocyclic scaffolds is paramount for the rational design of novel therapeutics. This guide provides an in-depth comparison of the chemical reactivity of benzofuran-2,3-dione (also known as coumarandione) and its nitrogen-containing analogue, isatin (1H-indole-2,3-dione). By examining their behavior in key organic reactions, supported by experimental data, this document aims to equip researchers with the knowledge to strategically select the appropriate scaffold for their synthetic endeavors.
Structural and Electronic Overview
This compound and isatin share a bicyclic structure containing a five-membered ring fused to a benzene ring. Both possess vicinal dicarbonyl groups at the 2- and 3-positions, which are the primary sites of their chemical reactivity. The key difference lies in the heteroatom at the 1-position: an oxygen atom in this compound and a nitrogen atom in isatin. This seemingly minor substitution has a profound impact on the electronic properties and, consequently, the chemical behavior of these molecules.
The nitrogen atom in isatin, being less electronegative than the oxygen in this compound, can donate its lone pair of electrons into the aromatic system to a greater extent. This electronic difference influences the electrophilicity of the carbonyl carbons, particularly the C3-carbonyl, which is a key center for nucleophilic attack.
Comparative Reactivity in Key Organic Reactions
To provide a clear and objective comparison, the reactivity of this compound and isatin will be examined across several fundamental reaction types.
Nucleophilic Addition Reactions
Both this compound and isatin readily undergo nucleophilic addition at the C3-carbonyl group, which is the more electrophilic of the two carbonyls. However, the nature of the heteroatom influences the reactivity.
Table 1: Comparison of Nucleophilic Addition Reactions
| Reaction Type | Nucleophile | This compound Reactivity | Isatin Reactivity |
| Aldol Condensation | Ketones (e.g., acetone, acetophenone) | Limited information available; expected to be less reactive than isatin due to the higher electronegativity of the oxygen atom. | Readily undergoes aldol condensation with a variety of ketones to form 3-substituted-3-hydroxyindolin-2-ones.[1][2][3][4] |
| Knoevenagel Condensation | Active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) | Reported to undergo condensation, but detailed comparative data is scarce. | Undergoes efficient Knoevenagel condensation to yield α,β-unsaturated products.[5][6][7][8] |
| Reaction with Amines | Primary and secondary amines | Expected to undergo nucleophilic attack, potentially leading to ring-opening. | Reacts with amines, often leading to the formation of Schiff bases at the C3-position or ring-opened products, depending on the reaction conditions and the nature of the amine.[9][10][11] |
| Reaction with Hydrazines | Hydrazine and its derivatives | Expected to form hydrazones at the C3-position. | Readily forms hydrazones at the C3-position, which are versatile intermediates for the synthesis of other heterocyclic systems.[12][13][14] |
Cycloaddition Reactions
Cycloaddition reactions provide a powerful tool for the construction of complex spirocyclic and fused heterocyclic systems, which are of significant interest in drug discovery.
Table 2: Comparison of Cycloaddition Reactions
| Reaction Type | Reagent | This compound Reactivity | Isatin Reactivity |
| 1,3-Dipolar Cycloaddition | Azomethine ylides, nitrones | Limited examples, but has been shown to participate in 1,4-dipolar cycloadditions. | Extensively studied in 1,3-dipolar cycloaddition reactions to generate a wide array of spiro-oxindole derivatives. |
| [3+2] Cycloaddition | Various 1,3-dipoles | Limited information available. | A versatile substrate for [3+2] cycloaddition reactions. |
Wittig Reaction
The Wittig reaction is a cornerstone of organic synthesis for the formation of carbon-carbon double bonds. Its application to these dicarbonyl compounds offers a route to exocyclic alkenes.
Table 3: Comparison of Wittig Reactions
| Reagent | This compound Reactivity | Isatin Reactivity |
| Phosphorus ylides | Intramolecular Wittig reactions of precursors are known to form benzofurans.[4][15][16] Direct reaction with ylides is less documented. | Reacts with phosphorus ylides at the C3-carbonyl to form 3-ylideneoxindoles.[17] |
Ring-Opening Reactions
The stability of the five-membered ring in both scaffolds can be compromised under certain conditions, leading to ring-opening reactions that provide access to different molecular architectures.
Isatin is known to undergo ring-opening upon treatment with certain nucleophiles, particularly when the nitrogen is acylated, which increases the electrophilicity of the C2-carbonyl.[9] While less documented for this compound, its lactone functionality suggests susceptibility to nucleophilic attack and subsequent ring cleavage.
Experimental Protocols
To facilitate the practical application of the information presented, detailed experimental protocols for key reactions of isatin are provided below. Due to the limited availability of specific protocols for this compound in the comparative context, representative procedures for isatin are given as a benchmark.
Protocol 1: Aldol Condensation of Isatin with Acetophenone
Procedure: To a solution of isatin (1 mmol) and acetophenone (1.2 mmol) in water, polyetheramine (D230) (10 mol%) is added. The mixture is stirred at room temperature for the appropriate time until the reaction is complete (monitored by TLC). The product, a 3-substituted 3-hydroxyindolin-2-one, is then isolated by filtration and purified by recrystallization.[2]
Protocol 2: Knoevenagel Condensation of Isatin with Malononitrile
Procedure: A mixture of isatin (2 mmol) and malononitrile (2 mmol) is ground together at room temperature. A few equivalents of water are added to the mixture, and grinding is continued for a short period (e.g., 15 minutes). The resulting solid product, (2-oxo-1,2-dihydro-3H-indol-3-ylidene)malononitrile, is obtained in high yield and purity.[5]
Protocol 3: Synthesis of Isatin-3-Hydrazone
Procedure: A mixture of isatin (0.1 mol) and hydrazine hydrate (1.2 equivalents) in methanol is refluxed for 1 hour. After cooling to room temperature, the precipitated product is collected by filtration, washed with cold methanol, and dried to afford isatin-3-hydrazone in near-quantitative yield.[14]
Visualizing Reaction Pathways
To further elucidate the reactivity patterns, the following diagrams illustrate key reaction pathways and logical relationships.
Figure 1: A conceptual diagram illustrating the comparative susceptibility of the C3-carbonyl in isatin and this compound to nucleophilic attack.
Figure 2: A diagram comparing the utility of isatin and this compound in cycloaddition reactions for the synthesis of spirocyclic compounds.
Conclusion
Conversely, the chemistry of this compound is less explored. The higher electronegativity of the oxygen atom likely renders the C3-carbonyl less electrophilic compared to isatin, potentially requiring more forcing reaction conditions for similar transformations. This presents both a challenge and an opportunity for synthetic chemists. The development of new methodologies for the functionalization of the this compound scaffold could unlock novel chemical space for drug discovery.
For drug development professionals, the choice between these two scaffolds will depend on the desired synthetic outcome and the target molecular architecture. Isatin provides a well-trodden path to a vast library of diverse compounds, while this compound represents a frontier with the potential for the discovery of new chemical entities with unique biological properties. Further comparative studies under standardized conditions are warranted to provide a more quantitative understanding of the reactivity differences between these two important heterocyclic systems.
References
- 1. Enzymatic enantioselective aldol reactions of isatin derivatives with cyclic ketones under solvent-free conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Catalyst-free aldol condensation of ketones and isatins under mild reaction conditions in DMF with molecular sieves 4 Å as additive - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. mathnet.ru [mathnet.ru]
- 6. eurjchem.com [eurjchem.com]
- 7. Knoevenagel condensation of isatins with malononitrile/ethyl cyanoacetate in the presence of sulfonic acid functionalized silica (SBA-Pr-SO3H) as a new nano-reactor | European Journal of Chemistry [eurjchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The reaction between isatin and some amines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. A Series of Isatin-Hydrazones with Cytotoxic Activity and CDK2 Kinase Inhibitory Activity: A Potential Type II ATP Competitive Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sciforum.net [sciforum.net]
- 16. Total synthesis of natural products containing benzofuran rings - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03551A [pubs.rsc.org]
- 17. Isatin derivatives in reactions with phosphorus(III–V) compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of Benzofuran-2,3-dione and Isatin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of two prominent heterocyclic scaffolds: Benzofuran-2,3-dione and Isatin (1H-indole-2,3-dione). While both compounds share a bicyclic structure with a dicarbonyl moiety, their distinct heteroatoms—oxygen in benzofuran and nitrogen in isatin—give rise to a diverse and, in some cases, overlapping spectrum of biological effects. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to offer an objective resource for researchers in drug discovery and development.
Note on this compound: Direct experimental data on the biological activity of the parent this compound is limited in the available scientific literature. Therefore, this guide will draw comparisons using data from various biologically active benzofuran derivatives, which serve as important therapeutic agents.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21]
Overview of Biological Activities
Isatin is an endogenous compound found in mammals and has been extensively studied, revealing a broad range of pharmacological properties. Its derivatives are known to exhibit significant anticancer, antimicrobial, antiviral, anti-inflammatory, and anticonvulsant activities. The versatility of the isatin scaffold has made it a valuable starting point for the synthesis of numerous potential therapeutic agents.
Benzofuran derivatives also constitute a major class of heterocyclic compounds with a wide array of biological functions.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21] These compounds are recognized for their potent antimicrobial, anticancer, anti-inflammatory, and antioxidant properties.[3][6] The benzofuran nucleus is a key structural component in many natural products and synthetic drugs.[4][19]
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data on the anticancer and antimicrobial activities of isatin and various benzofuran derivatives.
Anticancer Activity (IC₅₀ Values)
The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC₅₀ values indicate higher potency.
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Isatin Derivatives | |||
| Isatin-based hybrid 22d | MCF-7 (Breast) | 3.41 | [4] |
| Isatin-based hybrid 22f | MCF-7 (Breast) | 2.27 | [4] |
| Isatin-based hybrid 22d | T-47D (Breast) | 3.82 | [4] |
| Isatin-based hybrid 22f | T-47D (Breast) | 7.80 | [4] |
| Benzofuran Derivatives | |||
| Benzofuran-oxadiazole 14c | HCT116 (Colon) | 3.27 | [4] |
| Benzofuran-chalcone 4g | HCC1806 (Breast) | 5.93 | [2] |
| Benzofuran-chalcone 4g | HeLa (Cervical) | 5.61 | [2] |
| Benzofuran-isatin hybrid 23a | SW-620 (Colorectal) | 8.7 | |
| Benzofuran-isatin hybrid 23d | SW-620 (Colorectal) | 6.5 | |
| Benzofuran derivative 17i | MCF-7 (Breast) | 2.90 | [13] |
| Benzofuran derivative 17i | H460 (Lung) | 2.06 | [13] |
| 5-chloro-6-cyclohexyl-2,3-dihydrobenzofuran-2-one | (Anti-inflammatory) | More potent than diclofenac | [22] |
Antimicrobial Activity (MIC Values)
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Isatin Derivatives | |||
| Isatin-sulfonamide hybrids | S. aureus, S. epidermidis, B. subtilis | 0.007-0.49 | |
| Benzofuran Derivatives | |||
| Benzofuran amide 6a, 6b, 6f | Gram-positive & Gram-negative bacteria | 6.25 | [6][10] |
| Benzofuran ketoxime 38 | S. aureus | 0.039 | [1] |
| Benzofuran-3-carbohydrazide 4 | M. tuberculosis H37Rv | 2 | [1] |
| Hydrophobic benzofuran analogs | E. coli, S. aureus, MRSA, B. subtilis | 0.39-3.12 | [5] |
| Aza-benzofuran 1 | S. typhimurium, S. aureus | 12.5 | [3] |
| Aza-benzofuran 1 | E. coli | 25 | [3] |
Experimental Protocols
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Workflow:
MTT Assay Workflow
Detailed Steps:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (this compound or Isatin derivatives) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, the culture medium is replaced with a fresh medium containing MTT solution. The plate is incubated for another 2-4 hours.
-
Formazan Solubilization: During this incubation, mitochondrial dehydrogenases in viable cells convert the yellow MTT into purple formazan crystals. A solubilizing agent, such as DMSO, is then added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The intensity of the color is proportional to the number of viable cells.
-
IC₅₀ Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined from the dose-response curve.
Antimicrobial Activity: Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Workflow:
MIC Determination Workflow
Detailed Steps:
-
Serial Dilutions: A two-fold serial dilution of the test compound is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Observation: After incubation, the wells are visually inspected for turbidity, which indicates microbial growth.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.
Signaling Pathways
Isatin-Induced Apoptosis Signaling Pathway
Isatin and its derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells through the intrinsic (mitochondrial) pathway.
Isatin-Induced Apoptosis Pathway
This pathway involves the inhibition of the anti-apoptotic protein Bcl-2 and the activation of the pro-apoptotic protein Bax by isatin derivatives. This leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent activation of caspase-9 and caspase-3, ultimately resulting in apoptosis.
Anticancer Signaling Pathways of Benzofuran Derivatives
Benzofuran derivatives have been shown to exert their anticancer effects by targeting various signaling pathways, including the VEGFR-2 and mTOR pathways, which are crucial for tumor angiogenesis and proliferation.[2]
Anticancer Pathways of Benzofurans
By inhibiting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), benzofuran derivatives can suppress tumor angiogenesis (the formation of new blood vessels).[2] Inhibition of the mammalian target of rapamycin (mTOR) pathway disrupts cell growth, proliferation, and survival. Furthermore, some benzofuran derivatives can also induce apoptosis.
Conclusion
Both isatin and benzofuran derivatives represent rich sources of biologically active compounds with significant therapeutic potential. Isatin and its analogs have been extensively explored, yielding a wealth of data on their anticancer and antimicrobial properties, with well-defined mechanisms of action. Benzofuran derivatives also demonstrate a broad spectrum of activities, with many exhibiting potent anticancer and antimicrobial effects.
While a direct comparison of the parent this compound and isatin is hampered by the limited data on the former, the comparative analysis of their derivatives highlights the potential of both scaffolds in the development of novel therapeutic agents. Further investigation into the biological activities of the core this compound structure is warranted to fully elucidate its therapeutic potential and provide a more direct comparison with the well-established isatin scaffold. This guide serves as a foundational resource for researchers to navigate the existing data and guide future studies in this promising area of medicinal chemistry.
References
- 1. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and antimicrobial evaluation of new benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jopcr.com [jopcr.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jopcr.com [jopcr.com]
- 11. Synthesis and Screening of Anti-inflammatory Activity of Benzofuran Derivatives Bearing Oxadiazole – Oriental Journal of Chemistry [orientjchem.org]
- 12. researchgate.net [researchgate.net]
- 13. Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Design, synthesis, in vitro and in silico studies of 2, 3-diaryl benzofuran derivatives as antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ijbcp.com [ijbcp.com]
- 19. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Antimalarial Activities of (Z)-2-(Nitroheteroarylmethylene)-3(2H)-Benzofuranone Derivatives: In Vitro and In Vivo Assessment and β-Hematin Formation Inhibition Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Bioactivity of Benzofuran-2,3-dione: A Comparative Guide to the MTT Assay and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the MTT assay and other common cell viability assays for validating the bioactivity of Benzofuran-2,3-dione and its derivatives. The information presented herein is supported by experimental data from peer-reviewed studies and includes detailed protocols to ensure reproducibility.
Introduction to this compound and Bioactivity Screening
This compound, a heterocyclic compound, and its derivatives have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including potential anticancer properties.[1][2][3][4] Validating the cytotoxic and anti-proliferative effects of these compounds is a critical step in the drug discovery process. The MTT assay is a widely adopted colorimetric method for assessing cell viability and is frequently used to determine the half-maximal inhibitory concentration (IC50) of novel compounds.[1][5] This guide will delve into the application of the MTT assay for this compound bioactivity validation and compare it with alternative methods to aid researchers in selecting the most appropriate assay for their specific needs.
Data Presentation: Cytotoxicity of Benzofuran Derivatives (MTT Assay)
The following table summarizes the cytotoxic activity (IC50 values) of various benzofuran derivatives against different cancer cell lines, as determined by the MTT assay.
| Compound | Cell Line | IC50 (µM) | Reference |
| Bromomethyl-substituted benzofuran | K562 (chronic myeloid leukemia) | 5 | [1] |
| Bromomethyl-substituted benzofuran | HL60 (acute myeloid leukemia) | 0.1 | [1] |
| Benzofuran-based chalcone derivative 4g | HCC1806 (breast cancer) | 5.93 | [6] |
| Benzofuran-based chalcone derivative 4g | HeLa (cervical cancer) | 5.61 | [6] |
| Benzofuran-based chalcone derivative 4n | HeLa (cervical cancer) | 3.18 | [6] |
| Benzofuran-based chalcone derivative 4q | HeLa (cervical cancer) | 4.95 | [6] |
| 3-methylbenzofuran derivative 16b | A549 (lung cancer) | 1.48 | [2] |
| Bromo derivative 14c | HCT116 (colon cancer) | 3.27 | [2] |
| Benzofuran-2-carboxamide derivative 50g | HCT-116 (colon cancer) | 0.87 | [2] |
| Benzofuran-2-carboxamide derivative 50g | HeLa (cervical cancer) | 0.73 | [2] |
| Benzofuran-2-carboxamide derivative 50g | A549 (lung cancer) | 0.57 | [2] |
| Brominated benzofuran derivative 6 | K562 (chronic myeloid leukemia) | 3.83 | [4] |
| Brominated benzofuran derivative 8 | K562 (chronic myeloid leukemia) | 2.59 | [4] |
Experimental Protocols
Detailed methodologies for the MTT assay and its common alternatives are provided below.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[7]
-
Compound Treatment: Treat cells with various concentrations of the benzofuran compound and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[7]
-
Incubation: Incubate the plate at 37°C for 2 to 4 hours, or until a purple precipitate is visible.[7]
-
Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.[7]
Alternative Assays: A Comparative Overview
While the MTT assay is widely used, it has limitations, such as the insolubility of the formazan product and potential interference from compounds that affect cellular metabolism.[8] The following are common alternatives:
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay: Similar to MTT, but the formazan product is water-soluble, eliminating the need for a solubilization step.[9] This makes the XTT assay more straightforward, especially for suspension cells.[9]
-
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay: Another tetrazolium salt that is reduced to a water-soluble formazan. The MTS assay is generally considered more sensitive and efficient than the MTT assay.[10]
-
ATP (Adenosine Triphosphate) Assay: This luminescent assay measures the amount of ATP in viable cells. It is a rapid and highly sensitive method that does not rely on metabolic conversion of a substrate.[11][12]
Detailed Protocols for Alternative Assays
XTT Assay Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay.
-
Reagent Preparation: Prepare the XTT working solution by mixing the XTT reagent and the electron coupling reagent immediately before use.[13]
-
XTT Addition: Add 50 µL of the XTT working solution to each well.
-
Incubation: Incubate the plate at 37°C for 4 hours.[14]
-
Absorbance Measurement: Measure the absorbance at 450 nm and a reference wavelength of 660 nm.[14]
MTS Assay Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay.
-
MTS Addition: Add 20 µL of the MTS solution (often containing an electron coupling agent like PES) to each well.[15][16][17]
-
Absorbance Measurement: Record the absorbance at 490 nm.[16][17]
ATP Assay Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay, preferably in opaque-walled plates.
-
Reagent Addition: Add a volume of the ATP detection reagent equal to the volume of cell culture medium in each well.[18]
-
Lysis and Signal Stabilization: Mix on an orbital shaker for 2 minutes to induce cell lysis and then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[18]
-
Luminescence Measurement: Measure the luminescence using a luminometer.[11][19]
Mandatory Visualizations
Signaling Pathways Modulated by Benzofuran Derivatives
Benzofuran derivatives have been shown to exert their anticancer effects by modulating various signaling pathways critical for cancer cell proliferation, survival, and angiogenesis. These include the mTOR, RAS/RAF/MEK/ERK, and VEGFR-2 signaling pathways.[2][6][20][21]
Caption: Benzofuran derivatives inhibit key signaling pathways in cancer.
Experimental Workflow: MTT Assay
The following diagram illustrates the key steps involved in performing an MTT assay to determine the cytotoxicity of a compound.
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Logical Relationship: Assay Selection Guide
Choosing the right cell viability assay depends on several factors. This diagram outlines a decision-making process for selecting between the MTT assay and its alternatives.
Caption: A decision guide for selecting a cell viability assay.
References
- 1. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. atcc.org [atcc.org]
- 8. The Comparison of MTT and CVS Assays for the Assessment of Anticancer Agent Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. ATP cell viability assay | RE-Place [re-place.be]
- 13. media.cellsignal.com [media.cellsignal.com]
- 14. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. broadpharm.com [broadpharm.com]
- 18. promega.com [promega.com]
- 19. ATP assay [protocols.io]
- 20. Benzofuran derivatives as anticancer inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
The Versatile Benzofuran Scaffold: A Comparative Guide to its Structure-Activity Relationship in Drug Discovery
For researchers, scientists, and drug development professionals, the benzofuran core represents a privileged scaffold in medicinal chemistry, consistently yielding derivatives with potent biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of benzofuran derivatives in the key therapeutic areas of oncology, microbiology, and inflammation. The information presented herein is supported by experimental data and detailed methodologies to facilitate further research and development.
Benzofuran, a heterocyclic compound composed of a fused benzene and furan ring, is a common motif in natural products and synthetic molecules with a wide range of pharmacological properties.[1][2] The versatility of the benzofuran ring system allows for substitutions at various positions, leading to a diverse chemical space for optimizing biological activity. Understanding the SAR of these derivatives is crucial for the rational design of novel and more effective therapeutic agents.
Anticancer Activity of Benzofuran Derivatives
Benzofuran derivatives have demonstrated significant potential as anticancer agents by targeting various mechanisms within cancer cells, including the disruption of microtubule dynamics and the inhibition of essential enzymes like DNA gyrase.[3][4]
Structure-Activity Relationship Insights
The anticancer potency of benzofuran derivatives is highly dependent on the nature and position of substituents on the benzofuran ring.
-
Substitution at the C2 and C3 positions: The C2 and C3 positions of the benzofuran ring are critical for anticancer activity. The introduction of various moieties at these positions has been extensively explored. For instance, substitution with a 3,4,5-trimethoxyphenyl group at the C2 position is a common feature in many potent tubulin polymerization inhibitors.[5][6]
-
Halogenation: The incorporation of halogen atoms, such as bromine or chlorine, into the benzofuran scaffold has been shown to enhance cytotoxic activity against various cancer cell lines.[7] The position of the halogen is a critical determinant of its biological activity.
-
Hybrid Molecules: Hybrid molecules incorporating other pharmacologically active moieties, such as chalcones, pyrazoles, or piperazines, have shown promising anticancer activities.[7][8] These hybrid strategies can lead to compounds with dual mechanisms of action or improved pharmacokinetic properties.
Quantitative Comparison of Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of representative benzofuran derivatives against various cancer cell lines.
| Compound ID | R1 | R2 | R3 | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | H | 3,4,5-trimethoxybenzoyl | CH3 | HeLa | 0.011 | [5] |
| 2 | OCH3 | 3,4,5-trimethoxybenzoyl | H | MDA-MB-231 | 3.01 | [5] |
| 3 | H | H | 2-bromoacetyl | K562 | 5 | [7] |
| 4 | H | H | 2-chloroacetyl | HL-60 | 0.1 | [7] |
| 5 | H | 2-(4-chlorophenyl)-4-oxothiazolidin-3-yl | H | MCF-7 | 1.25 | [8] |
Key Anticancer Mechanisms and Signaling Pathways
One of the primary mechanisms of action for many anticancer benzofuran derivatives is the inhibition of tubulin polymerization . By binding to the colchicine binding site on β-tubulin, these compounds disrupt the formation of microtubules, which are essential for cell division, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3][4]
Another important target is DNA gyrase , a type II topoisomerase crucial for bacterial DNA replication. Some benzofuran derivatives have been shown to inhibit this enzyme, suggesting their potential as antibacterial agents as well.[9]
Antimicrobial Activity of Benzofuran Derivatives
The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Benzofuran derivatives have shown promising activity against a broad spectrum of bacteria and fungi.[10][11][12]
Structure-Activity Relationship Insights
The antimicrobial efficacy of benzofurans is influenced by specific structural features:
-
Lipophilicity: Increased lipophilicity often correlates with enhanced antimicrobial activity, as it facilitates the passage of the compound through the microbial cell membrane.
-
Electron-withdrawing groups: The presence of electron-withdrawing groups, such as nitro or cyano groups, on the benzofuran ring can enhance antibacterial activity.[12]
-
Heterocyclic substitutions: The introduction of heterocyclic rings like thiazole, pyrazole, or oxadiazole at the C2 or C3 position has been shown to significantly improve antimicrobial potency.[11][12]
Quantitative Comparison of Antimicrobial Activity
The following table presents the minimum inhibitory concentration (MIC) values of selected benzofuran derivatives against various microbial strains.
| Compound ID | R1 | R2 | Microbial Strain | MIC (µg/mL) | Reference |
| 6 | H | 2-(1H-imidazol-2-yl) | Staphylococcus aureus | 12.5 | [12] |
| 7 | 5-nitro | H | Escherichia coli | 6.25 | [12] |
| 8 | H | 2-(1,3-thiazol-2-yl) | Candida albicans | 25 | [11] |
| 9 | 5-bromo | 2-(4-bromophenyl) | Bacillus subtilis | 29.76 (µmol/L) | [12] |
| 10 | H | 2-(5-methyl-1,3,4-oxadiazol-2-yl) | Aspergillus niger | 50 | [11] |
Experimental Workflow for Antimicrobial Screening
A common method for evaluating the antimicrobial activity of compounds is the agar well diffusion method .
Anti-inflammatory Activity of Benzofuran Derivatives
Chronic inflammation is a hallmark of many diseases, and benzofuran derivatives have emerged as promising anti-inflammatory agents.[13][14] Their mechanism of action often involves the modulation of key inflammatory signaling pathways.
Structure-Activity Relationship Insights
The anti-inflammatory properties of benzofuran derivatives are dictated by their substitution patterns:
-
N-Aryl piperazine moiety: The incorporation of an N-aryl piperazine moiety has been shown to confer potent anti-inflammatory activity.[8][15]
-
Keto-group: The presence of a keto-substituent appears to be important for both anti-inflammatory and anticancer activities.[8]
-
Hybridization with other heterocycles: Hybrid molecules of benzofuran with other anti-inflammatory pharmacophores, such as imidazole or oxadiazole, have demonstrated synergistic effects.[14]
Quantitative Comparison of Anti-inflammatory Activity
The following table summarizes the in vitro anti-inflammatory activity of representative benzofuran derivatives, measured by the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
| Compound ID | R1 | R2 | IC50 (µM) for NO Inhibition | Reference |
| 11 | H | 2-(4-phenylpiperazin-1-yl)acetyl | 5.28 | [15] |
| 12 | H | 2-(4-(2-methoxyphenyl)piperazin-1-yl)acetyl | 8.57 | [8] |
| 13 | H | 2-(1H-imidazol-1-yl)acetyl | 17.3 | [13] |
| 14 | 5-chloro | 2-(4-fluorophenyl) | 16.5 | [13] |
| 15 | H | 2-benzoyl | 25.1 | [8] |
Key Anti-inflammatory Signaling Pathways
Benzofuran derivatives exert their anti-inflammatory effects by inhibiting key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[14][16] These pathways are crucial for the production of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins.
Experimental Protocols
Synthesis of Benzofuran Derivatives
A common and versatile method for the synthesis of benzofuran derivatives involves the reaction of a substituted salicylaldehyde with a chloroacetone derivative in the presence of a base, such as potassium carbonate. This is often followed by further modifications to introduce diverse functionalities.[3]
General Procedure for the Synthesis of Benzofuran Chalcones:
-
To a solution of an appropriate 2-acetylbenzofuran in ethanol, add the desired aromatic aldehyde.
-
Add a catalytic amount of piperidine or pyrrolidine.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Filter the precipitated solid, wash with water, and recrystallize from a suitable solvent to obtain the pure chalcone derivative.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[13][17]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the benzofuran derivatives and a vehicle control for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)
This method is used to assess the antimicrobial activity of a compound.[18][19]
-
Media Preparation: Prepare Mueller-Hinton agar and pour it into sterile Petri dishes.
-
Inoculation: Aseptically swab the surface of the agar with a standardized microbial suspension (e.g., 0.5 McFarland standard).
-
Well Creation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.
-
Compound Application: Add a defined volume (e.g., 100 µL) of the benzofuran derivative solution at a specific concentration into each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 28°C for 48-72 hours for fungi.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited.
Nitric Oxide (NO) Inhibition Assay
This assay measures the anti-inflammatory activity of compounds by quantifying the inhibition of NO production in LPS-stimulated macrophages.[14][20]
-
Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the benzofuran derivatives for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.
-
Griess Reaction: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Absorbance Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.
-
NO Concentration Calculation: Determine the nitrite concentration from a sodium nitrite standard curve and calculate the percentage of NO inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, biological evaluation, and molecular docking of new benzofuran and indole derivatives as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of benzofuran-based 3,4,5-trimethoxybenzamide derivatives as novel tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of benzo[b]furans as inhibitors of tubulin polymerization and inducers of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hereditybio.in [hereditybio.in]
- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 14. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Novel benzofuran derivative DK-1014 attenuates lung inflammation via blocking of MAPK/AP-1 and AKT/mTOR signaling in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchhub.com [researchhub.com]
- 18. botanyjournals.com [botanyjournals.com]
- 19. chemistnotes.com [chemistnotes.com]
- 20. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Antioxidant Capacity of Benzofuran-2-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant performance of various benzofuran-2-one derivatives, a class of heterocyclic molecules recognized for their therapeutic potential.[1][2] Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a multitude of degenerative diseases.[1][3] Benzofuran-2-ones, also known as 2-coumaranones, are prevalent in many natural medicinal products and have become a significant scaffold in the design of novel antioxidant agents.[4] Their structure, featuring a benzene ring fused to a furan-2-one ring, often decorated with hydroxyl groups, is key to their radical scavenging capabilities.[4][5]
This analysis synthesizes experimental data to facilitate informed decisions in drug discovery and development, focusing on quantitative comparisons and detailed experimental methodologies.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of several 3,3-disubstituted-3H-benzofuran-2-one derivatives has been quantified using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. The data is presented as the relative IC50 (rIC50), which is the molar ratio of the antioxidant to DPPH• required to scavenge 50% of the DPPH radicals. A lower rIC50 value signifies a higher antioxidant capacity. The activity of these derivatives is compared against Trolox, a water-soluble analog of vitamin E, which serves as a standard antioxidant.
The data reveals that the substitution pattern on the aromatic ring and the solvent used significantly influence the antioxidant efficacy.[1] For instance, certain dihydroxy-substituted derivatives exhibit a remarkable increase in antioxidant activity compared to the Trolox standard, particularly in methanolic solutions.[1][4]
| Compound | Solvent | rIC50 (mols antioxidant / mols DPPH•) | Number of Reduced DPPH• Molecules (approx.) | Reference Standard (Trolox) rIC50 |
| 3,5,7-trihydroxy-3-(trifluoromethyl)benzofuran-2(3H)-one | Methanol | 0.17 | ~3 | 1.00 |
| 3-ethoxycarbonyl-3-hydroxy-5-tert-butyl-benzofuran-2-one | Methanol | 0.18 | ~2 | 1.00 |
| 5,7-dihydroxy-3,3-dimethyl-3H-benzofuran-2-one | Methanol | 0.18 | Not Specified | 0.41 |
| 3,5-dihydroxy-3-(trifluoromethyl)benzofuran-2(3H)-one | Methanol | 0.25 | ~2 | 1.00 |
| 7-hydroxy-3,3-dimethyl-3H-benzofuran-2-one | Methanol | 0.25 | Not Specified | 0.41 |
| 3-hydroxy-3-(trifluoromethyl)benzofuran-2(3H)-one | Methanol | 0.31 | ~2 | 1.00 |
| 5-hydroxy-3,3-dimethyl-3H-benzofuran-2-one | Methanol | 0.31 | Not Specified | 0.41 |
| 5,7-dihydroxy-3,3-dimethyl-3H-benzofuran-2-one | Acetonitrile | >5 | Not Specified | 1.00 |
| 5-hydroxy-3,3-dimethyl-3H-benzofuran-2-one | Acetonitrile | 4.47 | Not Specified | 1.00 |
Data sourced from Miceli et al. (2018) and BenchChem (2025).[1][2]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key assays used to evaluate the antioxidant capacity of benzofuran-2-one derivatives.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This spectrophotometric assay is a standard and reliable method for determining the free-radical scavenging activity of a compound.[5] It measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (or other appropriate solvent like acetonitrile)[4]
-
Test benzofuran-2-one derivatives
-
Positive control (e.g., Trolox, Ascorbic acid)[5]
-
Spectrophotometer or 96-well microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM stock solution of DPPH in methanol. The solution should be freshly prepared and have a deep purple color.[5]
-
Preparation of Test Compounds: Prepare a stock solution of the benzofuran-2-one derivative in methanol. Create a series of dilutions from this stock to determine the IC50 value.
-
Reaction Mixture: In a 96-well plate or cuvette, add a specific volume of the DPPH solution to each well. Then, add a corresponding volume of the test compound dilution or control solution. A blank containing only the solvent and DPPH is also prepared.[1]
-
Incubation: Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).[1][5]
-
Absorbance Measurement: Measure the absorbance of the solutions at a wavelength of approximately 517 nm.[1][5]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
-
% Inhibition = [(A_control - A_sample) / A_control] x 100
-
Where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance with the test compound.[5]
-
-
The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the antioxidant concentration.[1]
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the total antioxidant capacity of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.
Procedure:
-
Reagent and Sample Preparation: Prepare the FRAP reagent and a series of dilutions for the test compounds and a standard ferrous sulfate solution.[1]
-
Reaction: Add a small volume of the test compound or standard to the FRAP reagent.
-
Incubation: Incubate the mixture at 37°C for a specified time (e.g., 4-30 minutes).[1]
-
Measurement: Measure the absorbance of the resulting blue solution at approximately 593 nm.[1]
-
Quantification: Generate a standard curve using the ferrous sulfate solutions. The antioxidant capacity is expressed as FRAP value (in µM Fe²⁺ equivalents).[1]
Visualized Workflows and Pathways
Diagrams created using Graphviz provide a clear visual representation of experimental processes and biological mechanisms.
Caption: Workflow of the DPPH radical scavenging assay.
Caption: The Nrf2 signaling pathway for antioxidant response.
Studies have shown that some benzofuran-2-one derivatives can protect neuronal cells from catechol-induced oxidative stress, partly by boosting the expression of Heme Oxygenase-1 (HO-1), a key antioxidant enzyme regulated by the Nrf2 pathway.[6]
Conclusion
The experimental data compiled in this guide demonstrate that 3,3-disubstituted-3H-benzofuran-2-one derivatives are a promising class of antioxidant compounds.[4] Their efficacy is highly dependent on the number and position of hydroxyl groups on the benzofuran scaffold. Specifically, compounds with multiple hydroxyl substitutions, such as the 3,5,7-trihydroxy derivative, show significantly higher antioxidant capacity than the widely used standard, Trolox.[2] The choice of solvent also plays a critical role in their activity.[1] The provided protocols offer a standardized framework for the continued investigation and comparison of these and other novel antioxidant molecules, while the visualized pathways offer insight into their potential mechanisms of action.[6] Further research into the structure-activity relationships of these derivatives will be crucial for developing potent therapeutic agents to combat oxidative stress-related diseases.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry [mdpi.com]
- 4. Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Efficacy of Benzofuran Derivatives
Benzofuran derivatives, a significant class of heterocyclic compounds, are ubiquitously found in natural products and synthetic molecules, exhibiting a wide spectrum of pharmacological activities.[1][2][3] Their diverse biological profiles have spurred extensive research, leading to the discovery of potent anticancer, antimicrobial, and anti-inflammatory agents.[4][5][6] This guide provides a comparative overview of the in vitro and in vivo studies of various benzofuran derivatives, presenting key experimental data, detailed methodologies, and visual representations of their mechanisms of action.
Anticancer Activity of Benzofuran Derivatives
Benzofuran scaffolds have been extensively explored for their potential as anticancer agents, with numerous derivatives demonstrating significant cytotoxicity against various cancer cell lines.[7][8] These compounds have been shown to target key signaling pathways involved in cancer progression.
Comparative In Vitro Anticancer Activity
The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected benzofuran derivatives against different human cancer cell lines.
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Compound 17i | MCF-7 (Breast) | 2.90 ± 0.32 | [9] |
| MGC-803 (Gastric) | 5.85 ± 0.35 | [9] | |
| H460 (Lung) | 2.06 ± 0.27 | [9] | |
| A549 (Lung) | 5.74 ± 1.03 | [9] | |
| THP-1 (Leukemia) | 6.15 ± 0.49 | [9] | |
| Hybrid 16 | A549 (Lung) | 0.12 | [10][11] |
| SGC7901 (Gastric) | 2.75 | [10][11] | |
| Compound B4 | MDA-MB-231 (Breast) | 54.51 ± 2.02 µg/mL | [12] |
| Compound B5 | MDA-MB-231 (Breast) | 45.43 ± 1.05 µg/mL | [12] |
| MCF-7 (Breast) | 40.21 ± 3.01 µg/mL | [12] | |
| Compound 10h | L1210 (Leukemia) | 0.016 | [13] |
| FM3A/0 (Breast) | 0.018 | [13] | |
| Molt4/C8 (Leukemia) | 0.020 | [13] | |
| CEM/0 (Leukemia) | 0.022 | [13] | |
| HeLa (Cervical) | 0.024 | [13] | |
| Compound 4g | HCC1806 (Breast) | 5.93 | [14] |
| HeLa (Cervical) | 5.61 | [14] |
Experimental Protocol: MTT Assay for Cytotoxicity
The in vitro anticancer activity of benzofuran derivatives is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4][14]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the benzofuran derivatives and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: After incubation, the medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are incubated for another few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The concentration of the compound that inhibits 50% of cell growth (IC50) is calculated from the dose-response curve.
Signaling Pathway: Inhibition of Aurora B Kinase
Certain benzofuran derivatives exert their anticancer effects by inhibiting key enzymes in cell cycle regulation, such as Aurora B kinase.[15] The inhibition of Aurora B disrupts mitosis, leading to apoptosis in cancer cells.
Caption: Inhibition of Aurora B Kinase by a Benzofuran Derivative.
Antimicrobial Activity of Benzofuran Derivatives
Benzofuran derivatives have also demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[1][16]
Comparative In Vitro Antimicrobial Activity
The following table presents the minimum inhibitory concentration (MIC) values of various benzofuran derivatives against different microbial strains.
| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| 1-(thiazol-2-yl)pyrazoline (19) | Gram-negative bacteria | 25 mm (inhibition zone) | [1] |
| Gram-positive bacteria | 20 mm (inhibition zone) | [1] | |
| Benzofuran-5-ol derivatives (20, 21) | Fungal species | 1.6-12.5 | [1] |
| Benzofuran-3-carbohydrazide derivative (4) | M. tuberculosis H37Rv | 2 | [1] |
| Benzofuran ketoxime (38) | S. aureus | 0.039 | [1] |
| Compound 6b | Various bacteria and fungi | 6.25 | [17] |
| Aza-benzofuran (1) | S. typhimurium | 12.5 | [18] |
| S. aureus | 12.5 | [18] | |
| E. coli | 25 | [18] | |
| Oxa-benzofuran (6) | P. italicum | 12.5 | [18] |
| C. musae | 12.5 | [18] | |
| Compound M5a, M5g | Enterococcus Faecalis | 50 | [19] |
| Compound M5i, M5k, M5l | Candida albicans | 25 | [19] |
Experimental Protocol: Broth Dilution Method for MIC Determination
The minimum inhibitory concentration (MIC) is a standard in vitro method to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[18]
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilutions: Two-fold serial dilutions of the benzofuran derivative are prepared in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi) in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (temperature, time) for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.
Workflow: Antimicrobial Screening
The general workflow for screening the antimicrobial activity of benzofuran derivatives involves a series of in vitro assays.
Caption: General Workflow for Antimicrobial Screening.
Anti-inflammatory Activity of Benzofuran Derivatives
Several benzofuran derivatives have been investigated for their anti-inflammatory properties, with promising results in both in vitro and in vivo models.[17][20]
Comparative In Vitro Anti-inflammatory Activity
The following table summarizes the in vitro anti-inflammatory activity (IC50 values) of selected benzofuran derivatives.
| Compound/Derivative | Assay | IC50 (µM) | Reference |
| Hybrid 16 | NO inhibition (LPS-stimulated RAW 264.7) | 5.28 | [10][11] |
| Aza-benzofuran (1) | NO inhibition (LPS-stimulated RAW 264.7) | 17.3 | [18] |
| Aza-benzofuran (4) | NO inhibition (LPS-stimulated RAW 264.7) | 16.5 | [18] |
| Compound 5d | NO inhibition (LPS-stimulated RAW 264.7) | 52.23 ± 0.97 | [20] |
| Difluorinated benzofuran (2) | PGE2 formation inhibition (LPS-treated macrophages) | 1.92 | [21] |
| Difluorinated benzofuran (3) | PGE2 formation inhibition (LPS-treated macrophages) | 1.48 | [21] |
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
The anti-inflammatory activity of benzofuran derivatives is often assessed by their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).[18]
-
Cell Culture: RAW 264.7 macrophages are cultured in a suitable medium.
-
Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere.
-
Treatment: The cells are pre-treated with different concentrations of the benzofuran derivatives for a short period.
-
LPS Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce NO production and co-incubated with the compounds for a specified time (e.g., 24 hours).
-
Nitrite Measurement: The amount of NO produced is determined by measuring the concentration of nitrite (a stable metabolite of NO) in the culture supernatant using the Griess reagent.
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of NO production, is calculated.
Signaling Pathway: Inhibition of NF-κB and MAPK Pathways
The anti-inflammatory effects of some benzofuran derivatives are mediated through the inhibition of the NF-κB and MAPK signaling pathways, which are crucial for the expression of pro-inflammatory mediators.[20]
Caption: Inhibition of NF-κB and MAPK Pathways by Benzofuran Derivatives.
References
- 1. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioactive Benzofuran derivatives: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Biological Evaluation of Novel Benzofuran Derivatives Bearing N-Aryl Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Biological Evaluation of Novel Benzofuran Derivatives Bearing N-Aryl Piperazine Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro and in vivo characterization of a benzofuran derivative, a potential anticancer agent, as a novel Aurora B kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ijpbs.com [ijpbs.com]
- 17. jopcr.com [jopcr.com]
- 18. mdpi.com [mdpi.com]
- 19. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 20. mdpi.com [mdpi.com]
- 21. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Molecular Docking Studies of Benzofuran-2,3-dione Analogues in Drug Discovery
An Objective Comparison of Benzofuran-2,3-dione Analogues as Potential Therapeutic Agents Based on Molecular Docking and In Vitro Studies.
This compound and its analogues represent a versatile class of heterocyclic compounds that have garnered significant attention from the scientific community. Their diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties, make them promising candidates for drug development. Molecular docking studies are a crucial computational tool in this endeavor, providing insights into the binding affinities and interaction mechanisms of these analogues with various biological targets. This guide offers a comparative analysis of recent molecular docking studies on this compound analogues, supported by experimental data, to aid researchers and drug development professionals in this field.
Performance Comparison of Benzofuran Analogues
The therapeutic potential of this compound analogues has been explored against a range of biological targets. The following tables summarize the quantitative data from various studies, comparing the efficacy of different analogues.
Anticancer Activity
Benzofuran derivatives have shown significant potential as anticancer agents by targeting various proteins involved in cancer progression.
Table 1: Comparison of Anticancer Activity of Benzofuran Analogues
| Compound | Target | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound 8 | PI3K | - | 0.00221 | LY294002 | 0.00618 |
| Compound 8 | VEGFR-2 | - | 0.068 | Sorafenib | 0.0312 |
| Compound 17i | LSD1 | - | 0.065 | - | - |
| Compound 17i | MCF-7 | 2.90 ± 0.32 | - | - | |
| Compound 17i | H460 | 2.06 ± 0.27 | - | - | |
| Benzofuran-1,2,3-triazole hybrid BENZ-0454 | EGFR | - | Docking Score: -10.2 kcal/mol | Reference Molecule | Docking Score: -7.9 kcal/mol |
| Benzofuran-4,5-dione derivative 27 | HsPDF | Various cancer cell lines | 2.8 - 37 | - | - |
IC50 values represent the concentration of the compound required to inhibit 50% of the biological activity. Lower values indicate higher potency. Docking scores represent the binding affinity, with more negative values indicating stronger binding.
Antimicrobial and Enzyme Inhibitory Activity
Analogues of this compound have also been investigated for their effectiveness against microbial pathogens and as inhibitors of key enzymes.
Table 2: Comparison of Antimicrobial and Enzyme Inhibitory Activity of Benzofuran Analogues
| Compound | Target | Organism/Enzyme | Activity |
| Benzofuran-based 1,2,3-triazole derivatives | - | A-549 cells (cytotoxicity) | Good activity |
| 2,3-diaryl benzofuran derivative 9E | Polyketide Synthase-13 | Mycobacterium tuberculosis H37Ra | MIC: 12.5 µg/mL |
| Benzofuran-based compound 7c | Acetylcholinesterase | - | IC50: 0.058 µM |
| Benzofuran-based compound 7e | Acetylcholinesterase | - | IC50: 0.086 µM |
| Benzofuran-4,5-diones | Human Peptide Deformylase (HsPDF) | - | Selective inhibitors |
| Substituted benzofuran derivatives | Pks13 | Mycobacterium tuberculosis | Potent inhibition |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of scientific findings. The following sections outline the typical experimental protocols used in the molecular docking and biological evaluation of this compound analogues.
Molecular Docking Protocol
Molecular docking simulations are performed to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.
A generalized workflow for molecular docking studies of this compound analogues is as follows:
-
Protein Preparation: The three-dimensional structure of the target protein is obtained from a protein database like the Protein Data Bank (PDB). Water molecules and existing ligands are typically removed, and polar hydrogen atoms are added.
-
Ligand Preparation: The 2D structures of the this compound analogues are drawn using chemical drawing software and then converted to 3D structures. Energy minimization is performed to obtain a stable conformation.
-
Grid Generation: A grid box is defined around the active site of the target protein to specify the region where the docking will be performed.
-
Docking Simulation: Docking is carried out using software such as AutoDock, Schrödinger, or MOE (Molecular Operating Environment).[1] The software samples a large number of possible conformations and orientations of the ligand within the active site and scores them based on a scoring function.
-
Analysis of Results: The docking results are analyzed to identify the best binding poses based on the docking score and to visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.
Biological Assays
In vitro biological assays are conducted to validate the predictions from molecular docking studies and to determine the actual biological activity of the synthesized compounds.
-
Anticancer Assays: The cytotoxic effects of the compounds on various cancer cell lines are commonly evaluated using the MTT assay.[2][3] This colorimetric assay measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
-
Enzyme Inhibition Assays: The inhibitory activity of the compounds against specific enzymes is determined using appropriate enzymatic assays. For example, acetylcholinesterase inhibition is measured using a modified Ellman's method.[4]
-
Antimicrobial Assays: The antimicrobial activity is typically assessed by determining the Minimum Inhibitory Concentration (MIC) using methods like the broth microdilution method.
Visualizing the Process: From Design to Discovery
The following diagrams illustrate the typical workflows and conceptual relationships in the study of this compound analogues.
Caption: Drug discovery workflow for this compound analogues.
Caption: A typical molecular docking workflow.
References
- 1. Design, synthesis and computational study of new benzofuran hybrids as dual PI3K/VEGFR2 inhibitors targeting cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of novel benzofuran-based derivatives as acetylcholinesterase inhibitors for the treatment of Alzheimer's disease: Design, synthesis, biological evaluation, molecular docking and 3D-QSAR investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anticancer Activity of Benzofuran Compounds
For Researchers, Scientists, and Drug Development Professionals
Benzofuran, a heterocyclic compound consisting of fused benzene and furan rings, represents a privileged scaffold in medicinal chemistry. Its derivatives have garnered significant attention for their broad spectrum of biological activities, most notably their potential as anticancer agents. This guide provides a comparative analysis of the anticancer activity of various benzofuran compounds, supported by experimental data, detailed methodologies, and an exploration of their mechanisms of action.
Quantitative Assessment of Anticancer Activity
The cytotoxic effects of benzofuran derivatives have been extensively evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a critical measure of a compound's potency, is a standard metric for comparison. The following tables summarize the IC50 values of representative benzofuran derivatives, showcasing their activity across different cancer types.
Table 1: Anticancer Activity of Halogenated and Hybrid Benzofuran Derivatives
| Compound Class | Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Halogenated Benzofuran | Compound with bromine at 3-position | K562 (Leukemia) | 5 | [1] |
| HL60 (Leukemia) | 0.1 | [1] | ||
| N-phenethyl carboxamide derivative | A549 (Lung) | Not specified, but most active in its series | [1] | |
| Benzofuran-Piperazine Hybrid | Hybrid 16 | A549 (Lung) | 0.12 | [2] |
| SGC7901 (Gastric) | 2.75 | [2] | ||
| Benzofuran-Chalcone Hybrid | Compound 18 | MCF-7 (Breast) | 2-10 | [3] |
Table 2: Anticancer Activity of Substituted Benzofuran Derivatives
| Compound Class | Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 3-Amidobenzofuran | 28g | MDA-MB-231 (Breast) | 3.01 | [4] |
| HCT-116 (Colon) | 5.20 | [4] | ||
| Benzofuran Hybrid | 12 | SiHa (Cervical) | 1.10 | [4] |
| HeLa (Cervical) | 1.06 | [4] | ||
| Oxindole-Benzofuran | 22d | MCF-7 (Breast) | 3.41 | [4] |
| 22f | MCF-7 (Breast) | 2.27 | [4] | |
| Bromo-derivative | 14c | HCT-116 (Colon) | 3.27 | [4] |
| Benzofuran-based chalcone | 4g | HeLa (Cervical) | 5.61 | [3] |
| HCC1806 (Breast) | 5.93 | [3] | ||
| 4n | HeLa (Cervical) | 3.18 | [3] |
Mechanisms of Anticancer Activity
Benzofuran derivatives exert their anticancer effects through diverse mechanisms, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest. Two of the most well-documented mechanisms are the inhibition of tubulin polymerization and the activation of the p53 signaling pathway.
Inhibition of Tubulin Polymerization
Certain benzofuran derivatives act as microtubule-destabilizing agents. They bind to the colchicine binding site on β-tubulin, which prevents the polymerization of tubulin into microtubules.[5][6][7] This disruption of microtubule dynamics is critical as microtubules are essential for the formation of the mitotic spindle during cell division.[7][8] The inability to form a functional mitotic spindle leads to an arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis.[9]
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, biological evaluation, and molecular docking of new benzofuran and indole derivatives as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 8. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
Unveiling the Antimicrobial Potential of Benzofuran-2,3-dione Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative assessment of the antimicrobial spectrum of benzofuran-2,3-dione derivatives, supported by available experimental data. This analysis aims to shed light on the potential of this heterocyclic scaffold in the development of novel antimicrobial agents.
Benzofuran and its derivatives have long been recognized as a versatile scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial and anti-inflammatory properties. The fusion of a benzene ring with a furan ring results in a bicyclic heteroaromatic system that serves as a foundation for designing novel bioactive molecules. Among the various derivatives, those incorporating a 2,3-dione functionality, often in the form of isatin hybrids, have garnered significant interest for their potent antimicrobial effects.
Comparative Antimicrobial Spectrum
Recent studies have highlighted the promising antimicrobial activity of this compound derivatives and related isatin hybrids against a spectrum of pathogenic microorganisms. These compounds have demonstrated notable efficacy against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains.
A series of novel benzofuran-isatin hybrids showcased considerable in vitro anti-tubercular activity against both drug-sensitive and multi-drug resistant (MDR) strains of Mycobacterium tuberculosis (MTB). One particular hybrid, designated as 8f, exhibited remarkable potency with Minimum Inhibitory Concentrations (MICs) of 0.25 µg/mL against the H37Rv strain and 0.5 µg/mL against MDR-TB strains, coupled with no cytotoxicity towards VERO cells. Further investigations into benzofuran-isatin-imine hybrids also revealed significant anti-tubercular and broad-spectrum antibacterial activities. Hybrid 7j, for instance, displayed potent activity against both drug-sensitive and MDR-TB, with MIC values as low as <0.016 µg/mL and 0.062 µg/mL, respectively. This compound also demonstrated promising antibacterial activity against a panel of Gram-positive and Gram-negative pathogens, with MIC values often ≤1 µg/mL.
Other studies on benzofuran derivatives have reported broad-spectrum antimicrobial activity. For example, certain benzofuran amide derivatives have shown MICs as low as 6.25 µg/mL against Bacillus subtilis, Staphylococcus aureus, and Escherichia coli. Another study on benzofuran analogs with aryl substituents identified compounds with favorable antibacterial activities, exhibiting MIC80 values ranging from 0.39 to 3.12 µg/mL against Escherichia coli, Staphylococcus aureus, Methicillin-resistant S. aureus (MRSA), and Bacillus subtilis.
The antimicrobial activity of these compounds is often influenced by the nature and position of substituents on the benzofuran and isatin rings. For instance, the introduction of hydrophobic groups can enhance antibacterial activity.
Quantitative Data Summary
| Compound Class | Test Organism | MIC (µg/mL) | Reference |
| Benzofuran-isatin hybrid (8f) | Mycobacterium tuberculosis H37Rv | 0.25 | |
| MDR-Mycobacterium tuberculosis | 0.5 | ||
| Benzofuran-isatin-imine hybrid (7j) | Drug-sensitive M. tuberculosis H37Rv | <0.016 | |
| MDR-Mycobacterium tuberculosis | 0.062 | ||
| Gram-positive & Gram-negative bacteria | ≤1 | ||
| Benzofuran amide derivatives (6a, 6b, 6f) | Bacillus subtilis | 6.25 | |
| Staphylococcus aureus | 6.25 | ||
| Escherichia coli | 6.25 | ||
| Hydrophobic benzofuran analogs | Escherichia coli | 0.39 - 3.12 | |
| Staphylococcus aureus | 0.39 - 3.12 | ||
| Methicillin-resistant S. aureus | 0.39 - 3.12 | ||
| Bacillus subtilis | 0.39 - 3.12 |
Experimental Protocols
The evaluation of the antimicrobial activity of this compound derivatives typically follows standardized methodologies to ensure reproducibility and comparability of results. The most common techniques employed are broth microdilution and agar diffusion methods.
Broth Microdilution Method for MIC Determination
This method is a quantitative assay used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are then suspended in a sterile broth to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Preparation of Test Compounds: The this compound derivatives are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a stock solution. Serial two-fold dilutions of the stock solution are then prepared in a 96-well microtiter plate using an appropriate growth medium.
-
Inoculation and Incubation: Each well containing the diluted compound is inoculated with the prepared microbial suspension. Positive (microbes with no compound) and negative (medium only) controls are included. The microtiter plates are then incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Agar Disk Diffusion Method
This method is a qualitative or semi-quantitative assay to assess the susceptibility of microorganisms to antimicrobial agents.
-
Preparation of Agar Plates: A standardized inoculum of the test microorganism is uniformly spread onto the surface of an appropriate agar medium (e.g., Mueller-Hinton agar).
-
Application of Test Compounds: Sterile filter paper discs are impregnated with a known concentration of the this compound derivative and placed on the surface of the inoculated agar.
-
Incubation: The plates are incubated under suitable conditions.
-
Measurement of Inhibition Zone: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the area of no microbial growth) around the disc.
Visualizing the Process and Potential Mechanisms
To better understand the experimental workflow and potential modes of action of these compounds, the following diagrams are provided.
Caption: Experimental workflow for antimicrobial susceptibility testing.
Caption: Putative antimicrobial mechanisms of action.
While the precise signaling pathways and molecular targets of this compound derivatives are still under active investigation, their structural features suggest potential interference with essential cellular processes in microorganisms. The isatin moiety, for instance, is known to interact with various biological targets. Plausible mechanisms of action could include the inhibition of crucial enzymes involved in cell wall biosynthesis, DNA replication (such as DNA gyrase), or protein synthesis. Furthermore, the lipophilic nature of the benzofuran ring might facilitate the disruption of microbial cell membrane integrity. Further studies are warranted to elucidate the specific molecular interactions and signaling cascades affected by these promising antimicrobial candidates.
A Comparative Guide to the Electrophilic Substitution Reactions of Benzofuran
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the electrophilic substitution reactions of benzofuran with other key five-membered heterocyclic compounds, namely furan, thiophene, and indole. By presenting supporting experimental data in clearly structured tables and offering detailed experimental protocols, this document serves as a valuable resource for chemists engaged in the synthesis and functionalization of these important heterocyclic scaffolds.
Reactivity and Regioselectivity: A Comparative Overview
Benzofuran is an aromatic heterocyclic compound consisting of a fused benzene and furan ring. The fusion of the benzene ring reduces the aromaticity of the furan ring, making it more reactive towards electrophiles than benzene but generally less reactive than furan itself. The reactivity of five-membered heterocycles in electrophilic substitution reactions generally follows the order: pyrrole > furan > thiophene > benzene.
A key aspect of the electrophilic substitution of benzofuran is its regioselectivity. Substitution can occur at either the C2 or C3 position of the furan ring. Generally, electrophilic attack is favored at the C2 position. This preference can be explained by examining the stability of the cationic intermediates (sigma complexes) formed during the reaction. Attack at the C2 position results in a positive charge that can be delocalized over the benzene ring without disrupting the aromaticity of the benzene ring itself.[1][2] In contrast, attack at the C3 position leads to an intermediate where the positive charge is stabilized by the lone pair of electrons on the adjacent oxygen atom, but this comes at the cost of disrupting the benzenoid aromaticity in some resonance forms.
This contrasts with indole, where electrophilic substitution preferentially occurs at the C3 position. The nitrogen atom in indole is more effective at stabilizing the positive charge of the intermediate formed upon C3 attack than the oxygen in benzofuran, making this pathway more favorable for indole.[1][2]
Comparative Analysis of Electrophilic Substitution Reactions
The following sections provide a comparative overview of various electrophilic substitution reactions on benzofuran and related heterocycles. The yields and regioselectivity are summarized in tables to facilitate comparison.
Nitration
Nitration is a fundamental electrophilic substitution reaction. Due to the sensitivity of the furan ring to strong acids, nitration of furan and benzofuran requires milder conditions than those used for benzene.
| Heterocycle | Reagents & Conditions | Major Product(s) | Yield (%) | Reference(s) |
| Benzofuran | HNO₃ / Ac₂O in CCl₄, 10°C | 2-Nitrobenzofuran | ~55 | [1][2] |
| Furan | Acetyl nitrate in Ac₂O, -10°C | 2-Nitrofuran | ~75 | |
| Thiophene | HNO₃ / Ac₂O | 2-Nitrothiophene | ~80 | |
| Indole | Benzoyl nitrate in CCl₄, 4°C | 3-Nitroindole | ~90 |
Halogenation
Halogenation of benzofuran proceeds readily, typically leading to substitution at the C2 position. The high reactivity of these heterocycles often necessitates mild halogenating agents to avoid polysubstitution and decomposition.
| Heterocycle | Reagents & Conditions | Major Product(s) | Yield (%) | Reference(s) |
| Benzofuran | Br₂ in CS₂, 0°C | 2-Bromobenzofuran | High | |
| Furan | Br₂ in dioxane, -5°C | 2-Bromofuran | ~80 | |
| Thiophene | Br₂ in acetic acid | 2-Bromothiophene | ~75 | |
| Indole | SO₂Cl₂ in ether, 0°C | 3-Chloroindole | ~80 |
Friedel-Crafts Acylation
Friedel-Crafts acylation is a key method for introducing acyl groups onto the heterocyclic ring. The reaction typically requires a Lewis acid catalyst. For benzofuran, acylation generally occurs at the C2 position. However, under certain conditions, C3 acylation can be observed, and the regioselectivity can be low.[3]
| Heterocycle | Reagents & Conditions | Major Product(s) | Yield (%) | Reference(s) |
| Benzofuran | Ac₂O / SnCl₄ in benzene, 25°C | 2-Acetylbenzofuran | ~85 | [3] |
| Furan | Ac₂O / BF₃·OEt₂ | 2-Acetylfuran | ~75-90 | |
| Thiophene | Ac₂O / H₃PO₄ | 2-Acetylthiophene | ~80 | |
| Indole | Ac₂O / NaOAc, 140°C | 1,3-Diacetylindole | ~85 |
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is an effective method for the formylation of electron-rich aromatic compounds. For benzofuran, formylation occurs predominantly at the C2 position.
| Heterocycle | Reagents & Conditions | Major Product(s) | Yield (%) | Reference(s) |
| Benzofuran | POCl₃ / DMF, 100°C | Benzofuran-2-carbaldehyde | ~80 | [1][2] |
| Furan | POCl₃ / DMF | Furan-2-carbaldehyde | ~75-85 | [4] |
| Thiophene | POCl₃ / DMF | Thiophene-2-carbaldehyde | ~70-80 | |
| Indole | POCl₃ / DMF, 35°C | Indole-3-carbaldehyde | ~95 |
Reaction Mechanism and Regioselectivity of Benzofuran
The preference for electrophilic attack at the C2 position of benzofuran can be visualized by examining the stability of the intermediate carbocations.
References
Comparative Evaluation of Benzofuran Derivatives as Cannabinoid Receptor 2 Agonists
This guide provides an objective comparison of benzofuran derivatives as selective agonists for the Cannabinoid Receptor 2 (CB2R). The CB2R is a compelling therapeutic target, primarily expressed in immune cells, and is implicated in modulating inflammation and pain without the psychoactive effects associated with the Cannabinoid Receptor 1 (CB1R).[1][2][3] The development of selective CB2R agonists, such as those based on the benzofuran scaffold, is a significant area of research for treating various pathological conditions.[1][4]
Performance Comparison of CB2R Agonists
The efficacy and binding affinity of various ligands for the CB2 receptor are critical metrics for their evaluation. The following table summarizes key quantitative data for several benzofuran derivatives and compares them with other known CB2R agonists. A lower inhibitory constant (Kᵢ) indicates a higher binding affinity, while a lower half-maximal effective concentration (EC₅₀) signifies greater potency in functional assays.
| Compound Class | Compound | CB2 Kᵢ (nM) | CB2 EC₅₀ (nM) | Selectivity over CB1 | Reference |
| Benzofuran Derivative | MDA7 | — | — | High | [1] |
| Benzofuran Derivative | MDA42 | — | — | Potent Agonist | [1] |
| Benzofuran Derivative | MDA39 | — | — | Potent Agonist | [1] |
| Benzofuran Derivative | ABK5-1 | 28 | 11 | >350-fold | [5] |
| Benzofuran Derivative | ABK5-2 | 69 | 24 | >145-fold | [5] |
| Benzofuran Derivative | ABK5-6 | 14 | — | >700-fold | [5] |
| Indole Derivative | JWH-133 | 3.4 | — | 200-fold | [6] |
| Classical Cannabinoid | CP-55,940 | 0.7 | 9.3 | Full Agonist | [6][7] |
| Pyrazole Derivative | RNB-61 | 0.57 | — | >6000-fold | [8] |
| Indole Derivative | A-796260 | 3.7 | 4.6 | 146-fold | [4][9] |
Note: "—" indicates data not specified in the cited sources. Kᵢ and EC₅₀ values can vary based on the specific assay conditions.
Key Signaling Pathway and Experimental Workflow
To understand how these compounds are evaluated, it is essential to visualize the underlying biological processes and experimental procedures.
The evaluation of novel compounds like benzofuran derivatives follows a structured workflow to characterize their binding and functional activity.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings. Below are protocols for key experiments used in the evaluation of CB2R agonists.
Radioligand Competition Binding Assay (to determine Kᵢ)
This assay measures the affinity of a test compound by quantifying its ability to displace a radiolabeled ligand from the receptor.[11]
-
Objective: To determine the inhibitory constant (Kᵢ) of a test compound.
-
Materials:
-
Cell membranes from HEK-293 or CHO cells stably expressing the human CB2 receptor.[11][12]
-
Radioligand: [³H]CP-55,940 is commonly used.[11]
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.5 mg/mL Bovine Serum Albumin (BSA), pH 7.4.[11]
-
Test Compound: Benzofuran derivatives or other ligands of interest, serially diluted.
-
Wash Buffer: 50 mM HEPES, 500 mM NaCl, 0.1% BSA, pH 7.4.[11]
-
96-well plates, glass fiber filters, cell harvester, and a scintillation counter.[11]
-
-
Procedure:
-
In a 96-well plate, add a fixed concentration of the radioligand (e.g., [³H]CP-55,940 at its Kₔ concentration).[11]
-
Add increasing concentrations of the unlabeled test compound to the appropriate wells.
-
Include control wells for total binding (radioligand only) and non-specific binding (radioligand plus an excess of a known unlabeled ligand).[11]
-
Add a fixed amount of cell membrane preparation (e.g., 10 µ g/well ) to each well.[11]
-
Incubate the plate for 60-90 minutes at 30°C with gentle agitation.[2][11]
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer.[11]
-
Measure the radioactivity retained on the filters using a scintillation counter.[2]
-
Calculate specific binding (Total Binding - Non-specific Binding) and use non-linear regression to fit a competition curve, from which the IC₅₀ is determined.
-
Convert the IC₅₀ to the Kᵢ value using the Cheng-Prusoff equation.[11]
-
cAMP Functional Assay (to determine EC₅₀)
This cell-based functional assay measures a compound's ability to act as an agonist by quantifying the inhibition of adenylyl cyclase, which results in decreased intracellular cyclic adenosine monophosphate (cAMP) levels.[6][10]
-
Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of an agonist.
-
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human CB2 receptor.[6][10]
-
Assay Buffer: HBSS, 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX, pH 7.4.[10]
-
Forskolin (FSK): An adenylyl cyclase activator used to stimulate cAMP production.[6][10]
-
Test Compound: Serially diluted benzofuran derivatives.
-
Reference Agonist: e.g., CP-55,940.[10]
-
cAMP Assay Kit (e.g., HTRF or LANCE Ultra).[10]
-
-
Procedure:
-
Plate the CB2R-expressing cells in a 384-well plate and incubate for 24 hours.[10]
-
Remove the culture medium and add the serially diluted test compound or reference agonist to the wells. Include vehicle control wells.
-
Incubate the plate at room temperature for 15-30 minutes.[10]
-
Add a fixed concentration of forskolin (e.g., 10 µM) to all wells (except basal controls) to stimulate cAMP production.[10]
-
Incubate for an additional 30 minutes.
-
Lyse the cells and detect cAMP levels according to the manufacturer's protocol for the chosen assay kit.
-
Generate a dose-response curve by plotting the inhibition of forskolin-stimulated cAMP production against the log concentration of the test compound.
-
Calculate the EC₅₀ (concentration producing 50% of the maximal inhibition) and Eₘₐₓ (maximum percentage of inhibition) from the curve.[10]
-
[³⁵S]GTPγS Binding Assay
This functional assay directly measures the activation of G proteins coupled to the receptor. Agonist binding promotes the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit.[1]
-
Objective: To measure G-protein activation as an indicator of agonist efficacy.
-
Principle: In this system, agonists stimulate the binding of radiolabeled [³⁵S]GTPγS to G proteins upon receptor activation. The amount of bound [³⁵S]GTPγS is proportional to the level of receptor activation.[1][5]
-
General Procedure:
-
Cell membranes expressing the CB2 receptor are incubated with increasing concentrations of the test compound.
-
GDP is added to the reaction mixture to ensure G proteins are in an inactive state.
-
[³⁵S]GTPγS is added to the mixture.
-
Following incubation, the reaction is terminated by rapid filtration, and the amount of [³⁵S]GTPγS bound to the membranes is quantified by scintillation counting.
-
Agonists produce a dose-dependent increase in specific [³⁵S]GTPγS binding, from which potency (EC₅₀) and efficacy can be determined.[5]
-
References
- 1. 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 3. "Design, Synthesis And Cannabinoid Receptor Activity Of Benzofuran Liga" by Eric William Bow [egrove.olemiss.edu]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of Subtype Selective Cannabinoid CB2 Receptor Agonists as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Constitutive activity of cannabinoid-2 (CB2) receptors plays an essential role in the protean agonism of (+)AM1241 and L768242 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. egrove.olemiss.edu [egrove.olemiss.edu]
Safety Operating Guide
Navigating the Safe Disposal of Benzofuran-2,3-dione: A Procedural Guide for Laboratory Professionals
The proper disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of Benzofuran-2,3-dione, ensuring the protection of laboratory personnel and the environment. The following procedures are based on general best practices for hazardous chemical waste management and should be supplemented by consultation with your institution's Environmental Health and Safety (EHS) department to ensure full compliance with local, state, and federal regulations.
Immediate Safety and Handling
Before beginning any work with this compound, it is imperative to handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. Appropriate Personal Protective Equipment (PPE) must be worn at all times.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). |
| Skin Protection | Wear chemical-resistant gloves (e.g., nitrile) and a lab coat. For larger quantities or potential for splashing, consider fire/flame resistant and impervious clothing. |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate organic vapor cartridge. |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular solid waste.
-
Waste Identification and Segregation :
-
Identify the waste stream as "Hazardous Waste: this compound".
-
Do not mix this waste with other chemical waste streams, such as halogenated solvents, strong acids, or bases, to prevent unintended and potentially hazardous reactions.[1]
-
-
Containerization :
-
Select a designated waste container that is in good condition, free of leaks, and chemically compatible with this compound. A glass or high-density polyethylene (HDPE) container is generally suitable.[1]
-
The container must be securely sealed with a tight-fitting lid to prevent spills and the release of vapors.[1]
-
Ensure the container is filled to no more than 90% of its capacity to allow for expansion.[1]
-
-
Labeling :
-
Storage :
-
Disposal :
-
Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[2]
-
Provide the disposal vendor with a complete and accurate description of the waste.
-
Experimental Protocols
On-site chemical treatment or neutralization of this compound for disposal purposes is not recommended. Such procedures can be hazardous, may create new, unknown hazards, and may not be in compliance with regulatory requirements. The most prudent and compliant method of disposal is through a certified hazardous waste management vendor.
Protocol for Collection and Preparation for Disposal:
-
Objective : To safely collect and store this compound waste for disposal by a licensed hazardous waste contractor.
-
Materials :
-
Designated hazardous waste container (glass or HDPE)
-
"Hazardous Waste" labels
-
Secondary containment tray
-
Appropriate PPE (safety goggles, lab coat, chemical-resistant gloves)
-
-
Procedure :
-
Designate a specific, compatible waste container for this compound waste.
-
Affix a "Hazardous Waste" label to the container and fill in the required information (chemical name, accumulation start date).
-
Place the container in a designated satellite accumulation area, within a secondary containment tray.
-
As this compound waste is generated (e.g., from reaction work-ups, contaminated materials), carefully transfer it to the designated waste container.
-
Ensure the container is securely sealed at all times, except when adding waste.[3]
-
Once the container is full (no more than 90% capacity) or the waste is no longer being generated, contact your institution's EHS department to arrange for pickup.
-
Logical Workflow for Disposal
Caption: Workflow for the disposal of this compound.
References
Essential Safety and Operational Guidance for Handling Benzofuran-2,3-dione
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of Benzofuran-2,3-dione, a chemical compound requiring careful management in a laboratory setting. The following procedural guidance is designed to ensure the safety of all personnel and to maintain compliance with standard laboratory safety protocols.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a compound that necessitates stringent safety measures to prevent contact and exposure. While detailed toxicological data is limited, the available safety information indicates that it should be handled as a hazardous substance.[1] The primary routes of exposure are inhalation of dust, and skin or eye contact.[1]
Recommended Personal Protective Equipment (PPE)
To mitigate the risks associated with handling this compound, the following personal protective equipment is mandatory.
| PPE Category | Item | Specifications |
| Eye/Face Protection | Safety Goggles | Tightly fitting, conforming to EN 166 (EU) or NIOSH (US) standards.[1] |
| Face Shield | To be worn in conjunction with safety goggles, especially when there is a risk of splashing.[2][3] | |
| Skin Protection | Gloves | Chemical-resistant, such as nitrile or neoprene.[2] Always inspect gloves for integrity before use. |
| Lab Coat | Fire/flame resistant and impervious clothing.[1] | |
| Apron | Chemical-resistant apron to be worn over the lab coat.[2][3] | |
| Respiratory Protection | Respirator | A full-face respirator is required if exposure limits are exceeded or if irritation is experienced.[1] Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[3] |
Operational and Disposal Plans
A systematic approach to the handling and disposal of this compound is essential to minimize risk and ensure regulatory compliance.
Chemical Handling Protocol
-
Preparation : Before handling the compound, ensure all necessary PPE is donned correctly. The work area within the chemical fume hood should be clean and free of clutter. All required equipment should be placed inside the hood.
-
Dispensing : Use non-sparking tools for all transfers to avoid ignition sources.[1] Keep the container tightly closed when not in use.[1] Avoid the formation of dust and aerosols.[1]
-
Spill Management : In the event of a small spill, use an inert absorbent material to contain it. For larger spills, evacuate the area and follow emergency procedures. Ensure spill cleanup materials for corrosives, such as calcium carbonate for acids, are available.[3]
Disposal Plan
All waste containing this compound, including contaminated PPE and absorbent materials, must be treated as hazardous waste.
-
Waste Collection : Use a dedicated, leak-proof, and chemically compatible container for collecting the waste.
-
Labeling : Clearly label the waste container with "Hazardous Waste" and the full chemical name, "this compound."
-
Storage : Store the sealed and labeled waste container in a designated, well-ventilated, and cool secondary containment area, away from incompatible materials.
-
Final Disposal : Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company. Never dispose of this compound down the drain or in regular trash.
Experimental Protocol: Glove Permeation Test
This hypothetical experiment is designed to determine the breakthrough time for a specific type of glove material when exposed to a solution of this compound.
Objective : To assess the suitability of nitrile gloves for handling this compound in a solvent.
Materials :
-
This compound
-
Selected solvent (e.g., Dichloromethane)
-
Nitrile gloves (specific brand and thickness)
-
Permeation test cell
-
Collecting medium (e.g., air or a suitable liquid)
-
Analytical instrument for detection (e.g., Gas Chromatography-Mass Spectrometry, GC-MS)
Methodology :
-
A sample of the nitrile glove material is securely clamped in the permeation test cell, separating the challenge chemical (a solution of this compound in the chosen solvent) from the collection medium.
-
The challenge chemical is introduced into the designated chamber of the test cell.
-
The collection medium is continuously monitored for the presence of this compound that has permeated through the glove material.
-
Samples are taken from the collection medium at regular intervals and analyzed using GC-MS.
-
The breakthrough time is recorded as the time at which the concentration of this compound in the collection medium reaches a pre-determined level.
-
The permeation rate is calculated based on the steady-state permeation of the chemical through the glove material.
Visual Workflow for Handling and Disposal
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for Handling and Disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
